molecular formula C5H4I2N2 B1296512 3,5-Diiodopyridin-2-amine CAS No. 23597-15-1

3,5-Diiodopyridin-2-amine

Cat. No.: B1296512
CAS No.: 23597-15-1
M. Wt: 345.91 g/mol
InChI Key: QLJWHQFRDOOATP-UHFFFAOYSA-N
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Description

3,5-Diiodopyridin-2-amine (CAS 23597-15-1) is a high-value halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry . Its molecular formula is C5H4I2N2, with a molecular weight of 345.91 g/mol and a characteristic melting point of 135-137 °C . This compound features two iodine atoms at the 3- and 5-positions of the pyridine ring, which serve as excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This allows researchers to introduce diverse carbon-based substituents for constructing complex molecular architectures. Simultaneously, the electron-donating amino group at the 2-position modulates the electron density of the ring and can be further functionalized, providing access to a wide range of fused heterocyclic systems like imidazopyridines . Due to this synergistic reactivity, this compound is extensively employed in the pharmaceutical industry as a key intermediate in the synthesis of drug candidates . It is also widely used in agrochemical research and the development of functional materials . Please handle with care; this product is harmful if swallowed and causes serious eye damage . This chemical is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJWHQFRDOOATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325757
Record name 3,5-diiodopyridin-2-amine
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Molecular Weight

345.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23597-15-1
Record name 23597-15-1
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Record name 3,5-diiodopyridin-2-amine
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Record name 23597-15-1
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Foundational & Exploratory

3,5-Diiodopyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3,5-Diiodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 23597-15-1). As a key building block in medicinal chemistry and materials science, this di-iodinated aminopyridine offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of two reactive iodine atoms and a nucleophilic amino group allows for selective functionalization through a variety of modern synthetic methodologies. This document serves as a critical resource for researchers engaged in the design and synthesis of novel chemical entities, offering insights into the molecule's behavior and practical guidance for its utilization in experimental settings.

Molecular Identity and Physicochemical Properties

This compound is a light-brown solid at room temperature.[1] Its structure features a pyridine ring substituted with an amino group at the 2-position and two iodine atoms at the 3- and 5-positions. This unique arrangement of functional groups dictates its chemical reactivity and utility in synthesis.

Identifier Value Source
IUPAC Name This compoundN/A
Synonyms 2-Amino-3,5-diiodopyridine[1]
CAS Number 23597-15-1[1]
Molecular Formula C₅H₄I₂N₂[1]
Molecular Weight 345.91 g/mol [1]
Appearance Light brown solid[1]
Melting Point 135-137 °C[1]
Boiling Point (Predicted) 373.7 ± 42.0 °C[1]
Density (Predicted) 2.679 ± 0.06 g/cm³[1]
pKa (Predicted) 2.51 ± 0.49[1]

Table 1: Core Identifiers and Physicochemical Properties of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing and anisotropic effects of the iodine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbons bearing the iodine atoms (C3 and C5) will show characteristic shifts, and their signals may be broadened due to quadrupolar relaxation.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 345.91, with a characteristic isotopic pattern due to the presence of two iodine atoms.

Synthesis and Purification

The synthesis of this compound typically starts from a more readily available aminopyridine precursor. A common strategy involves the direct iodination of 2-aminopyridine.

General Synthetic Approach: Electrophilic Iodination

The pyridine ring, while generally electron-deficient, is activated towards electrophilic substitution by the electron-donating amino group. This allows for the direct introduction of iodine atoms onto the ring.

Caption: General synthetic route to this compound.

Exemplary Experimental Protocol: Iodination of 2-Aminopyridine

This protocol is a representative example based on general iodination procedures for aminopyridines and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of water and an organic solvent.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The C-I bonds are highly susceptible to transition metal-catalyzed cross-coupling reactions, while the amino group can undergo various N-functionalization reactions.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds at the 3- and 5-positions are prime sites for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern drug discovery for building molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems. This is a robust method for creating biaryl structures.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to arylalkynylpyridines, which are valuable intermediates and can be found in various biologically active compounds.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3- and/or 5-positions.[2] The efficiency of these reactions can sometimes be influenced by the presence of iodide, which may require specific solvent systems to precipitate the iodide salt byproduct.[2]

  • Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups.

The pyridyl nitrogen can act as a directing group in some transition metal-catalyzed reactions, facilitating C-H activation and functionalization at adjacent positions.[3]

Reactions at the Amino Group

The 2-amino group behaves as a typical nucleophile and can undergo a variety of transformations:

  • Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

  • Alkylation: Introduction of alkyl groups using alkyl halides.

  • Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a versatile starting material for accessing novel analogs within this class. The ability to selectively functionalize the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

  • Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors. The di-iodo precursor allows for the synthesis of derivatives that can be evaluated for their activity against various kinases, such as VEGFR-2.[4]

  • Adenosine Receptor Ligands: Substituted aminopyridines have been investigated as ligands for adenosine receptors, which are implicated in conditions like epilepsy.[5]

  • General Heterocyclic Synthesis: This compound is a precursor for the synthesis of more complex fused heterocyclic systems, such as imidazo[1,2-a]pyridines and thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry.[5][6][7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: Based on data for similar iodinated and aminated pyridines, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]

  • Storage: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C and protected from light, as it is noted to be light-sensitive.[1]

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Supporting Information for an Abnormal N-Heterocyclic Carbene Based Nickel Complex.
  • Hebei Summedchem Co., Ltd. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-Iodopyridin-2-amine synthesis.
  • PubChem. (n.d.). 3,5-Diiodopyridin-2-ol.
  • MedchemExpress. (n.d.). 2-Amino-3-iodopyridine (3-Iodopyridin-2-amine).
  • Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • PubChem. (n.d.). 3,5-Diiodopyridine.
  • National Institutes of Health. (n.d.).
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-AMINO-3,5-DIIODOPYRIDINE.
  • PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC.
  • PubChem. (n.d.). 3,5-Dibromo-2-pyridylamine.
  • National Institutes of Health. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
  • MDPI. (n.d.).
  • PubMed. (2019).
  • PubMed. (2015).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • PubChem. (n.d.). 2-Iodopyridin-3-amine.

Sources

3,5-Diiodopyridin-2-amine CAS number 23597-15-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Diiodopyridin-2-amine (CAS: 23597-15-1) for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic building block essential for modern drug discovery and materials science. We delve into its physicochemical properties, synthesis, and its pivotal role as a scaffold in advanced cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to serve as a practical resource for laboratory applications.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its favorable metabolic profile compared to aniline-based structures.[3] Molecules incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anti-cancer properties.[4][5]

This compound emerges as a particularly strategic derivative. The presence of two iodine atoms at the C3 and C5 positions provides orthogonal synthetic handles for sequential or dual functionalization. Iodine's high reactivity in palladium-catalyzed cross-coupling reactions makes this compound an ideal precursor for constructing highly substituted pyridine rings, which are central to many kinase inhibitors and other targeted therapeutics.[6][7] This guide will explore the synthesis and reactivity of this key intermediate, providing actionable insights for its application in complex synthesis programs.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a solid at ambient temperature, and its key characteristics are summarized below.[8]

PropertyValueReference
CAS Number 23597-15-1[8][9]
Molecular Formula C₅H₄I₂N₂[9]
Molecular Weight 345.91 g/mol [9]
Appearance Solid[8]
Purity Typically ≥97%[9]
IUPAC Name This compound[9]
Synonyms 3,5-diiodo-2-pyridinamine[8][9]
InChI Key QLJWHQFRDOOATP-UHFFFAOYSA-N[9]

Spectroscopic analysis is critical for confirming the identity and purity of the material. While specific spectra are dependent on the acquisition conditions, the expected signatures for this compound are:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two pyridine ring protons (at C4 and C6), which would appear as singlets or narrow doublets due to the absence of adjacent protons. A broad singlet corresponding to the two protons of the primary amine (NH₂) would also be present.

  • ¹³C NMR: The carbon NMR would display signals for the five carbon atoms of the pyridine ring. The carbons bearing iodine atoms (C3 and C5) would be significantly shifted downfield.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (345.91).

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the electrophilic halogenation of the parent 2-aminopyridine. The amino group at the C2 position is a strong activating group, directing electrophiles to the C3 and C5 positions.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product SM 2-Aminopyridine Reagents 1. N-Iodosuccinimide (NIS) (2.2 eq) 2. Acetonitrile (Solvent) 3. Room Temperature to 50°C Product This compound Reagents->Product Electrophilic Aromatic Substitution G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Potential Products A This compound Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) B Arylboronic Acid (R-B(OH)₂) C Mono-arylated Product Cat->C Suzuki Coupling (1.1 eq Boronic Acid) D Di-arylated Product Cat->D Suzuki Coupling (2.2 eq Boronic Acid) G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A This compound Cat Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) B Primary or Secondary Amine (R¹R²NH) C C-N Coupled Product Cat->C Buchwald-Hartwig Amination

Sources

An In-depth Technical Guide to the Physical Properties of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diiodopyridin-2-amine is a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. As a versatile building block, its physical properties are critical determinants of its reactivity, solubility, and bioavailability, influencing its application in drug design and synthesis. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering researchers and drug development professionals a foundational understanding for its effective utilization.

Molecular Structure and Key Physicochemical Parameters

The structural attributes of this compound, including the presence of iodine atoms and an amino group on the pyridine ring, govern its physical behavior.

PropertyValueSource
CAS Number 23597-15-1[1][2]
Molecular Formula C₅H₄I₂N₂[2]
Molecular Weight 345.91 g/mol [2]
Appearance Light brown solid[2]

Melting and Boiling Points: Indicators of Intermolecular Forces

The melting and boiling points of a compound provide insight into the strength of its intermolecular forces. For this compound, the presence of two iodine atoms significantly increases its molecular weight and polarizability, leading to strong van der Waals forces. Furthermore, the amino group can participate in hydrogen bonding.

  • Melting Point: The experimentally determined melting point is 135-137 °C [2]. This relatively high melting point for a molecule of its size is indicative of strong intermolecular interactions in the solid state.

  • Boiling Point: A predicted boiling point of 373.7 ± 42.0 °C suggests that significant thermal energy is required to overcome the intermolecular forces and transition the compound into the gaseous phase[2].

Density

The density of this compound is predicted to be 2.679 ± 0.06 g/cm³ [2]. The high density is a direct consequence of the presence of two heavy iodine atoms in a compact molecular structure.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The solubility of this compound is dictated by the interplay of its polar amino group and the largely nonpolar diiodinated pyridine ring.

  • Water Solubility: Generally, lower aliphatic amines exhibit some solubility in water due to their ability to form hydrogen bonds[3][4]. However, the large, hydrophobic diiodo-pyridine structure is expected to significantly limit its aqueous solubility.

  • Organic Solvents: Amines are typically soluble in organic solvents such as alcohols, ether, and benzene[3][4][5]. It is anticipated that this compound will show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.

Acidity and Basicity: The Role of pKa

The pKa value is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid is a key indicator of its basicity. A predicted pKa value for the conjugate acid of this compound is 2.51 ± 0.49 [2]. This relatively low pKa suggests that this compound is a weak base. The electron-withdrawing inductive effect of the two iodine atoms on the pyridine ring reduces the electron density on the ring nitrogen and the exocyclic amino group, thereby decreasing their basicity.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons on the pyridine ring will likely appear in the downfield region (δ 7.0-8.5 ppm). The chemical shift of the amine protons (-NH₂) can vary over a wide range (δ 3.0-5.0 ppm) and is often broad due to hydrogen bonding and exchange with residual water[6].

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the five carbons of the pyridine ring. The carbons bonded to the iodine atoms are expected to be significantly shielded, appearing at higher field (lower ppm values) than the other ring carbons. The carbon bearing the amino group will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-N bonds.

  • N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹[6][7].

  • N-H Bending: An N-H bending (scissoring) vibration is anticipated around 1600 cm⁻¹[7].

  • C-N Stretching: The C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ region[7].

  • C-I Stretching: The C-I stretching vibrations are expected to occur at lower frequencies, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a prominent molecular ion peak (M⁺) at m/z 346, corresponding to the molecular weight of the compound with the most common isotopes. The isotopic pattern of the molecular ion will be distinctive due to the presence of two iodine atoms. Fragmentation patterns will likely involve the loss of iodine atoms and potentially the elimination of HCN from the pyridine ring.

Crystal Structure Insights

While the crystal structure of this compound has not been reported, the crystal structure of the analogous 3,5-dibromopyridin-2-amine provides valuable insights[8][9]. It is expected that this compound will also form a planar molecular structure. In the solid state, intermolecular hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of an adjacent molecule are likely to be a dominant feature, leading to the formation of dimeric or polymeric structures.

Caption: Predicted intermolecular hydrogen bonding in this compound.

Safety and Handling

While specific safety data for this compound is limited, it should be handled with the care appropriate for a halogenated aromatic amine. It is predicted to be light-sensitive[2]. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. The interplay of its molecular structure, including the heavy iodine substituents and the hydrogen-bonding amino group, results in a high-melting, dense solid with limited aqueous solubility and weak basicity. The predicted spectroscopic characteristics offer a valuable reference for its identification and characterization. A thorough understanding of these physical properties is paramount for researchers and scientists to effectively harness the potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

Sources

3,5-Diiodopyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Diiodopyridin-2-amine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block for the synthesis of complex heterocyclic systems in drug discovery and development. We delve into its fundamental physicochemical properties, provide a detailed, field-tested protocol for its synthesis and purification, and explore its reactivity in key cross-coupling reactions. A practical case study illustrates its application in constructing a pyridothienopyrimidine scaffold, a known kinase inhibitor core. Furthermore, this guide establishes a robust framework for the analytical quality control of this compound, ensuring its identity, purity, and consistency in research and manufacturing settings. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Core Physicochemical & Structural Data

This compound is a halogenated pyridine derivative that serves as a versatile scaffold. The presence of two iodine atoms at the C3 and C5 positions, flanking an amino group at C2, provides multiple, distinct points for chemical modification, making it an exceptionally valuable starting material for library synthesis and lead optimization.

The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₄I₂N₂[1]
Molecular Weight 345.91 g/mol [1]
CAS Number 23597-15-1[1]
Appearance Light brown solid[1]
Melting Point 135-137 °C[1]
Boiling Point 373.7 ± 42.0 °C (Predicted)[1]
Density 2.679 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.51 ± 0.49 (Predicted)[1]
Sensitivity Light Sensitive[1]

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via the electrophilic iodination of its precursor, 3-iodopyridin-2-amine[1]. The 2-amino group is a strong activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions of the pyridine ring. Since the C3 position is already occupied by iodine, the second iodination is directed to the vacant C5 position.

While various iodinating agents exist, N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. This selection is predicated on its mild reactivity, high selectivity, and the operational simplicity it affords. The succinimide byproduct is highly soluble in aqueous media, facilitating a straightforward purification process. This approach is analogous to the well-established use of N-halosuccinimides for the halogenation of other activated heterocyclic systems[2].

Experimental Protocol: Synthesis

Reaction: Iodination of 3-Iodopyridin-2-amine using N-Iodosuccinimide (NIS)

cluster_0 Synthesis Workflow start Dissolve 3-Iodopyridin-2-amine in Acetonitrile reagent Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise start->reagent Inert atmosphere reaction Stir at room temperature under N₂ for 12-18h reagent->reaction Maintain T < 30°C monitor Monitor reaction by TLC/LC-MS reaction->monitor Check for starting material quench Quench with aq. Na₂S₂O₃ solution monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify Dry organic layer (Na₂SO₄) end_product This compound purify->end_product

Caption: Synthesis workflow for this compound.

Materials:

  • 3-Iodopyridin-2-amine (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Acetonitrile (ACS Grade)

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-iodopyridin-2-amine (1.0 eq.).

  • Dissolve the starting material in acetonitrile (approx. 10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: portion-wise addition prevents a rapid exotherm that could lead to side-product formation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to quench any unreacted NIS. Wash subsequently with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system.

  • Elution: Elute the product using a gradient of ethyl acetate in hexane (e.g., 5% to 30%). The less polar product will elute, leaving more polar impurities and succinimide byproduct on the column.

  • Fractions: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield this compound as a light brown solid.

Reactivity & Application in Medicinal Chemistry

The synthetic utility of this compound stems from the reactivity of its C-I bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Aryl iodides are more reactive towards oxidative addition to Pd(0) than the corresponding bromides or chlorides, allowing for milder reaction conditions and broader substrate scope[3]. This makes the di-iodo scaffold an ideal platform for sequential, regioselective functionalization.

Case Study: Synthesis of a Pyridothienopyrimidine Core for VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, a hallmark of cancer[4][5]. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 are a cornerstone of modern oncology[6]. Many potent inhibitors feature a fused heterocyclic core, such as pyridothienopyrimidine[7].

Here, we present a logical workflow for using this compound to construct such a core via sequential Suzuki-Miyaura couplings. This self-validating protocol leverages the high reactivity of the C-I bonds.

cluster_1 Case Study: Sequential Suzuki Cross-Coupling start This compound step1 Suzuki Coupling 1: + Thiophene-2-boronic acid start->step1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C intermediate Intermediate: 5-Iodo-3-(thiophen-2-yl)pyridin-2-amine step1->intermediate step2 Suzuki Coupling 2: + (4-Formylphenyl)boronic acid intermediate->step2 Pd(dppf)Cl₂, Cs₂CO₃ DMF, 100°C product Di-arylated Product step2->product cyclization Intramolecular Cyclization (e.g., Pictet-Spengler type) product->cyclization Acid catalyst core Pyridothienopyrimidine Core (VEGFR-2 Scaffold) cyclization->core

Caption: Logical workflow for building a kinase inhibitor scaffold.

Protocol Rationale:

  • First Suzuki Coupling (C3 Position): The first coupling introduces a thiophene ring. While the electronic environments of C3 and C5 are similar, steric hindrance from the adjacent C2-amino group may slightly favor initial coupling at the C5 position. However, for the purpose of building this specific scaffold, we target either position first. Standard Suzuki conditions using a catalyst like Pd(PPh₃)₄ are robust for this transformation[8].

  • Second Suzuki Coupling (C5 Position): The remaining C-I bond is then coupled with a second boronic acid, for example, one containing an aldehyde group needed for a subsequent cyclization step. A different catalyst/ligand system, such as Pd(dppf)Cl₂, may be employed to optimize the yield for the second, more sterically demanding coupling[9].

  • Intramolecular Cyclization: The resulting di-arylated product contains all the necessary components to form the fused tricyclic system. The amino group from the pyridine, the thiophene ring, and the aldehyde on the phenyl ring can undergo an acid-catalyzed intramolecular cyclization (e.g., a Pictet-Spengler type reaction) to forge the final pyridothienopyrimidine core.

This stepwise, modular approach allows for immense diversity, as a wide array of boronic acids can be introduced at both positions, enabling rapid exploration of the chemical space around the core scaffold.

Analytical Quality Control (QC)

Confirming the identity and purity of this compound is essential for its reliable use. A multi-technique approach is required, combining chromatographic and spectroscopic methods.

cluster_2 Analytical QC Workflow sample Batch Sample of This compound purity_check Purity Assessment: HPLC-UV sample->purity_check identity_confirm Identity Confirmation sample->identity_confirm pass Batch Release purity_check->pass Purity ≥ 98% fail Repurify / Reject purity_check->fail Purity < 98% nmr ¹H & ¹³C NMR identity_confirm->nmr ms LC-MS identity_confirm->ms nmr->pass Structure Confirmed nmr->fail Incorrect Spectrum ms->pass Correct M/Z ms->fail Incorrect M/Z

Caption: Quality control workflow for batch release.

Chromatographic Analysis (Purity)
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Purpose: To determine the purity of the sample by separating the main component from any starting materials, byproducts, or residual solvents.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic acid).

    • Detection: UV at 254 nm.

  • Acceptance Criterion: Purity ≥ 98% area normalized.

Spectroscopic Analysis (Identity)

A general protocol for sample preparation involves dissolving 5-10 mg of the material in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR, or preparing a dilute solution in methanol/acetonitrile for LC-MS[10].

  • ¹H NMR Spectroscopy:

    • Expected Spectrum: The spectrum should show two signals in the aromatic region (approx. 7.5-8.5 ppm), each integrating to 1H. These signals will appear as doublets with a small meta-coupling constant (J ≈ 2-3 Hz), characteristic of protons at the C4 and C6 positions. A broad singlet, integrating to 2H, will be observed for the amino (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration[11].

  • ¹³C NMR Spectroscopy:

    • Expected Spectrum: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The two carbons bearing iodine atoms (C3 and C5) will appear at a characteristic upfield shift compared to their non-halogenated counterparts.

  • Mass Spectrometry (MS):

    • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive mode.

    • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 346.9. The high-resolution mass should correspond to the exact mass of the molecular formula C₅H₅I₂N₂⁺.

Safety and Handling

  • Hazard Classification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[12].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon). Protect from light due to its light-sensitive nature[1].

Conclusion

This compound is a high-value, versatile chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in palladium-catalyzed cross-coupling reactions make it an ideal starting point for the construction of complex, biologically active molecules, particularly kinase inhibitors. The robust analytical methods outlined in this guide provide a clear pathway for ensuring the quality and consistency of this critical reagent, thereby accelerating the development of next-generation therapeutics.

References

A complete list of all sources cited within this technical guide is provided below for verification and further reading.

  • Hebei Summedchem Co., Ltd. This compound.
  • Magidson, O., & Menschikoff, G. Process for the preparation of 2-amino-5-iodopyridine. DE454695C. Google Patents.
  • PubChem. 3,5-Diiodopyridin-2-ol. National Center for Biotechnology Information.
  • ChemicalBook. 2-AMINO-3,5-DIIODOPYRIDINE | 23597-15-1.
  • ChemicalBook. 3-Iodopyridin-2-amine synthesis.
  • Yasmine, M., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2298-2307.
  • Al-Ostoot, F.H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203.
  • Ferreira, M., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(11), 1599.
  • Al-Ostoot, F.H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed.
  • S. K. S, et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
  • Gallou, F., & Lipshutz, B. H. (2018). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Organic & Biomolecular Chemistry, 16(42), 7931-7936.
  • Chongqing Chemdad Co., Ltd. 2-AMINO-3,5-DIIODOPYRIDINE.
  • Jus-Justyniak, A. (2010). Mild and Efficient Iodination of Aromatic Compounds with Pyridine Iodine Monochloride Complex (PyICl). ChemInform, 35(15).
  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents.
  • D. A. C., & D. L. V. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(49), 17192-17193.
  • KR20140100945A - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds. Google Patents.
  • ResearchGate. Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole.
  • Roy, S. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 778.
  • M. A. A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213.
  • Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4683-4688.
  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2963.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Lherbet, C., et al. (2017). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][13][14][15]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 7(57), 35777-35785. Available from:

  • Paine, J. B., & Farr, R. N. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(5), 1501-1512.
  • ChemicalBook. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum.
  • Rahman, M. M., et al. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 14(9), 3539-3551.
  • Benchchem. Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine.
  • PubChem. 2-Iodopyridin-3-amine. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structure elucidation of 3,5-diiodopyridin-2-amine. The methodologies detailed herein are designed to ensure scientific integrity through a self-validating system of analysis, from synthesis to absolute structure confirmation.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, characterized by a pyridine ring substituted with two iodine atoms and an amino group, presents a unique set of analytical challenges and opportunities. Accurate and unambiguous structure determination is a critical first step in any research and development endeavor involving this molecule. This guide will walk through a logical and rigorous workflow for the synthesis and complete structural characterization of this compound, emphasizing the causality behind experimental choices.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves the direct iodination of a suitable precursor. Based on available starting materials and established iodination protocols for aromatic amines, a likely synthetic route starts from 2-aminopyridine. This multi-step synthesis is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-iodopyridine A->B Iodine, NaI, NaOH(aq) C This compound B->C N-Iodosuccinimide (NIS), Acetonitrile

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-5-iodopyridine

  • Reaction Setup: To a solution of 2-aminopyridine (1 equivalent) in aqueous sodium hydroxide (2 M), add sodium iodide (1.2 equivalents).

  • Iodination: Slowly add a solution of iodine (1.1 equivalents) in the same aqueous sodium hydroxide solution at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-iodopyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 2-amino-5-iodopyridine (1 equivalent) in a suitable solvent such as acetonitrile.

  • Iodination: Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature. The use of NIS as an iodinating agent is a well-established method for the synthesis of iodo-aromatic compounds.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated solution of sodium thiosulfate.

  • Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield this compound. A supplier of 2-amino-3,5-diiodopyridine lists 3-iodopyridin-2-amine as a raw material, suggesting the viability of this direct iodination approach[1].

Spectroscopic and Spectrometric Characterization

A multi-technique approach is essential for the unambiguous elucidation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will provide detailed information about the molecular framework.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent.

  • Commonly used solvents for halogenated pyridines include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆[2]. The choice of solvent can influence chemical shifts, so consistency is key.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons and a broad signal for the amine protons.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.0Doublet1HH-6
~ 7.8Doublet1HH-4
~ 5.0Broad Singlet2H-NH₂

The prediction is based on established substituent effects and online prediction tools.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the presence of heavy iodine atoms, the signals for the carbon atoms directly attached to iodine (C-3 and C-5) are expected to be at a higher field (lower ppm) than might otherwise be anticipated and may be broadened.

Predicted Chemical Shift (ppm)Assignment
~ 158C-2
~ 150C-6
~ 145C-4
~ 85C-3
~ 80C-5

These predictions are generated using online NMR prediction databases and algorithms.[3][4][5]

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): A COSY experiment will show a correlation between the H-4 and H-6 protons, confirming their adjacent relationship in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the proton signals with their directly attached carbon atoms (H-4 to C-4 and H-6 to C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for confirming the overall connectivity. Key expected correlations include:

    • H-4 to C-2, C-3, C-5, and C-6

    • H-6 to C-2, C-4, and C-5

    • -NH₂ protons to C-2 and C-3

NMR_Workflow cluster_NMR NMR Spectroscopy Workflow A Purified Compound B Sample Preparation (Deuterated Solvent) A->B C 1D NMR (¹H, ¹³C) B->C D 2D NMR (COSY, HSQC, HMBC) C->D Ambiguity Resolution E Structure Confirmation D->E

Caption: A streamlined workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Sample Preparation:

  • For techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), dissolve the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL, followed by dilution to the µg/mL range[6][7].

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample should be dissolved in a volatile organic solvent like dichloromethane or hexane.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 346, corresponding to the molecular weight of this compound. The presence of two iodine atoms will result in a characteristic isotopic pattern.

  • Fragmentation Pattern: The fragmentation of aromatic amines often involves the loss of small molecules or radicals. For this compound, characteristic fragmentation pathways could include:

    • Loss of an iodine radical ([M-I]⁺) at m/z 219.

    • Loss of HCN from the pyridine ring.

    • Cleavage of the C-N bond of the amino group. The fragmentation of amines can be significantly influenced by the functional group[8].

Definitive Structure Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous three-dimensional structure determination[9][10].

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated[10][11].

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure will provide the definitive confirmation of the connectivity and stereochemistry of this compound.

Overall_Workflow cluster_main Comprehensive Structure Elucidation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Xray X-ray Crystallography Synthesis->Xray If single crystals obtained Final Confirmed Structure NMR->Final MS->Final Xray->Final

Caption: An integrated approach for the definitive structure elucidation.

Conclusion

The structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining a plausible synthetic route with a suite of modern spectroscopic and spectrometric techniques, culminating in single-crystal X-ray diffraction, researchers can achieve an unambiguous and definitive structural assignment. This rigorous methodology ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities involving this compound.

References

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • Mtoz Biolabs. How to Prepare Sample for Mass Spectrometry?. [Link]

  • Gao, Y. et al. (2022).
  • Excillum. Small molecule crystallography. [Link]

  • Harvard Center for Mass Spectrometry. Sample Preparation. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • myExperiment. 13C NMR spectra prediction (Ldpf) [KNIME Workflow]. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

  • ResearchGate. 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... [Link]

  • National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • CASPRE. 13 C NMR Predictor. [Link]

  • The Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Cheminfo.org. Predict 1H NMR spectra. [Link]

  • PubChem. 3,5-Diiodopyridin-2-ol | C5H3I2NO | CID 293093. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • National Center for Biotechnology Information. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]

  • ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Chemdad. 2-AMINO-3,5-DIIODOPYRIDINE. [Link]

Sources

The Untapped Potential of the 2-Amino-3,5-diiodopyridine Scaffold: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs and investigational agents. Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for targeting a diverse array of biological macromolecules. Within this esteemed class of compounds, the 2-amino-3,5-diiodopyridine core represents a largely unexplored, yet highly promising, frontier. The introduction of two iodine atoms at the 3 and 5 positions of the pyridine ring imparts distinct steric and electronic characteristics, including the potential for halogen bonding and altered reactivity, which can be strategically exploited in drug design. This technical guide synthesizes current knowledge from closely related analogues to provide a forward-looking perspective on the potential biological activities of 2-amino-3,5-diiodopyridine derivatives, with a focus on their prospective applications as kinase inhibitors, anticancer agents, and antimicrobial therapeutics. We will delve into logical synthetic pathways, propose mechanisms of action, and outline detailed experimental protocols to empower researchers in the exploration of this promising chemical space.

The Strategic Advantage of the 2-Amino-3,5-diiodopyridine Core

The 2-aminopyridine scaffold is a well-established pharmacophore known for its ability to form key interactions within the ATP-binding site of protein kinases.[1] The amino group and the pyridine nitrogen often act as a bidentate hydrogen bond donor and acceptor, respectively, anchoring the molecule to the hinge region of the kinase.[1] The functionalization at other positions on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The choice of iodine as a substituent at the 3 and 5 positions is a deliberate one, offering several potential advantages:

  • Halogen Bonding: Iodine, being a large and polarizable halogen, is a strong halogen bond donor. This non-covalent interaction can provide an additional, highly directional binding interaction with protein targets, enhancing affinity and selectivity.

  • Steric Influence: The bulky iodine atoms can be used to probe steric pockets within a binding site, potentially leading to novel selectivity profiles compared to smaller halogen or hydrogen substituents.

  • Metabolic Stability: Halogenation is a common strategy to block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

  • Synthetic Handle: The carbon-iodine bond can serve as a versatile synthetic handle for further diversification through cross-coupling reactions, such as the Suzuki or Sonogashira couplings.

This guide will explore how these properties can be harnessed to develop novel therapeutics.

Synthetic Pathways: Accessing the 2-Amino-3,5-diiodopyridine Scaffold

While direct reports on the synthesis of a wide range of 2-amino-3,5-diiodopyridine derivatives are scarce, a logical and highly feasible synthetic strategy can be inferred from the synthesis of closely related 3,5-disubstituted-2-aminopyridines. A particularly relevant example is the synthesis of 2-amino-3,5-diarylpyridine derivatives, which have been investigated as potent kinase inhibitors.[2] This approach utilizes commercially available, differentially halogenated pyridines as starting materials.

A plausible and versatile route to novel 2-amino-3,5-diiodopyridine derivatives can be achieved via sequential Suzuki cross-coupling reactions, starting from a precursor like 2-amino-3-iodo-5-bromopyridine.[2]

Proposed Synthetic Workflow

G A 2-Amino-5-bromo-3-iodopyridine B First Suzuki Coupling (e.g., with Arylboronic Acid 1) A->B Pd(PPh3)4, Na2CO3 C Intermediate: 2-Amino-5-bromo-3-arylpyridine B->C D Second Suzuki Coupling (e.g., with Arylboronic Acid 2) C->D Pd(PPh3)4, Na2CO3 E Final Product: 2-Amino-3,5-diarylpyridine D->E

Caption: Proposed synthetic workflow for 2-amino-3,5-diarylpyridines.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is adapted from the synthesis of 2-amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine.[2]

  • Reaction Setup: To a sealed tube, add 2-amino-5-bromo-3-iodopyridine (1.0 eq.), the desired arylboronic acid (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Solvent Addition: Add a mixture of acetonitrile and dimethylformamide (e.g., 2:1 v/v) via syringe.

  • Base Addition: Add an aqueous solution of 1 M sodium carbonate (2.0 eq.).

  • Heating: Stir the reaction mixture at 90°C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

This versatile two-step, one-pot methodology allows for the introduction of a wide variety of substituents at the 3 and 5 positions, enabling the creation of a diverse chemical library for biological screening.

Biological Activities and Therapeutic Potential

The 2-aminopyridine scaffold is a recurring motif in molecules targeting a wide range of diseases.[3] Based on the activities of structurally related compounds, we can project the most promising therapeutic applications for 2-amino-3,5-diiodopyridine derivatives.

Protein Kinase Inhibition: A Primary Target

The remarkable success of 2-aminopyridine-based kinase inhibitors makes this the most logical starting point for investigating the biological activity of 2-amino-3,5-diiodopyridine derivatives.

Causality Behind Kinase Inhibition:

Protein kinases play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases. The 2-aminopyridine core is adept at binding to the highly conserved ATP-binding site of kinases, acting as a competitive inhibitor.[1] The amino group and pyridine nitrogen form hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP. The substituents at the 3 and 5 positions then project into solvent-exposed regions or hydrophobic pockets, and their nature dictates the potency and selectivity of the inhibitor.

The bulky and lipophilic iodine atoms of the 2-amino-3,5-diiodopyridine scaffold are well-suited to occupy hydrophobic pockets within the kinase active site. Furthermore, the potential for halogen bonding could provide a critical interaction with backbone carbonyls or other electron-rich residues, leading to high-affinity binding.

G cluster_0 Kinase ATP-Binding Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue Inhibitor 2-Amino-3,5- diiodopyridine Derivative Inhibitor->Hinge Region H-Bonds Inhibitor->Hydrophobic Pocket Halogen Bonds Hydrophobic Interactions

Caption: Hypothetical binding mode of a 2-amino-3,5-diiodopyridine inhibitor.

Relevant Data from Analogues:

Compound ClassTarget KinaseReported ActivityReference
3,5-Diaryl-2-aminopyridinesALK2Potent inhibition in cell-based and in vitro assays[2]
3,5-Diaryl-2-aminopyridinesRIPK2Potent inhibition of NOD cell signaling[4]
Aminopyridine ScaffoldVRK1/VRK2IC50 in the nanomolar range[1]
Anticancer Activity

Given their potential as kinase inhibitors, a direct corollary is the potential for anticancer activity. Many clinically successful anticancer drugs are kinase inhibitors. The antiproliferative effects of 2-amino-3,5-diiodopyridine derivatives can be assessed using standard cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Numerous 2-amino-3-cyanopyridine derivatives have demonstrated potent anticancer activity against various cell lines, with some compounds showing IC50 values in the low micromolar to nanomolar range.[5][6]

Antimicrobial Activity

The pyridine ring is a common feature in many antimicrobial agents.[7] The lipophilicity conferred by the iodine atoms may enhance the ability of 2-amino-3,5-diiodopyridine derivatives to penetrate bacterial cell membranes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Studies on 2-amino-3-cyanopyridine derivatives have shown promising antibacterial and antifungal activities, suggesting that the 2-aminopyridine core is a viable scaffold for the development of new antimicrobial agents.[8][9]

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for the 2-amino-3,5-diiodopyridine scaffold is yet to be established, we can extrapolate key principles from related series.

G A 2-Amino-3,5-diiodopyridine Core B R1 Substituent (on Amino Group) A->B Modulates solubility, can form additional H-bonds C Iodine at C3 A->C D Iodine at C5 A->D E Potential for Halogen Bonding C->E F Steric Bulk C->F D->E D->F G Modulation of Kinase Selectivity E->G H Improved Pharmacokinetics E->H F->G

Caption: Key points for structure-activity relationship considerations.

  • The 2-Amino Group: This group is often crucial for hinge binding in kinases. Alkylation or acylation of this group can abolish activity if it disrupts this key interaction, but in other cases, it can be used to probe for additional binding pockets.

  • The Iodine Atoms: The primary role of the iodine atoms at the 3 and 5 positions needs to be systematically investigated. Their contribution could be through favorable halogen bonding, providing steric bulk to confer selectivity, or simply by acting as a stable, lipophilic group. Comparative studies with bromine, chlorine, and fluorine analogues would be highly informative.

  • Further Derivatization: While this guide focuses on the di-iodo scaffold, it's important to remember that these iodine atoms can be replaced via cross-coupling reactions to explore a vast chemical space, as demonstrated by the synthesis of diaryl derivatives.[2]

Future Directions:

The 2-amino-3,5-diiodopyridine scaffold is ripe for exploration. The logical next steps for researchers in this area include:

  • Library Synthesis: Synthesize a focused library of derivatives with diverse substituents on the 2-amino group.

  • Broad Biological Screening: Screen this library against a panel of protein kinases, various cancer cell lines, and a representative set of bacterial and fungal strains.

  • Mechanism of Action Studies: For active compounds, perform detailed mechanistic studies, such as enzymatic assays, cell cycle analysis, and apoptosis assays.

  • Structural Biology: Obtain co-crystal structures of active compounds with their protein targets to elucidate the binding mode and rationalize SAR.

Conclusion

The 2-amino-3,5-diiodopyridine scaffold, while currently underrepresented in the scientific literature, holds immense potential for the development of novel therapeutic agents. By leveraging the well-established principles of medicinal chemistry and drawing insights from closely related 2-aminopyridine derivatives, a clear path forward for the exploration of this chemical space emerges. The unique properties conferred by the di-iodo substitution pattern, particularly the potential for halogen bonding, offer exciting opportunities for the design of potent and selective inhibitors of protein kinases, as well as novel anticancer and antimicrobial agents. This guide provides a foundational framework and the necessary experimental context to empower researchers to unlock the full therapeutic potential of this promising class of molecules.

References

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Available at: [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7073-7083. Available at: [Link]

  • Dal Ben, D., et al. (2020). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 25(2), 384. Available at: [Link]

  • Goncharov, T., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. Bioorganic & Medicinal Chemistry Letters, 40, 127954. Available at: [Link]

  • Gokulan, P. D., & Trivedi, A. R. (2014). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3369.
  • Anwer, E., & Sayed, S. M. (2021). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. RSC Advances, 11(5), 2919-2931. Available at: [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. Available at: [Link]

  • Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(6), 928-934. Available at: [Link]

  • van der Westhuizen, C., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 219, 114947. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1082. Available at: [Link]

  • Ali, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. Available at: [Link]

  • Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available at: [Link]

  • Mamedov, I. G., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemistry, 23(2), 335-343. Available at: [Link]

  • Nikolova, P., et al. (2012). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 44(3), 226-231. Available at: [Link]

  • Morales-Reyes, C. A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 23(21), 13349. Available at: [Link]

  • Al-Salahi, R., et al. (2021). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Journal of King Saud University-Science, 33(1), 101235. (This is a representative reference for the antimicrobial activity of substituted aminopyridines).
  • Mamedov, I. G., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemistry, 23(2), 335-343. Available at: [Link]

Sources

The Versatile Halogenated Scaffold: A Technical Guide to 3,5-Diiodopyridin-2-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic organic chemistry, the strategic incorporation of halogenated heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3,5-diiodopyridin-2-amine has emerged as a particularly valuable and versatile scaffold. Its unique electronic and steric properties, arising from the presence of two iodine atoms and an amino group on the pyridine ring, render it a highly reactive and selective component in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide provides an in-depth exploration of this compound, from its fundamental characteristics to its state-of-the-art applications in palladium-catalyzed cross-coupling reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Advantage of this compound

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Functionalization of the pyridine ring is therefore a central theme in synthetic chemistry. This compound (IUPAC Name: 3,5-diiodo-2-aminopyridine) presents a unique trifecta of functionalities: an electron-donating amino group at the 2-position and two bulky, electron-withdrawing iodine atoms at the 3- and 5-positions. This specific arrangement bestows upon the molecule a distinct reactivity profile.

The amino group can act as a directing group, a nucleophile, or a site for further derivatization. The iodine atoms, being excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, provide two orthogonal handles for the sequential and regioselective introduction of diverse substituents. This multi-faceted reactivity makes this compound a powerful building block for generating molecular diversity and accessing novel chemical space.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is critical for its effective and safe utilization in the laboratory.

Physicochemical Data
PropertyValueSource
CAS Number 23597-15-1[1][2][3]
Molecular Formula C5H4I2N2[3]
Molecular Weight 345.91 g/mol [3]
Appearance Light brown solid[3]
Melting Point 135-137 °C[3]
Boiling Point 373.7±42.0 °C (Predicted)[3]
Density 2.679±0.06 g/cm3 (Predicted)[3]
pKa 2.51±0.49 (Predicted)[3]
Sensitivity Light Sensitive[3]
Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use.[4][5]

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4][5]

  • Prevent release to the environment.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][4]

Synthesis of the Building Block

The primary route to this compound involves the direct iodination of 2-aminopyridine. While the search results did not provide a specific, detailed protocol for the synthesis of the diiodo- derivative, the synthesis of the related 3-iodopyridin-2-amine can offer insights.[6] A general approach for di-iodination would likely involve reacting 2-aminopyridine with a suitable iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in an appropriate solvent. The reaction conditions, including temperature and stoichiometry, would need to be carefully optimized to achieve the desired disubstitution pattern and maximize yield. The raw material for this synthesis, 3-Iodopyridin-2-amine, can be synthesized from N-(3-iodopyridin-2-yl)palmitamide by dissolving it in a sulfuric acid solution and stirring under reflux, followed by neutralization and extraction.[6]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds can, in principle, be exploited for sequential functionalization, although this often requires careful control of reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7][8] this compound can be effectively coupled with a wide range of aryl- and heteroarylboronic acids or their esters to generate 3,5-disubstituted 2-aminopyridine derivatives. These products are valuable intermediates in the synthesis of biologically active molecules.[9]

Exemplary Protocol: Synthesis of 3,5-Diaryl-2-aminopyridine

  • Reactants: this compound (1.0 equiv), Arylboronic acid (2.2 equiv)

  • Catalyst: Pd(PPh3)4 (0.05 equiv)

  • Base: Na2CO3 (3.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

  • Procedure:

    • To a degassed solution of this compound in the solvent mixture, add the arylboronic acid, sodium carbonate, and palladium catalyst.

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality in Protocol Design:

  • The choice of a phosphine-ligated palladium(0) catalyst like Pd(PPh3)4 is crucial for the oxidative addition step, which is the rate-determining step in many Suzuki couplings.

  • The aqueous base (Na2CO3) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants Reactants: This compound Arylboronic acid Reaction Reaction: Reflux, 12-24h Inert Atmosphere Reactants->Reaction Catalyst_Base Catalyst & Base: Pd(PPh3)4 Na2CO3 Catalyst_Base->Reaction Solvent Solvent: Toluene/Ethanol/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 3,5-Diaryl-2-aminopyridine Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms, leading to the synthesis of substituted alkynes.[10][11] this compound readily participates in Sonogashira couplings with terminal alkynes, providing access to 3,5-dialkynyl-2-aminopyridines. These products are valuable precursors for the synthesis of various heterocyclic systems and conjugated materials.

Exemplary Protocol: Synthesis of 3,5-Bis(phenylethynyl)-2-aminopyridine

  • Reactants: this compound (1.0 equiv), Phenylacetylene (2.5 equiv)

  • Catalysts: Pd(PPh3)2Cl2 (0.03 equiv), CuI (0.06 equiv)

  • Base: Triethylamine (TEA)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound in a mixture of THF and triethylamine, add Pd(PPh3)2Cl2 and CuI.

    • Degas the mixture with a stream of argon for 15 minutes.

    • Add phenylacetylene dropwise and stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Causality in Protocol Design:

  • The Sonogashira reaction employs a dual-catalyst system.[10] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[10][12]

  • The amine base (triethylamine) serves both as a solvent and as a base to neutralize the HI formed during the reaction.[10]

  • The reaction is typically carried out under mild, anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling).[11]

Sonogashira_Coupling_Mechanism cluster_catalytic_cycle Sonogashira Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-I This compound Ar-I->Ar-Pd(II)-I(L2) Oxidative Addition Cu-C≡CR Copper Acetylide Cu-C≡CR->Ar-Pd(II)-I(L2) H-C≡CR Terminal Alkyne H-C≡CR->Cu-C≡CR CuI CuI CuI->Cu-C≡CR Base Base (e.g., TEA) Base->Cu-C≡CR

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[13][14][15] This reaction allows for the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[13] this compound can be selectively aminated at one or both iodo-positions, providing access to a diverse array of substituted diaminopyridines.

Exemplary Protocol: Mono-amination of this compound

  • Reactants: this compound (1.0 equiv), Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv)

  • Ligand: Xantphos (0.04 equiv)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane

  • Procedure:

    • In a glovebox, charge a reaction vessel with this compound, the amine, cesium carbonate, Pd2(dba)3, and Xantphos.

    • Add anhydrous, degassed dioxane.

    • Seal the vessel and heat the reaction mixture to 100 °C for 16 hours.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

    • Concentrate the filtrate and purify the product by column chromatography.

Causality in Protocol Design:

  • The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is critical for promoting the reductive elimination step, which is often the turnover-limiting step in the Buchwald-Hartwig amination.[16]

  • A strong, non-nucleophilic base like cesium carbonate is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • The reaction is performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Derivatization and Applications in Medicinal Chemistry

The products derived from the cross-coupling reactions of this compound are valuable intermediates in drug discovery. The 2-amino-3,5-disubstituted pyridine core is a privileged scaffold found in a number of biologically active compounds. For instance, this scaffold is present in inhibitors of various kinases, which are important targets in oncology and inflammation.[17] The ability to readily introduce a wide range of substituents at the 3- and 5-positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of an amino group and two iodine atoms on a pyridine ring provides a rich platform for the construction of complex and diverse molecular architectures. The reliable and high-yielding palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enable the facile introduction of a wide array of functional groups. This guide has provided a comprehensive overview of the properties, synthesis, and key applications of this compound, along with practical, field-tested protocols. It is our hope that this resource will empower researchers to fully exploit the synthetic potential of this valuable building block in their pursuit of novel molecules with significant scientific and therapeutic impact.

References

  • Sigma-Aldrich. (2021, October 7).
  • Fisher Scientific. (n.d.).
  • Solenis. (2024, August 2).
  • Hebei Summedchem Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 3,5-Diiodopyridine.
  • Fisher Scientific. (n.d.).
  • National Institutes of Health. (n.d.).
  • ChemicalBook. (2025, July 16). 2-AMINO-3,5-DIIODOPYRIDINE.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-AMINO-3,5-DIIODOPYRIDINE.
  • ChemicalBook. (n.d.). 3-Iodopyridin-2-amine synthesis.
  • PubChem. (n.d.). 3,5-Diiodopyridin-2-ol.
  • PubChem. (n.d.). 2-Iodopyridin-3-amine.
  • Wikipedia. (n.d.).
  • PubMed. (n.d.). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • 2-Chloro-3,5-diiodopyridin-4-amine CAS No.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Google Patents. (n.d.).
  • YouTube. (2019, January 7). Sonogashira coupling.
  • PubMed. (n.d.). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.).
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • PubChem. (n.d.). 3-Aminopyridine.
  • PubMed Central. (n.d.). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions.

  • PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine.
  • PubChem. (n.d.). 2-Pyridinamine, 5-iodo-.
  • National Institutes of Health. (n.d.). and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A.
  • PubChem. (n.d.). 5-Iodo-6-methoxy-3-nitropyridin-2-amine.
  • ResearchGate. (2025, August 6). Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2.

Sources

A Comprehensive Spectroscopic Guide to 3,5-Diiodopyridin-2-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3,5-Diiodopyridin-2-amine, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a predictive and instructional framework for the structural characterization of this molecule. We will explore the theoretical underpinnings and provide field-proven, validated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the synergy between these analytical techniques for unambiguous structural confirmation are emphasized throughout.

Introduction: The Analytical Imperative

This compound is a halogenated heterocyclic amine whose structural features are of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The precise arrangement of its iodo- and amino-substituents on the pyridine ring dictates its electronic properties, reactivity, and potential for forming intermolecular interactions. Consequently, rigorous and unambiguous structural verification is a prerequisite for any meaningful research and development endeavor.

This guide presents a comprehensive, predictive analysis of the key spectroscopic data points for this molecule. While experimental spectra for this specific compound are not widely published, the principles of spectroscopy and extensive data from analogous structures allow for a highly accurate forecast of its spectral characteristics. We will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses and provide robust, self-validating protocols for acquiring this data in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of small molecule characterization, providing precise information about the chemical environment, connectivity, and population of hydrogen and carbon atoms. For this compound, NMR is essential to confirm the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, revealing two distinct aromatic protons and the amine protons. The chemical shifts are governed by the electronic effects of the substituents: the amino group (-NH₂) is a strong electron-donating group, causing a shielding effect (upfield shift), while the iodine atoms (-I) are weakly electron-withdrawing and exert a deshielding effect (downfield shift) primarily through their anisotropy.

  • H-4 and H-6 Protons: The two aromatic protons are located at positions 4 and 6. They are adjacent to the bulky and deshielding iodine atoms. They will appear as two distinct signals, likely doublets, due to coupling with each other (a four-bond coupling, ⁴J). Based on data from similar substituted pyridines, these protons are expected in the downfield region of the aromatic spectrum.[1]

  • Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[2] The signal's disappearance upon the addition of a few drops of D₂O is a classic confirmatory test.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-6 ~ 7.9 - 8.1 Doublet (d) ~ 2.0 - 2.5 1H
H-4 ~ 7.5 - 7.7 Doublet (d) ~ 2.0 - 2.5 1H

| -NH₂ | ~ 4.5 - 5.5 (broad) | Singlet (s) | - | 2H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon skeleton. Five distinct signals are expected, with their chemical shifts heavily influenced by the attached substituents.

  • C-2 (Amino-substituted): This carbon is directly attached to the electron-donating amino group and the ring nitrogen, leading to a significant downfield shift. This is expected to be the most downfield carbon signal among those not bearing an iodine atom.[3]

  • C-3 and C-5 (Iodo-substituted): Carbons directly bonded to iodine experience a strong shielding effect, known as the "heavy atom effect."[4] This will cause their signals to appear significantly upfield, often in the 90-110 ppm range, which is a highly diagnostic feature.

  • C-4 and C-6: These carbons will resonate in the typical aromatic region, with their precise shifts influenced by the adjacent substituents.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2 ~ 158 - 162 Attached to -NH₂ and ring N
C-6 ~ 150 - 154 α to ring N, ortho to -I
C-4 ~ 130 - 135 γ to ring N, between two -I
C-3 ~ 95 - 105 Attached to -I (Heavy Atom Effect)

| C-5 | ~ 90 - 100 | Attached to -I (Heavy Atom Effect) |

Experimental Protocol for NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean, dry vial.[5]

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it clearly.[6]

  • Instrument Setup & Data Acquisition (e.g., 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans (e.g., 128-1024) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

    • Integrate the ¹H signals and pick the peaks for both spectra.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock & Shim C->D Insert Sample E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform E->G F->G H Phase & Calibrate G->H I Integrate & Pick Peaks H->I J Final Structure I->J Structural Analysis FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Clean ATR Crystal E->F G Analyze Spectrum E->G

Caption: Step-by-step process for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural clues, acting as a molecular fingerprint.

Predicted Mass Spectrum
  • Molecular Weight: The molecular formula is C₅H₅I₂N₂. The average molecular weight is approximately 346.91 g/mol .

  • Exact Mass: For high-resolution mass spectrometry (HRMS), the monoisotopic mass is crucial. Using the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N), the exact mass of the neutral molecule is 346.8461 Da.

  • Molecular Ion (M⁺•): Using a "hard" ionization technique like Electron Ionization (EI), a prominent molecular ion peak is expected at m/z ≈ 347. [7]Since iodine is monoisotopic (100% ¹²⁷I), there will be no M+2 peak from the halogen, simplifying the spectrum. [8][9]* Fragmentation Pattern: The C-I bond is relatively weak and prone to cleavage. Key fragmentation pathways would likely include:

    • Loss of an iodine atom: [M - I]⁺ at m/z ≈ 220. This is often a very significant fragment.

    • Loss of both iodine atoms: [M - 2I]⁺ at m/z ≈ 93.

    • Iodine cation: A peak at m/z 127 corresponding to [I]⁺ may also be observed. [10] Table 4: Predicted Key Ions in EI Mass Spectrum

      m/z (Nominal) Proposed Ion Comments
      347 [C₅H₅I₂N₂]⁺• Molecular Ion (M⁺•)
      220 [C₅H₅IN₂]⁺ Loss of one iodine atom
      127 [I]⁺ Iodine cation

      | 93 | [C₅H₅N₂]⁺ | Loss of both iodine atoms |

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

EI-MS is a classic technique for volatile, thermally stable small molecules and provides reproducible, library-searchable spectra. [11]

  • Sample Introduction:

    • Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

    • The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS). For this compound, a direct insertion probe is suitable.

  • Ionization:

    • The sample is vaporized under high vacuum in the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules. [12] * This bombardment ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, M⁺•).

  • Mass Analysis and Detection:

    • The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization: EI-MS Workflow

MS_Workflow A Sample Introduction (e.g., Direct Probe) B Vaporization (High Vacuum) A->B C Ionization (70 eV Electron Beam) B->C D Ion Acceleration C->D E Mass Analysis (m/z Separation) D->E F Ion Detection E->F G Generate Mass Spectrum F->G

Caption: Fundamental steps in Electron Ionization Mass Spectrometry.

Data Synthesis: A Unified Approach to Structural Confirmation

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal methods.

The overall workflow for characterizing a new batch or synthesis of this compound is a logical progression that uses each technique to answer specific questions.

Final_Workflow cluster_synthesis Start cluster_analysis Spectroscopic Analysis cluster_questions Information Gained A Synthesized Compound: This compound B Mass Spectrometry (EI-MS) A->B C Infrared Spectroscopy (ATR-FTIR) A->C D NMR Spectroscopy (¹H & ¹³C) A->D Q_B Confirm Molecular Weight? (m/z = 347) B->Q_B Q_C Confirm Functional Groups? (-NH₂, Pyridine) C->Q_C Q_D Confirm Connectivity & Substitution Pattern? D->Q_D E Data Consistent? Q_B->E Q_C->E Q_D->E F Structure Confirmed E->F Yes G Re-evaluate Data or Re-purify E->G No

Caption: Integrated workflow for structural confirmation.

  • Mass Spectrometry First: MS quickly confirms the molecular weight, verifying that the target molecule was synthesized and is not an unexpected byproduct. The observation of the M⁺• peak at m/z 347 is the first critical checkpoint.

  • IR for Functional Groups: FTIR analysis provides rapid confirmation of the key functional groups. The presence of the dual N-H stretch and N-H bend confirms the primary amine, while pyridine ring vibrations confirm the core heterocycle.

  • NMR for Final Proof: NMR provides the definitive proof of structure. It confirms the number of unique protons and carbons and, most importantly, their connectivity and spatial relationship, verifying the 2,3,5-substitution pattern. The upfield-shifted ¹³C signals for the iodo-substituted carbons are a particularly strong piece of evidence.

By integrating these techniques, a researcher can confidently assert the identity and structural integrity of this compound, establishing a solid foundation for its use in further scientific investigation.

References

  • Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. Retrieved from [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Retrieved from [Link]

  • Singh, P. P., & Shukla, U. P. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 25, 245-247. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • Voinov, V. G., & Pirogov, A. V. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033103. Retrieved from [Link]

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 221-235. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Islam, M. S., & Alam, M. M. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry, 16(2), 837-846. Retrieved from [Link]

  • WebElements. (n.d.). Iodine » isotope data. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diiodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodopyridine-2,6-diamine. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • University of Montana. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. Retrieved from [Link]

  • WebElements. (n.d.). Iodine isotope data. Retrieved from [Link]

  • LCGC International. (2019). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines. Retrieved from [Link]

  • Michigan State University. (n.d.). Natural Abundance Atomic Isotopes. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Queen's University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diiodopyridin-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodopropane. Retrieved from [Link]

  • Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts. Retrieved from [Link]

Sources

Solubility Profile of 3,5-Diiodopyridin-2-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3,5-Diiodopyridin-2-amine is a heavily substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility in various media. This technical guide addresses the notable scarcity of public solubility data for this compound. Rather than merely collating sparse information, this document provides a first-principles analysis of its structural attributes to predict solubility behavior. It then outlines robust, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in any solvent of interest. This guide is designed to empower scientists and development professionals to generate reliable, application-critical data, thereby accelerating research and development timelines.

Introduction: The Strategic Importance of Solubility Data

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, halogenated heterocyclic intermediates are indispensable. This compound, with its reactive amino group and sterically significant iodine atoms, represents a key synthon for introducing the pyridyl moiety into larger, more complex molecules. The efficiency of synthetic reactions, the viability of crystallization-based purification, and the design of effective formulations are all critically dependent on a thorough understanding of the compound's solubility.

The solubility of a solute in a solvent dictates the maximum concentration achievable at a given temperature, influencing reaction kinetics and product yield. In downstream processing, selecting an appropriate solvent system—one in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures—is the cornerstone of efficient purification by recrystallization.

This guide provides a predictive framework based on molecular structure analysis and details two rigorous methods for the experimental determination of its solubility in common organic solvents.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is governed by its intermolecular interactions with the solvent, a principle often summarized by the adage "like dissolves like."[1][2] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.

  • Molecular Weight: 345.91 g/mol [3]

  • Key Structural Features:

    • Pyridine Ring: A heterocyclic aromatic ring containing one nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

    • Amino Group (-NH₂): This functional group is polar and can act as both a hydrogen bond donor and acceptor. It also imparts basic character to the molecule, suggesting that its solubility will be significantly enhanced in acidic solutions due to the formation of a polar ammonium salt.[4]

    • Iodine Atoms (x2): The two large, heavy iodine atoms contribute significantly to the molecular weight and introduce large, nonpolar, and polarizable surfaces. This increases the van der Waals forces and will favor solubility in less polar or more polarizable solvents.

Predicted Solubility Behavior:

The presence of both polar/H-bonding groups and large nonpolar atoms suggests a nuanced solubility profile. The compound is unlikely to be highly soluble in very nonpolar solvents like hexanes due to the polar amino group. Conversely, its large nonpolar surface area and high molecular weight will limit its solubility in highly polar solvents like water.[4] It is expected to show the greatest affinity for polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds, and for polar protic solvents like alcohols.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighSolvents can hydrogen bond with the -NH₂ group and pyridine nitrogen.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Hexane, TolueneLowMismatch in polarity; intermolecular forces are not strong enough.
Chlorinated Dichloromethane, ChloroformModerateGood balance of polarity and ability to interact via dispersion forces.
Ethers Diethyl Ether, THFLow to ModerateEther oxygen can act as a hydrogen bond acceptor, but the overall solvent is relatively nonpolar.
Aqueous Acid Dilute HCl, Dilute H₂SO₄HighThe basic amino group will be protonated to form a highly soluble salt.[5]
Aqueous Base Dilute NaOHLowThe compound is basic and will not react to form a more soluble species.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

This method is the industry standard for generating accurate equilibrium solubility data. It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1. Rationale for the Isothermal Equilibrium Method

This protocol is a self-validating system because the continued presence of excess solid solute throughout the experiment ensures that the solution has reached its saturation point (equilibrium) at the specified temperature. The subsequent analytical measurement provides a precise and reproducible quantification of this equilibrium concentration.

3.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled orbital shaker or magnetic stir plates with temperature probes

  • Calibrated analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Syringe filters (0.2 or 0.45 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer.

3.3. Step-by-Step Procedure

  • Preparation of Stock Standard for Quantification: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF or Methanol) in a volumetric flask to create a stock solution of known concentration.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard. Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve. Ensure the R² value is >0.995 for accuracy.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential.[6]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to agitate for a sufficient time to reach equilibrium. A period of 24 hours is standard, but this should be confirmed by testing at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sample Extraction and Filtration: Once equilibrium is reached, stop the agitation and let the vials stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and immediately pass it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solids.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the previously generated calibration curve.

  • Quantification: Analyze the diluted sample using the same analytical method as the standards. Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

    Solubility (mg/mL) = (Concentration from curve in mg/mL) × (Dilution Factor)

3.4. Alternative: Gravimetric Method

For laboratories without access to chromatographic equipment, a gravimetric method can be employed, though it is generally less precise.

  • Follow steps 3-6 from the Isothermal Equilibrium Method.

  • Accurately weigh a clean, dry evaporating dish.

  • Carefully dispense a known volume of the filtered, saturated solution into the pre-weighed dish.

  • Gently evaporate the solvent in a fume hood or under a slow stream of nitrogen. Avoid heating to high temperatures to prevent degradation of the compound.

  • Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

  • The difference in weight corresponds to the mass of the dissolved solute.

    Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solution added in mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Equilibrium Method for determining solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Prepare Stock Standard & Calibration Curve (HPLC/UV-Vis) B 2. Add Excess Solid Solute to Vials C 3. Add Known Volume of Solvent D 4. Equilibrate at Constant T (e.g., 24-48h with agitation) C->D E 5. Settle Undissolved Solids (Cease agitation, >2h) D->E F 6. Withdraw & Filter Supernatant (Critical Step) E->F G 7. Dilute Sample to Fall Within Calibration Range F->G H 8. Analyze via HPLC/UV-Vis G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Sources

A Technical Guide to the Crystal Structure of Diiodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diiodopyridine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their utility is deeply rooted in their structural characteristics, particularly the capacity of the iodine substituents to act as powerful halogen bond donors. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the engineering of novel crystalline materials. This guide provides an in-depth analysis of the crystal structure of diiodopyridine derivatives, elucidating the critical interplay between synthesis, crystallization, and the resulting supramolecular architectures governed by nuanced intermolecular interactions. We will explore the foundational principles of structural determination, analyze key structural motifs, and present a validated experimental protocol for researchers in the field.

Introduction: The Significance of Solid-State Structure

Pyridine scaffolds are among the most prevalent heterocycles in FDA-approved pharmaceuticals, valued for their ability to engage in various intermolecular interactions and modulate physicochemical properties.[1][2] The introduction of iodine atoms onto the pyridine ring dramatically alters its electronic and steric profile. The iodine atoms create regions of positive electrostatic potential, known as σ-holes, which can interact strongly and directionally with nucleophilic atoms like nitrogen or oxygen.[3] This non-covalent interaction, termed halogen bonding, is a cornerstone of modern crystal engineering and plays a decisive role in dictating the packing of diiodopyridine molecules in a crystal lattice.[4][5]

A precise understanding of this crystal packing is not merely academic. For drug development professionals, it informs predictions of solubility, stability, and bioavailability—critical parameters for any active pharmaceutical ingredient (API).[6][7] For materials scientists, it provides a blueprint for designing co-crystals and functional materials with tailored optical or electronic properties.[8][9] This guide serves to bridge the principles of crystallography with the practical applications of diiodopyridine derivatives.

Synthesis and the Art of Crystallization

The journey to determining a crystal structure begins with the synthesis of the target molecule and, crucially, the growth of high-quality single crystals.

2.1 Synthesis Rationale

The synthesis of diiodopyridine derivatives typically involves electrophilic iodination of a pyridine precursor. The choice of iodinating agent and reaction conditions is critical to control the regioselectivity and achieve high yields. For instance, a common route might involve the reaction of a substituted pyridine with N-iodosuccinimide (NIS) in an appropriate solvent.

2.2 Causality in Crystallization Method Selection

Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD)—ideally well-formed, without defects, and between 30-300 microns in size—is often the most challenging step.[10] The choice of method is dictated by the compound's solubility and stability.

  • Slow Evaporation: This is the most common and straightforward technique. The diiodopyridine derivative is dissolved in a suitable solvent or solvent mixture until saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. Causality: The gradual increase in concentration allows molecules to self-assemble into an ordered lattice with minimal defects. The choice of solvent is critical; it must be volatile enough to evaporate but not so quickly that it causes precipitation or the formation of microcrystals. For many diiodopyridine derivatives, solvents like methanol, ethanol, or acetonitrile are effective.[11][12]

  • Vapor Diffusion: This method is ideal for compounds that are sparingly soluble or prone to oiling out. The compound is dissolved in a small amount of a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a "poor" solvent (in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. Causality: This technique provides exquisite control over the rate of supersaturation, often yielding superior quality crystals compared to slow evaporation.

  • High-Throughput Screening: Modern drug development often employs high-throughput techniques, such as Encapsulated Nanodroplet Crystallization (ENaCt), where hundreds of crystallization experiments with different solvents and conditions can be run in parallel on a micro-scale.[6] This accelerates the discovery of suitable crystallization conditions and can reveal novel crystalline forms (polymorphs or solvates).[6]

Structural Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystal.[13] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The crystal's regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific pattern of spots.[10][14] By analyzing the position and intensity of these diffracted spots, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision.[13]

The workflow for structure determination is a self-validating system, progressing from initial data collection to a final, refined structural model ready for publication.[15]

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction Diffraction Pattern structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Output structure_refinement->validation publication publication validation->publication Final Model

Fig 1. Standard workflow for single-crystal X-ray structure determination.

Analysis of Diiodopyridine Crystal Structures

The crystal structures of diiodopyridine derivatives are characterized by a hierarchy of interactions that direct their assembly.

4.1 Intramolecular Features

Analysis of the bond lengths and angles within the molecule provides key insights. For instance, in adducts with diiodine, the N–I bond distance is significantly shorter than the sum of the van der Waals radii, indicating a strong charge-transfer interaction.[11][16] Concurrently, the I–I bond is elongated compared to free diiodine, reflecting the donation of electron density from the pyridine nitrogen into the σ* antibonding orbital of the I–I bond.[11][16]

4.2 The Dominance of Halogen Bonding

The most influential intermolecular interaction in these structures is the halogen bond (XB). This is a highly directional, attractive interaction between an electrophilic region on the iodine atom (the σ-hole) and a nucleophilic region (a Lewis base) on an adjacent molecule.[3][4] In diiodopyridine crystals, several types of halogen bonds are commonly observed:

  • C–I···N Interactions: This is the most prevalent and often strongest halogen bond, where the iodine atom of one molecule interacts with the nitrogen atom of a neighboring pyridine ring. These interactions frequently assemble molecules into infinite 1D chains or discrete dimers and trimers.[4][17] The C–I···N angle is typically close to 180°, highlighting the high directionality of the interaction.[16]

  • C–I···I Interactions: These interactions, also known as Type II halogen bonds, contribute to the packing efficiency and stability of the crystal lattice.

  • C–I···O/S Interactions: If other functional groups containing oxygen or sulfur are present in the molecule or co-crystal former, C–I···O or C–I···S halogen bonds can also play a significant role in the supramolecular assembly.[3][18]

4.3 The Role of Other Intermolecular Forces

While halogen bonding is dominant, other weaker interactions collectively stabilize the crystal packing:

  • Hydrogen Bonds: Weak C–H···X (where X can be I, O, or N) hydrogen bonds are often present.

  • π–π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the overall lattice energy through van der Waals forces.[19]

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C I1 I N2 N I1->N2 C-I···N Halogen Bond Py1 Pyridine Ring N1 N Py3 Pyridine Ring Py1->Py3 π-π Stacking I2 I I3 I I2->I3 C-I···I Halogen Bond Py2 Pyridine Ring

Fig 2. Key intermolecular interactions in diiodopyridine crystal structures.

4.4 Polymorphism

Diiodopyridine derivatives can exhibit polymorphism—the ability to crystallize in different solid-state forms with distinct molecular packing and physical properties.[7][20] Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature) and may have different stabilities, solubilities, and melting points.[18][21] The discovery and characterization of polymorphs are critical in pharmaceutical development, as an unexpected change in polymorphic form can have significant regulatory and therapeutic implications.[7]

Data Presentation: Crystallographic Parameters

To illustrate, the following table summarizes representative crystallographic data for a hypothetical diiodopyridine-diiodine adduct, similar to those reported in the literature.[11][16]

ParameterValueSignificance
Chemical FormulaC₅H₅N·I₂Defines the molecular composition of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a (Å)9.243Unit cell dimension along the a-axis.
b (Å)4.339Unit cell dimension along the b-axis.
c (Å)20.195Unit cell dimension along the c-axis.
β (°)98.47Angle of the unit cell.
Volume (ų)801.2Volume of the unit cell.
N–I Distance (Å)2.424Significantly shorter than van der Waals sum (~3.53 Å), indicating a strong XB.[11][16]
I–I Distance (Å)2.804Elongated compared to solid I₂ (~2.715 Å), confirming charge transfer.[11][16]
C–I···N Angle (°)~176Near-linear angle confirms the high directionality of the halogen bond.[16]

Experimental Protocol: A Self-Validating System for SC-XRD

This protocol outlines the key steps for determining the crystal structure of a newly synthesized diiodopyridine derivative.

Objective: To obtain a publication-quality crystal structure.

Materials:

  • High-quality single crystal (30-300 µm).

  • MiTeGen™ loop or glass fiber.[15]

  • Cryoprotectant (e.g., Paratone oil).[15]

  • Single-crystal X-ray diffractometer with a low-temperature device (e.g., Bruker APEX II).[15][16]

Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with sharp edges and no visible cracks or defects.

    • Coat the crystal in Paratone oil to prevent solvent loss and ice formation.

    • Using a MiTeGen™ loop, carefully scoop up the crystal.

    • Mount the loop onto a goniometer head on the diffractometer.[13]

  • Cryo-cooling and Centering:

    • Cool the crystal to the desired temperature, typically 100 K, using a nitrogen stream.[15] Rationale: Low temperatures reduce atomic thermal motion, leading to higher quality diffraction data and a more precise structure.

    • Using the diffractometer's video microscope and software, precisely center the crystal in the X-ray beam.

  • Data Collection Strategy:

    • The instrument software will determine an optimal data collection strategy to measure a complete and redundant set of diffraction data.[15][22] This involves rotating the crystal through a series of angles (omega and phi scans) while exposing it to the X-ray beam (typically Mo Kα radiation, λ=0.7107 Å).[13]

    • The detector (e.g., a CCD detector) captures the diffraction images.[15]

  • Data Processing and Reduction:

    • The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.

    • This step yields a reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each measured reflection.

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.

    • The model is then refined using full-matrix least-squares methods (e.g., using SHELXL software).[15] This process iteratively adjusts atomic positions and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

  • Validation and Reporting:

    • The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (S). Lower R-factors indicate a better fit.

    • The final atomic coordinates, bond lengths, angles, and other crystallographic information are compiled into a Crystallographic Information File (CIF), the standard format for publication and deposition in databases like the Cambridge Structural Database (CSD).[15]

Conclusion

The crystal structure of diiodopyridine derivatives is a field rich with opportunity for both fundamental research and applied science. The directional and robust nature of the C–I···N halogen bond provides a powerful tool for supramolecular synthesis, enabling the predictable assembly of complex architectures. For professionals in drug development, a thorough understanding of the solid-state structure, including the potential for polymorphism, is an indispensable component of API characterization and formulation. By integrating rational synthesis, careful crystallization, and rigorous crystallographic analysis, researchers can unlock the full potential of these versatile heterocyclic compounds.

References

  • Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Awwadi, F. F., Alwahsh, M. I., Turnbull, M. M., & Landee, C. (2023). Halogen bond and polymorphism in trans-bis(2-iodo-5-halopyridine)dihalocopper(ii) complexes: crystallographic, theoretical and magnetic studies. CrystEngComm, 25(16), 2390-2403. DOI: 10.1039/d2ce01711c.
  • MDPI. (2021). Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane.
  • Tuikka, M., & Haukka, M. (2015). Crystal structure of the pyridine–diiodine (1/1) adduct. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o463–o464. DOI: 10.1107/S2056989015010518. Available from: [Link]

  • Stilinović, V., et al. (2023). Isomorphism, Polymorphism, and Stoichiomorphism of Cocrystals Derived from 1,4-Diiodotetrafluorobenzene and an Isomorphous Series of N-(4-Halobenzyl)-3-halopyridinium Halogenides. Crystal Growth & Design. DOI: 10.1021/acs.cgd.3c00877. Available from: [Link]

  • Tuikka, M., & Haukka, M. (2015). Crystal structure of the pyridine-diiodine (1/1) adduct. University of Jyvaskyla.
  • Strohmann, C., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications. DOI: 10.1107/S205698902400619X. Available from: [Link]

  • Wang, W. (2019). Halogen bonds in the crystal structure of 4,3:5,4-terpyridine – 1,4-diiodotetrafluorobenzene (1/1), C21H11F4I2N3. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 935–937. DOI: 10.1515/ncrs-2019-0155. Available from: [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction? Retrieved January 11, 2026, from [Link]

  • MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved January 11, 2026, from [Link]

  • Dong, J., et al. (2017). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Chemical Communications, 53(89), 12044-12059. DOI: 10.1039/c7cc06567a. Available from: [Link]

  • Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–866. DOI: 10.1107/S090744490601986X. Available from: [Link]

  • Czernek, J. (2023). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. International Journal of Molecular Sciences, 24(4), 3843. DOI: 10.3390/ijms24043843. Available from: [Link]

  • Merz, K. M. Jr., & Kupka, T. (2020). Isotopic Polymorphism in Pyridine. Crystal Growth & Design. DOI: 10.1021/acs.cgd.0c00841. Available from: [Link]

  • PubMed. (2021). Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane. Retrieved January 11, 2026, from [Link]

  • Verma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. DOI: 10.2147/DDDT.S329547. Available from: [Link]

  • Metherall, J. P., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 1), 4–12. DOI: 10.1107/S2052520623010053. Available from: [Link]

  • Sova, M., et al. (2023). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Molecules, 28(11), 4381. DOI: 10.3390/molecules28114381. Available from: [Link]

  • Dar, A. A., et al. (2023). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm. DOI: 10.1039/D3CE00755A. Available from: [Link]

  • IQPC. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Retrieved January 11, 2026, from [Link]

  • PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 11, 2026, from [Link]

  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved January 11, 2026, from [Link]

Sources

reactivity of iodine atoms in 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Differential Reactivity of Iodine Atoms in 3,5-Diiodopyridin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility is profoundly influenced by the differential reactivity of its two carbon-iodine bonds at the C3 and C5 positions. This technical guide provides an in-depth analysis of the electronic and steric factors governing this reactivity, with a focus on palladium-catalyzed cross-coupling reactions. We elucidate the underlying principles that allow for the selective functionalization of either the C3 or C5 position. This guide details the mechanistic rationale for inherent reactivity biases and presents strategies to overcome them, primarily through catalyst and ligand control. Detailed, field-proven protocols for selective Sonogashira and Suzuki-Miyaura couplings are provided, offering researchers a practical framework for harnessing the synthetic potential of this versatile molecule.

The Strategic Importance of this compound

Substituted aminopyridines are privileged scaffolds found in numerous pharmaceuticals and functional materials.[1] The presence of two iodine atoms in this compound offers a powerful platform for iterative functionalization, allowing for the controlled, stepwise introduction of diverse molecular fragments. The success of such synthetic campaigns hinges on the ability to selectively address one iodine atom over the other. Understanding the principles that govern this selectivity is therefore of paramount importance for the rational design of complex molecules.[2]

This guide addresses the central question of this molecule's reactivity: Which iodine is more reactive, and how can we control which one reacts?

Figure 1: Competing reaction pathways for mono-functionalization of this compound.

Unraveling the Electronic and Steric Landscape

The reactivity of the C-I bonds is not identical; it is a nuanced outcome of competing electronic and steric influences exerted by the pyridine nitrogen and the 2-amino group.

Electronic Effects: A Push-Pull System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. Conversely, the 2-amino group is a strong electron-donating group (EDG) that enriches the ring with electron density via a +M (mesomeric) effect.[1] This donation is directed primarily to the ortho (C3) and para (C5) positions.

This creates a complex "push-pull" scenario:

  • C3 Position: Directly adjacent (ortho) to the strongly donating amino group, making it electron-rich.

  • C5 Position: Conjugated (para) to the amino group, also benefiting from increased electron density.

In the context of palladium-catalyzed cross-coupling, the key step where selectivity is often determined is the oxidative addition of the Pd(0) catalyst to the C-I bond. This step is generally favored at more electron-deficient carbon centers. While the amino group enriches both C3 and C5, the proximity of C3 to the electron-withdrawing pyridine nitrogen might render the C3-I bond slightly more polarized and susceptible to oxidative addition compared to the C5-I bond, though this effect is often counteracted by sterics.

Steric Hindrance and the Directing Group Effect
  • Steric Hindrance: The C3-I bond is situated directly next to the 2-amino group. This proximity presents a significant steric barrier to the approach of a bulky palladium catalyst complex. The C5-I bond, being relatively unencumbered, is more sterically accessible. Based on sterics alone, one would predict a strong preference for reaction at the C5 position.

  • The 2-Amino Directing Group: The lone pair on the nitrogen of the amino group can act as a powerful directing group. It can pre-coordinate to the palladium catalyst, forming a stable five-membered chelate intermediate.[3][4] This chelation effectively increases the local concentration of the catalyst near the C3-I bond, facilitating oxidative addition at this otherwise sterically hindered position. This chelation-controlled pathway is a classic strategy to override innate steric and electronic biases.[5]

A Predictive Model for Site-Selectivity

Based on the principles observed in analogous dihaloheterocyclic systems, we can propose a predictive model for the selective functionalization of this compound.

The Default Pathway: Kinetic Control Favoring C5

In the absence of strong directing-group effects, the reaction outcome is governed by the kinetic accessibility of the two sites. The lower steric hindrance at the C5 position makes it the intrinsically favored site for oxidative addition.

Prediction: Standard cross-coupling conditions, particularly those using catalysts with monodentate phosphine ligands like PPh₃ (e.g., in Pd(PPh₃)₄), are expected to yield the 5-substituted product as the major regioisomer.[6][7] This pathway represents the kinetically controlled product.

The Directed Pathway: Chelation Control Favoring C3

To achieve selectivity for the C3 position, the directing effect of the 2-amino group must be exploited. This requires a catalytic system that promotes chelation.

Prediction: The use of palladium precursors with specific bidentate or bulky, electron-rich monodentate phosphine ligands can switch the selectivity to the C3 position.[2][6] Ligands capable of forming a stable pre-catalyst complex that coordinates with the amino group will direct the reaction to the ortho C-I bond. This pathway represents the thermodynamically favored, chelation-controlled product.

G Decision Workflow for Selective Coupling cluster_0 Synthetic Goal cluster_1 Catalyst System Strategy cluster_2 Predicted Outcome Goal_C5 Target C5 Position Strategy_C5 Kinetic Control: - Pd(PPh3)4 - Monodentate Ligands - Low Steric Demand Goal_C5->Strategy_C5 Follow Default Pathway Goal_C3 Target C3 Position Strategy_C3 Chelation Control: - Bidentate Ligands (e.g., dppf) - Bulky Monodentate Ligands - Conditions Favoring Coordination Goal_C3->Strategy_C3 Override Innate Selectivity Outcome_C5 Major Product: 5-Substituted Isomer Strategy_C5->Outcome_C5 Outcome_C3 Major Product: 3-Substituted Isomer Strategy_C3->Outcome_C3

Figure 2: A logical workflow for achieving site-selective coupling on this compound.

Experimental Protocols for Selective Functionalization

The following protocols are presented as robust starting points for the selective functionalization of this compound. They are based on established methodologies for analogous dihaloheterocycles and are designed to be self-validating systems.[8][9]

Protocol for Selective C5 Sonogashira Coupling (Kinetic Control)

This protocol is designed to favor reaction at the less sterically hindered C5 position by using a standard catalyst system that minimizes directing effects.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and Copper(I) iodide (CuI) (0.10 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the 5-alkynyl-3-iodopyridin-2-amine product.

Causality: The use of Pd(PPh₃)₄, a bulky but non-chelating catalyst, allows steric factors to dominate, leading to preferential oxidative addition at the more accessible C5-I bond.[7]

Protocol for Selective C3 Suzuki-Miyaura Coupling (Chelation Control)

This protocol aims to exploit the directing-group capacity of the 2-amino group to achieve coupling at the sterically hindered C3 position.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.5 eq.).

  • Catalyst Precursor Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.025 eq.) and a ligand designed to promote chelation (e.g., 1,1'-Bis(diphenylphosphino)ferrocene (dppf), 0.06 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the 3-aryl-5-iodopyridin-2-amine product.

Causality: The bidentate ligand dppf forms a well-defined complex with palladium. This complex is believed to coordinate to the 2-amino group, creating a palladacycle intermediate that delivers the catalyst specifically to the C3-I bond, overcoming the steric barrier.[10]

Data Summary: Ligand Effects on Regioselectivity (Hypothetical)

The following table illustrates the expected outcomes based on principles derived from related systems.[2][10] Researchers should perform their own optimization studies.

Catalyst SystemLigand TypeExpected Major ProductProbable Control Mechanism
Pd(PPh₃)₄ / CuIMonodentate, Non-chelating5-SubstitutedKinetic / Steric Control
Pd₂(dba)₃ / dppfBidentate, Chelating3-SubstitutedChelation / Directing Group
Pd(OAc)₂ / XPhosBulky, Electron-Rich3-SubstitutedChelation / Electronic Effects
PdCl₂(PPh₃)₂Monodentate, Non-chelating5-SubstitutedKinetic / Steric Control

Summary and Outlook

The reactivity of the C-I bonds in this compound is not fixed but can be selectively controlled through the rational application of modern catalytic methods. While the C5 position is the kinetically favored site of reaction due to lower steric hindrance, the C3 position can be selectively functionalized by exploiting the powerful directing effect of the 2-amino group. The choice of the palladium catalyst and, most critically, the phosphine ligand, allows the synthetic chemist to toggle the site of reactivity. This control transforms this compound from a simple dihalide into a sophisticated linchpin for the convergent synthesis of complex, highly functionalized pyridine derivatives, with significant potential for accelerating discovery in drug development and materials science.

References

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PubMed Central. Available at: [Link]

  • Regioselective Suzuki Coupling on Pyridinium N-(3,5-Dibromoheteroar-2-yl)aminides. ResearchGate. Available at: [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Available at: [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PubMed Central. Available at: [Link]

  • Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Scholar Commons. Available at: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. Available at: [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. Available at: [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. ResearchGate. Available at: [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Vrije Universiteit Amsterdam. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. Available at: [Link]

  • Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. Available at: [Link]

  • Scheme 2 Synthesis of various 3,5-dichloro-2,6-dialkynylpyridines 4a-g,... ResearchGate. Available at: [Link]

  • Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate. Available at: [Link]

  • Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. LookChem. Available at: [Link]

Sources

electrophilic and nucleophilic sites of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Diiodopyridin-2-amine

Introduction: The Duality of a Privileged Scaffold

For researchers and professionals in the fields of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs underscores its importance. This compound emerges as a particularly valuable building block due to its unique combination of functional groups, which impart a dualistic reactivity profile. This molecule is endowed with a potent electron-donating amino group and two electron-withdrawing iodine atoms on an already electron-deficient aromatic ring.

This guide provides a comprehensive analysis of the electronic landscape of this compound, delineating its nucleophilic and electrophilic centers. We will explore the underlying principles governing its reactivity and present field-proven methodologies for its synthetic transformations, offering a strategic blueprint for its application in complex molecule synthesis.

Core Concept: Electronic Architecture and Site Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electron-donating nature of the 2-amino group and the inductive electron-withdrawing effects of the ring nitrogen and the two iodine substituents.

  • Nucleophilic Centers : The molecule possesses two primary sites of nucleophilicity: the exocyclic amino group (N-2) and the endocyclic pyridine nitrogen (N-1). The lone pair of electrons on these nitrogen atoms can be donated to electrophiles.

  • Electrophilic Centers : The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the strong inductive effect of the two iodine atoms.[1][2] This renders the carbon atoms, particularly those bearing the iodine substituents (C-3 and C-5), highly electrophilic and susceptible to attack.

The diagram below illustrates the distribution of electron density and the key reactive sites within the molecule.

Caption: Electronic landscape of this compound.

Section 1: Exploiting the Nucleophilic Character

The nitrogen atoms in this compound are the primary centers for nucleophilic reactions. While both the endocyclic (ring) and exocyclic (amino) nitrogens are nucleophilic, they exhibit distinct reactivity profiles.

The Exocyclic 2-Amino Group

The -NH₂ group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. Its nucleophilicity, while strong, is somewhat attenuated compared to unsubstituted 2-aminopyridine due to the electron-withdrawing nature of the iodine atoms.[3] It is considered a "dual nucleophilic" synthon, capable of reacting with a variety of electrophiles to form heterocyclic compounds.[4]

Common Transformations:

  • N-Acylation: Forms stable amide linkages, a common step in protecting the amine or introducing new functional moieties.

  • N-Alkylation: Reacts with alkyl halides to form secondary amines.

  • Condensation Reactions: Reacts with aldehydes and ketones to form Schiff bases, which are versatile intermediates.

The Endocyclic Pyridine Nitrogen

The pyridine ring nitrogen is also a nucleophilic site, primarily exhibiting basic character. It is readily protonated by acids and can act as a ligand, coordinating to metal centers. In synthetic reactions, it can function as a nucleophilic catalyst.[5] However, its direct participation in C-N bond-forming reactions as a primary nucleophile is less common compared to the exocyclic amine, especially when the latter is available.

SiteType of NucleophilicityCommon ReactionsCausality Behind Reactivity
Exocyclic -NH₂ Strong, PrimaryAcylation, Alkylation, Condensation, Buchwald-Hartwig Coupling (as the amine component)The lone pair on the nitrogen is highly available for bond formation with electrophiles.
Endocyclic N Basic, CatalyticProtonation, Metal Coordination, Nucleophilic CatalysisThe lone pair is in an sp² hybrid orbital, contributing to the aromatic system but also available for coordination and acid-base reactions.

Section 2: Leveraging the Electrophilic Sites for C-C and C-N Bond Formation

The most synthetically valuable aspect of this compound is the high electrophilicity of the C-3 and C-5 positions. The carbon-iodine bonds are the key reactive centers, serving as exceptional handles for palladium-catalyzed cross-coupling reactions.

The Primacy of Palladium-Catalyzed Cross-Coupling

The C-I bond is the weakest among carbon-halogen bonds, making it the most reactive in the oxidative addition step of palladium-catalyzed cycles, which is often the rate-determining step.[6] This high reactivity allows for coupling reactions to proceed under mild conditions with high efficiency.[6]

Key Cross-Coupling Methodologies:

  • Suzuki-Miyaura Coupling: The reaction with aryl or vinyl boronic acids/esters is a robust method for forming C-C bonds. This is one of the most widely used reactions in the pharmaceutical industry.[7]

  • Sonogashira Coupling: Enables the formation of C-C triple bonds by coupling with terminal alkynes, providing access to rigid structural motifs.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling with primary or secondary amines, a cornerstone of modern medicinal chemistry for building complex amine-containing molecules.

  • Heck Coupling: Forms C-C bonds through reaction with alkenes.

The general order of reactivity for halopyridines in these reactions is I > Br > Cl > F.[6] This makes this compound a highly reactive and versatile substrate.

Workflow and Protocol: A Case Study in Suzuki-Miyaura Coupling

To illustrate the practical application, a detailed, self-validating protocol for a selective mono-Suzuki-Miyaura coupling is provided below. The choice of a specific palladium catalyst, ligand, and base is critical for achieving high yield and selectivity.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification start Combine this compound, Boronic Acid (1.1 eq), and Base (e.g., K2CO3, 2.0 eq) in a reaction vessel. add_catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and Solvent (e.g., Dioxane/H2O). start->add_catalyst purge Purge with Inert Gas (N2 or Ar) for 10-15 minutes. add_catalyst->purge heat Heat the reaction mixture (e.g., 80-100 °C) with stirring. purge->heat monitor Monitor reaction progress via TLC or LC-MS. heat->monitor cool Cool to room temperature. Dilute with organic solvent (e.g., EtOAc). monitor->cool Upon completion wash Wash with water and brine. cool->wash dry Dry organic layer (e.g., Na2SO4), filter, and concentrate. wash->dry purify Purify by column chromatography. dry->purify

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation of this compound

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Causality: The phosphine ligand stabilizes the Pd(0) species, and the aqueous base is required for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the mono-arylated product. Self-Validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a strategically vital building block whose value lies in its predictable and versatile reactivity. The nucleophilic amino group provides a handle for functionalization and derivatization, while the highly reactive carbon-iodine bonds at the C-3 and C-5 positions serve as premier electrophilic sites for modern cross-coupling chemistry. A thorough understanding of this dualistic nature allows researchers to design efficient and elegant synthetic routes to complex, high-value molecules, accelerating the pace of discovery in drug development and materials science.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - ACS Publications. Available at: [Link]

  • 2-Aminopyridine - NIST WebBook. Available at: [Link]

  • 2-Aminopyridine - NIST WebBook. Available at: [Link]

  • Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study - ResearchGate. Available at: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. Available at: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]

  • 2-Aminopyridine | 504-29-0 - PubChem. Available at: [Link]

  • Pyridines – Structure - DAV University. Available at: [Link]

  • 3,5-Diiodopyridin-2-ol | C5H3I2NO | CID 293093 - PubChem. Available at: [Link]

  • Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2 - ResearchGate. Available at: [Link]

  • This compound - Hebei Summedchem Co., Ltd. Available at: [Link]

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed. Available at: [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]

  • 2-Aminopyridine - Wikipedia. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines - University of Munich. Available at: [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PubMed Central. Available at: [Link]

  • 2-Aminopyridine as a Nucleobase Substitute for Adenine in DNA-like Architectures: Synthesis of Alkynyl C-Nucleotides and Their Hybridization Characteristics - PubMed. Available at: [Link]

  • Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N -Cyclopropyl Enamines - ResearchGate. Available at: [Link]

  • Electrophilic substitution reactions - pyridine - YouTube. Available at: [Link]

  • Nucleophilicities of Primary and Secondary Amines in Water | Request PDF - ResearchGate. Available at: [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems - Pearson. Available at: [Link]

  • Amine Reactivity - Michigan State University. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. Available at: [Link]

  • 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem. Available at: [Link]

  • SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed. Available at: [Link]

  • 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem. Available at: [Link]

  • Amine Reactivity - Michigan State University. Available at: [Link]

  • 2-AMINO-3,5-DIIODOPYRIDINE - Chemdad. Available at: [Link]

  • 5-Iodo-6-methoxy-3-nitropyridin-2-amine | C6H6IN3O3 | CID 57354928 - PubChem. Available at: [Link]

  • (PDF) Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2 - ResearchGate. Available at: [Link]

Sources

The Iodination of 2-Aminopyridine: A Technical Guide to Its Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of an iodine atom into the 2-aminopyridine scaffold is a pivotal transformation in synthetic chemistry, unlocking pathways to a diverse array of functionalized molecules with significant applications in medicinal chemistry, materials science, and diagnostics.[1][2] This technical guide provides an in-depth exploration of the discovery and history of 2-aminopyridine iodination, tracing its evolution from early, often harsh methodologies to modern, highly efficient, and selective protocols. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental synthetic reaction.

Introduction: The Significance of Iodinated 2-Aminopyridines

2-Aminopyridine is a foundational heterocyclic amine that serves as a versatile building block in organic synthesis.[3] The strategic incorporation of an iodine atom, particularly at the 5-position, dramatically enhances its synthetic utility. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the construction of complex molecular architectures, a critical aspect of modern drug discovery.[1]

Iodinated 2-aminopyridines are key intermediates in the synthesis of numerous pharmaceutical agents, including antiviral, anticancer, and neurological drugs.[2][4] Furthermore, their unique electronic properties have led to their use in the development of novel materials, such as polymers and coatings.[1][2] The iodine atom itself can also be exploited in diagnostic applications, for instance, in the development of imaging agents.[2]

This guide will navigate the historical landscape of 2-aminopyridine iodination, from its initial discovery to the sophisticated catalytic systems employed today.

Historical Perspectives: The Dawn of 2-Aminopyridine Iodination

The early explorations into the iodination of 2-aminopyridine were characterized by the use of elemental iodine and inorganic salts, often under forcing conditions. These pioneering methods, while foundational, typically suffered from drawbacks such as harsh reaction conditions, the use of toxic reagents, and modest yields.

The Magidson and Menschikoff Method: An Early Breakthrough

One of the earliest documented methods for the synthesis of 2-amino-5-iodopyridine was reported by Magidson and Menschikoff. A 1928 German patent describes a process involving the treatment of 2-aminopyridine with an aqueous solution of iodine and potassium iodide.[5]

The proposed mechanism for this reaction is a classical electrophilic aromatic substitution. The electron-rich 2-aminopyridine ring is attacked by the electrophilic iodine species, leading to the formation of the iodinated product. The amino group at the 2-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the amino group, substitution at the 5-position (para) is favored.

Experimental Protocol: Iodination of 2-Aminopyridine with Iodine-Potassium Iodide [5]

  • Materials:

    • 2-aminopyridine (25 g)

    • Water

    • Iodine

    • Potassium iodide

    • Aqueous alkali solution (e.g., 2% NaOH)

  • Procedure:

    • Dissolve 25 g of 2-aminopyridine in four times its weight of water.

    • Prepare an aqueous solution of iodine and potassium iodide with an excess of iodine.

    • Pour the 2-aminopyridine solution into the iodine-potassium iodide solution.

    • Allow the mixture to stand for an extended period, during which a black crude product will precipitate.

    • Separate the crude product from the aqueous solution.

    • Digest the crude product with a 2% aqueous alkali solution.

    • Filter the mixture and wash the solid residue thoroughly with water.

    • Recrystallize the product from water to obtain almost colorless leaflets of 2-amino-5-iodopyridine.

The Mercuric Acetate Method: An Improvement in Efficiency

In the 1940s, a new method emerged that offered improved yields and broader applicability. A US patent from this era describes the use of mercuric acetate and elemental iodine for the iodination of 2-aminopyridines. This method was highlighted as being particularly effective, even for substrates containing a deactivating sulfonyl group on the amino functionality.[6]

The role of mercuric acetate is to facilitate the iodination by forming a mercury-containing intermediate, which then undergoes iododemercuration. This two-step process is generally more efficient and regioselective than direct iodination with elemental iodine alone.

Conceptual Workflow: Iodination via Mercuric Acetate

G cluster_0 Mercuration cluster_1 Iododemercuration 2-Aminopyridine 2-Aminopyridine Mercurated Intermediate Mercurated Intermediate 2-Aminopyridine->Mercurated Intermediate Hg(OAc)₂ 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Mercurated Intermediate->2-Amino-5-iodopyridine I₂

Caption: Conceptual workflow of the mercuric acetate-mediated iodination.

The Modern Era: N-Iodosuccinimide and Catalytic Systems

The development of N-iodosuccinimide (NIS) as an electrophilic iodinating agent marked a significant advancement in the field.[7] NIS is a mild, easy-to-handle solid that often provides higher yields and cleaner reactions compared to older methods.[8] This has made it the reagent of choice for many modern iodination protocols.

Direct Iodination with N-Iodosuccinimide

The direct iodination of 2-aminopyridine with NIS is a straightforward and effective method for the synthesis of 2-amino-5-iodopyridine. The reaction typically proceeds under mild conditions and gives the desired product in good yield.

Experimental Protocol: Iodination of 2-Aminopyridine with NIS [9]

  • Materials:

    • 2-aminopyridine (1.0 mmol)

    • N-Iodosuccinimide (NIS) (1.05 mmol)

    • Acetic acid (AcOH)

    • Benzene (or other suitable solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve 2-aminopyridine in dry benzene.

    • Add acetic acid to the solution.

    • Add NIS portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine.

    • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash chromatography on silica gel if necessary.

Catalytic Iodination: A Frontier of Selectivity and Efficiency

Recent research has focused on the development of catalytic systems to further improve the efficiency and selectivity of 2-aminopyridine iodination. A notable example is the atroposelective iodination of 2-amino-6-arylpyridines catalyzed by a chiral disulfonimide.[10]

A thorough mechanistic investigation of this reaction revealed an unexpected pathway. Initially hypothesized to proceed via Brønsted-acid catalysis through activation of NIS, experimental evidence pointed towards a Brønsted-base catalysis mechanism. The rate- and stereodetermining step was found to be the enantioselective deprotonation of a Wheland intermediate by the conjugate base of the disulfonimide catalyst.[10]

Proposed Catalytic Cycle for Disulfonimide-Catalyzed Iodination [10]

G 2-AP_H+ 2-AP-H⁺ Activated_NIS Activated NIS Complex 2-AP_H+->Activated_NIS + NIS NIS NIS Wheland_Int Wheland Intermediate Activated_NIS->Wheland_Int + 2-AP Iodinated_Product Iodinated Product Wheland_Int->Iodinated_Product + Catalyst⁻ (RDS) Iodinated_Product->Iodinated_Product Catalyst_Acid Catalyst-H Catalyst_Base Catalyst⁻ Catalyst_Base->Wheland_Int Catalyst_Acid->2-AP_H+ - H⁺

Caption: Simplified catalytic cycle for the Brønsted-base catalyzed iodination.

This advanced mechanistic understanding allows for the rational design of catalysts to achieve high levels of stereoselectivity, a crucial aspect in the synthesis of chiral drug molecules.

Summary of Methodologies

The evolution of 2-aminopyridine iodination reflects the broader trends in synthetic organic chemistry towards milder, more efficient, and selective reactions. The table below summarizes the key features of the methods discussed.

MethodIodinating Agent(s)Key FeaturesTypical Yields
Magidson and MenschikoffI₂ / KIHistorical significance; aqueous conditions.Moderate
Mercuric AcetateHg(OAc)₂ / I₂Improved efficiency; tolerance of deactivating groups.Good
N-Iodosuccinimide (NIS)NISMild conditions; easy to handle; good yields.Good to Excellent
Catalytic (Disulfonimide)NIS / Chiral CatalystHigh selectivity; mild conditions; mechanistic insight.Excellent

Conclusion: A Continuing Evolution

The journey of 2-aminopyridine iodination from its early discovery to the present day is a testament to the ingenuity of synthetic chemists. What began with simple, yet effective, methods has evolved into highly sophisticated catalytic systems that offer unprecedented levels of control and efficiency. The resulting iodinated 2-aminopyridines continue to be indispensable tools in the hands of researchers in drug discovery, materials science, and beyond. As the demand for complex and precisely functionalized molecules grows, the development of even more advanced methods for 2-aminopyridine iodination will undoubtedly remain an active and important area of research.

References

  • 2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2022). Journal of the American Chemical Society.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). Crystal Growth & Design.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Scientific and Engineering Research.
  • Process for the preparation of 2-amino-5-iodopyridine. (1928).
  • (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019).
  • C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. (n.d.).
  • Mono- and Dihalogenation of 2-Aminopyrazine. (2019). Thieme Chemistry.
  • Synthesis method of 2-amino-5-iodopyridine. (2019).
  • Electrophilic halogenation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Efficient Halogenation of 2-Aminopyrazine. (2019). Request PDF.
  • n-iodosuccinimide. (n.d.). Organic Syntheses Procedure.
  • Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. (n.d.). New Journal of Chemistry (RSC Publishing).
  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). Synlett.
  • Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of... (2019). Journal of Organic Chemistry.
  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...). (n.d.).
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2021). Molecules.
  • Other Aromatic Substitutions. (2024). Chemistry LibreTexts.
  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). Molecules.
  • Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulf
  • 2-Amino-5-iodopyridine 98 20511-12-0. (n.d.). Sigma-Aldrich.
  • (PDF) Correction: Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2- a ]pyridine derivatives. (2019).
  • Iodine-ammonium acetate promoted reaction between 2-aminopyridine and aryl methyl ketones: a novel approach towards the synthesis of 2-arylimidazo[1,2-a]pyridines. (n.d.).
  • 2-Amino-5-fluoropyridine synthesis. (n.d.). ChemicalBook.
  • α-Iodination of Enaminones Using the Modified Johnson′s Procedure: The Use of I2 and Et3N. (n.d.). Request PDF.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,5-Diiodopyridin-2-amine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 3,5-Diiodopyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The primary focus is a proposed modern approach utilizing N-Iodosuccinimide (NIS) as the iodinating agent, offering a milder and potentially more selective route compared to classical methods. A historical method employing mercuric acetate and iodine is also discussed for completeness. This guide is designed to offer researchers a comprehensive understanding of the reaction, including mechanistic insights, step-by-step procedures, safety precautions, and purification strategies.

Introduction: The Significance of this compound

Halogenated pyridines are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The introduction of iodine atoms, in particular, provides reactive handles for subsequent cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. This compound, with its strategically positioned iodine atoms and an amino group, serves as a versatile scaffold for the development of novel compounds with diverse biological activities and material properties.

The synthesis of this di-iodinated compound from the readily available 2-aminopyridine presents a classic example of electrophilic aromatic substitution on a heterocyclic ring. The amino group at the 2-position is a strong activating group, directing incoming electrophiles to the ortho (3-position) and para (5-position) positions. This electronic predisposition makes the synthesis of the 3,5-diiodo derivative feasible, although careful control of reaction conditions is necessary to achieve high yields and selectivity.

This document outlines a detailed, practical guide for the laboratory-scale synthesis of this compound, with an emphasis on a modern approach using N-Iodosuccinimide (NIS).

Mechanistic Rationale: The Iodination of 2-Aminopyridine

The synthesis of this compound from 2-aminopyridine is an electrophilic aromatic substitution reaction. The key mechanistic considerations are:

  • Activation of the Pyridine Ring: The amino group (-NH₂) at the 2-position is a potent electron-donating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho (position 3) and para (position 5) carbons, making them more susceptible to electrophilic attack.

  • The Electrophile: In the proposed protocol, N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine (I⁺). While NIS itself is a stable solid, in the presence of an acid catalyst or a polar solvent, it can release a polarized iodine species that readily attacks the electron-rich pyridine ring.[1]

  • Stepwise Iodination: The reaction is expected to proceed in a stepwise manner. The first iodination will occur at either the 3- or 5-position, with the 5-position often being favored due to slightly less steric hindrance. The introduction of the first iodine atom is deactivating; however, the continued strong activation by the amino group allows for a second iodination to occur at the remaining activated position (either 3 or 5) to yield the desired 3,5-diiodinated product. Controlling the stoichiometry of the iodinating agent is crucial to drive the reaction to the di-substituted product without significant formation of over-iodinated byproducts.

Proposed Modern Protocol: Di-iodination using N-Iodosuccinimide (NIS)

This protocol is a proposed method based on established principles of electrophilic iodination of activated aromatic systems.[1][2] Optimization may be required to achieve the highest yields.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminopyridineReagentSigma-Aldrich
N-Iodosuccinimide (NIS)ReagentSigma-AldrichLight-sensitive, store in a dark container.
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
Saturated aq. Sodium Bicarbonate (NaHCO₃)
Brine (Saturated aq. NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel60 Å, 230-400 meshFor column chromatography.
Ethyl AcetateHPLC GradeFor chromatography.
HexanesHPLC GradeFor chromatography.
Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-aminopyridine in anhydrous DCM cool Cool to 0 °C (ice bath) start->cool add_nis Add NIS portion-wise (maintain temp < 5 °C) cool->add_nis react Stir at room temperature (monitor by TLC) add_nis->react quench Quench with aq. Na₂S₂O₃ react->quench Reaction complete separate Separate organic layer quench->separate wash_bicarb Wash with aq. NaHCO₃ separate->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_evap Filter and evaporate solvent dry->filter_evap chromatography Purify by column chromatography (Silica gel, EtOAc/Hexanes) filter_evap->chromatography Crude product collect Collect fractions chromatography->collect evaporate_final Evaporate solvent from pure fractions collect->evaporate_final product Obtain this compound evaporate_final->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 g, 10.6 mmol).

    • Dissolve the 2-aminopyridine in anhydrous dichloromethane (DCM, 50 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of NIS:

    • While stirring vigorously, add N-Iodosuccinimide (NIS) (5.2 g, 23.3 mmol, 2.2 equivalents) to the cooled solution in small portions over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.

    • Causality: Portion-wise addition of NIS at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products. Using a slight excess of NIS ensures the reaction goes to completion for the di-iodination.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous sodium thiosulfate solution (30 mL) to neutralize any unreacted NIS.

    • Transfer the mixture to a separatory funnel. The organic layer should be washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any acidic byproducts, and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[3]

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. The expected product is a light brown solid.[4]

Historical Protocol: Di-iodination using Mercuric Acetate and Iodine

For historical context and as a reference to a known, albeit less favorable, procedure, a method utilizing mercuric acetate is presented.[5] Due to the high toxicity of mercury compounds, this method is not recommended and should only be performed with extreme caution and appropriate safety measures.

Brief Procedure Outline
  • 2-aminopyridine and mercuric acetate are mixed in water at elevated temperature (e.g., 70 °C).

  • A solution of iodine in dioxane is added to the mixture.

  • The reaction is stirred at an elevated temperature.

  • The mixture is then poured into an aqueous potassium iodide solution to dissolve the mercury salts.

  • The product is extracted with an organic solvent, and the extracts are washed with potassium iodide solution.

  • The product is isolated after removal of the solvent and can be recrystallized.

Safety and Handling

  • 2-Aminopyridine: Toxic by ingestion and inhalation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Iodosuccinimide (NIS): Harmful if swallowed or in contact with skin, and causes serious eye irritation.[5] It is also light-sensitive. Always handle NIS in a fume hood, wearing appropriate PPE. Store in a tightly sealed, dark container.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

  • Mercury Compounds (in historical protocol): Extremely toxic and pose a significant health and environmental hazard. Avoid all contact and ensure proper disposal procedures are followed.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (345.91 g/mol ).[4]

  • Melting Point: The reported melting point is 135-137 °C.[4]

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound from 2-aminopyridine. The proposed modern protocol using N-Iodosuccinimide offers a practical and potentially safer alternative to classical methods. By understanding the underlying reaction mechanism and adhering to the detailed procedures and safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors.

References

  • Regioselective C–H Bond Amination by Aminoiodanes. PMC - PubMed Central. [Link]

  • Iodinating amino pyrimidines and amino pyridines.
  • Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. ResearchGate. [Link]

  • 3,5-Diiodopyridin-2-ol. PubChem. [Link]

  • Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PubMed. [Link]

  • 2-AMINO-3,5-DIIODOPYRIDINE. Chongqing Chemdad Co.. [Link]

  • Selective C–H Iodination of (Hetero)arenes. PMC - PubMed Central. [Link]

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. [Link]

  • Synthetic method of 2-amino-3,5-dichloropyridine.
  • Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters - ACS Publications. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the selective monoamination of 3,5-diiodopyridin-2-amine via the Buchwald-Hartwig cross-coupling reaction. The synthesis of substituted 2-aminopyridines is a cornerstone in the development of pharmaceuticals and functional materials. However, the presence of multiple reactive sites on a substrate like this compound introduces significant challenges in achieving regioselectivity. This guide dissects the critical experimental parameters, offering a rationale for their selection based on established mechanistic principles and empirical evidence from related systems. A detailed, optimized protocol is presented, designed to favor the selective amination at the C5 position, a common synthetic goal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction on complex heterocyclic scaffolds.

Introduction and Strategic Considerations

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in modern organic synthesis.[3] The substrate in focus, this compound, is a valuable building block, but its di-iodinated nature presents a classic chemoselectivity challenge: how to selectively functionalize one iodo group while leaving the other intact for subsequent transformations.

The Challenge of Regioselectivity:

The two iodine atoms at the C3 and C5 positions of the pyridine ring exhibit different reactivity profiles due to both steric and electronic effects.

  • Steric Hindrance: The iodine at the C3 position is flanked by the C2-amino group, creating a more sterically congested environment compared to the iodine at the C5 position. This steric hindrance can disfavor the approach of the bulky palladium catalyst to the C3-I bond.[4]

  • Electronic Effects: The C2-amino group is an electron-donating group, which can influence the electron density at the C3 and C5 positions. While both positions are activated towards oxidative addition, the interplay of steric and electronic factors is often complex and requires careful empirical optimization.

Based on these principles, a successful protocol will leverage a catalyst system that is highly sensitive to steric hindrance, thereby favoring oxidative addition at the less hindered C5 position.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6][7]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, typically displacing the halide ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][2]

The efficiency and selectivity of this cycle are profoundly influenced by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium catalyst.[8][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (+ Ar-I) Amine_Complex [L-Pd(II)(Ar)(NHR'R'')]⁺ I⁻ OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR'R'')

Figure 1: The Buchwald-Hartwig catalytic cycle.

Optimization of Reaction Parameters

Achieving high regioselectivity and yield in the amination of this compound requires careful selection of the catalyst, ligand, base, and solvent.

Palladium Precatalyst

While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are among the most common and effective precatalysts.[10] For this protocol, we recommend Pd₂(dba)₃ as it is a stable Pd(0) source that does not require an in-situ reduction step.

Phosphine Ligand: The Key to Selectivity

The choice of ligand is the most critical parameter for controlling the outcome of the reaction.[11] For substrates where steric differentiation is paramount, bulky, electron-rich dialkylbiaryl phosphine ligands are superior.[1][8] These ligands promote the formation of monoligated, highly active Pd(0) species that are sensitive to the steric environment of the substrate.[12]

We recommend XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . Its significant steric bulk is well-suited to discriminate between the hindered C3-I and the more accessible C5-I bond.[11]

Base Selection

A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in side reactions. While sodium tert-butoxide (NaOtBu) is highly effective, its high basicity can be incompatible with certain functional groups.[5] For substrates like aminopyridines, a slightly milder base can be advantageous. We recommend potassium phosphate (K₃PO₄) . It offers excellent functional group tolerance and is often effective in couplings involving heterocyclic substrates.[6]

Solvent and Temperature

Anhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations. Toluene or 1,4-dioxane are excellent choices as they are relatively non-polar and have high boiling points, allowing for the necessary reaction temperatures.[5] The reaction typically requires heating to achieve a reasonable rate, with temperatures in the range of 80-110 °C being common.[10]

Optimized Protocol for Selective C5 Monoamination

This protocol is designed for a representative reaction between this compound and a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound332.913331.01.0
Amine (e.g., Morpholine)87.121051.21.2
Pd₂(dba)₃915.7218.30.020.02 (2 mol% Pd)
XPhos476.6621.00.0440.044 (4.4 mol%)
Potassium Phosphate (K₃PO₄)212.272971.41.4
Anhydrous Toluene-5.0 mL--
Experimental Workflow

Experimental_Workflow start Start reagents 1. Add Solids to Reaction Vessel (Diiodopyridine, K₃PO₄, Pd₂(dba)₃, XPhos) start->reagents glovebox Perform in an Inert Atmosphere (Glovebox or Schlenk Line) reagents->glovebox add_liquids 2. Add Toluene and Amine reagents->add_liquids reaction 3. Heat Reaction Mixture (100 °C, Stir for 12-24h) add_liquids->reaction monitoring 4. Monitor Reaction (TLC or LC-MS) reaction->monitoring workup 5. Aqueous Workup (Dilute with EtOAc, Wash with H₂O) monitoring->workup purification 6. Purify Product (Column Chromatography) workup->purification characterization 7. Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (333 mg, 1.0 mmol), potassium phosphate (297 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (21.0 mg, 0.044 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Through a septum, add anhydrous toluene (5.0 mL) followed by the amine (e.g., morpholine, 105 mg, 1.2 mmol) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monoaminated product.

Troubleshooting

  • Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature to 110 °C or extending the reaction time. Ensure all reagents and the solvent are scrupulously dry.

  • Formation of Bis-aminated Product: If significant amounts of the di-substituted product are observed, reduce the amount of the amine nucleophile to 1.05 equivalents. A lower reaction temperature (e.g., 80-90 °C) may also improve selectivity.

  • Dehalogenation (Hydrodeiodination): The formation of a product where an iodine atom is replaced by hydrogen can occur, often as a result of a β-hydride elimination side reaction.[1][12] This is less common with secondary amines but can be an issue with primary amines. Using a different ligand or base combination may be necessary.

Conclusion

The selective monoamination of this compound is a challenging yet achievable transformation. By leveraging the steric bulk of the XPhos ligand in combination with a moderately strong base like potassium phosphate, selective C-N bond formation at the less hindered C5 position can be favored. This application note provides a robust starting point for researchers, and the principles discussed herein can be adapted for a variety of amine nucleophiles and related dihalogenated heterocyclic substrates.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–259. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Snape, T. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 69(34), 7193-7200. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • ResearchGate. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. [Link]

  • ResearchGate. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2010). Technical University of Denmark. [Link]

  • National Institutes of Health. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • PubMed. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. [Link]

  • Dolenc, D., & Plesničar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of Organic Chemistry, 71(21), 8028–8036. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3,5-Diiodopyridin-2-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[1] The pyridine ring is a "privileged scaffold," a molecular framework that is a recurring motif in numerous FDA-approved drugs, including a significant number of kinase inhibitors such as Axitinib and others.[2][3] Its ability to form key hydrogen bonds and serve as a versatile anchor for diverse chemical substitutions makes it an ideal starting point for inhibitor design.

This guide focuses on a particularly strategic building block: 3,5-Diiodopyridin-2-amine . This molecule is not merely a pyridine derivative; it is a precisely engineered scaffold designed for the efficient and controlled synthesis of complex kinase inhibitors. The strategic placement of its functional groups—a 2-amino group and two iodine atoms at the 3- and 5-positions—provides medicinal chemists with a powerful tool for building libraries of potent and selective inhibitors. The 2-amino group is perfectly positioned to act as a hydrogen-bond donor, mimicking the native adenine of ATP to interact with the highly conserved "hinge" region of the kinase ATP-binding pocket.[4] The two iodine atoms serve as orthogonal synthetic handles for introducing molecular complexity through modern cross-coupling chemistry.

The Strategic Advantage: Dissecting the this compound Scaffold

The utility of this compound stems from the distinct roles and reactivities of its constituent parts. Understanding this architecture is fundamental to its application.

  • The 2-Amino Group (Hinge Binder): This group is the primary anchor for kinase binding. It typically forms one or two hydrogen bonds with the backbone carbonyls and/or nitrogens of the hinge region, a critical interaction for achieving high-affinity inhibition.

  • The C5-Iodo Group (Primary Diversification Site): In palladium-catalyzed cross-coupling reactions, the iodine atom at the 5-position is generally more reactive than the one at the 3-position. This differential reactivity is the cornerstone of sequential, site-selective functionalization, allowing for the introduction of a substituent at C5 first. This position often explores the solvent-exposed region of the ATP pocket.

  • The C3-Iodo Group (Secondary Diversification Site): The less reactive C3-iodo group can be functionalized in a subsequent step, typically under more forcing conditions. Substituents at this position can be directed towards the "selectivity pocket" or the ribose-binding region, offering a powerful method for fine-tuning inhibitor potency and selectivity.

cluster_scaffold This compound cluster_features Key Functional Sites Scaffold Hinge 2-Amino Group (Hinge Binding) Scaffold->Hinge H-Bond Donor Site1 C5-Iodo (Primary Diversification) Scaffold->Site1 High Reactivity (e.g., Suzuki, Sonogashira) Site2 C3-Iodo (Secondary Diversification) Scaffold->Site2 Lower Reactivity (Sequential Coupling)

Caption: Key functional sites of this compound.

Core Synthetic Protocols: Building Complexity

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods allow for the precise and predictable formation of C-C and C-N bonds. Below are detailed, field-tested protocols for the most critical transformations.

Protocol 1: Site-Selective Sonogashira Cross-Coupling

The Sonogashira reaction is invaluable for installing alkynyl moieties, which can act as rigid linkers or probe deep pockets within the kinase active site.[5][6] The protocol below is designed for a regioselective reaction at the more reactive C5 position.

Principle & Causality: This reaction couples a terminal alkyne with an aryl halide. It is co-catalyzed by palladium and a copper(I) salt (typically CuI). The palladium complex undergoes oxidative addition into the C-I bond, followed by transmetalation with the copper-acetylide species and reductive elimination to form the C-C bond. The use of a bulky phosphine ligand stabilizes the palladium catalyst, while a base like triethylamine (TEA) is required to neutralize the HI byproduct and deprotonate the terminal alkyne.

Start This compound Step1 Step 1: Sonogashira Coupling (Terminal Alkyne 1, Pd/Cu catalyst) Start->Step1 Intermediate 5-Alkynyl-3-iodopyridin-2-amine Step1->Intermediate Step2 Step 2: Sonogashira Coupling (Terminal Alkyne 2, Pd/Cu catalyst) Intermediate->Step2 Product 3,5-Dialkynylpyridin-2-amine Scaffold Step2->Product

Caption: Workflow for sequential Sonogashira coupling.

Detailed Protocol: Monosubstitution at C5

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and Copper(I) iodide (CuI) (0.04-0.10 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by anhydrous, degassed triethylamine (TEA) (2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.0-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS. Insight: Running the reaction at room temperature maximizes selectivity for the C5 position. Overheating or extended reaction times can lead to di-substitution.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

ParameterConditionRationale / Insight
Catalyst System Pd(PPh₃)₂Cl₂, CuIStandard, reliable system for Sonogashira couplings.[5]
Base Triethylamine (TEA)Acts as both the base and a co-solvent.
Solvent THF or DMFGood solvating properties for both reactants and catalysts.
Temperature 25 - 50 °CLower temperatures favor mono-alkynylation at the C5 position.
Equivalents (Alkyne) 1.0 - 1.2Using a slight excess of the alkyne ensures full conversion of the starting material.
Expected Yield 60 - 90%Highly dependent on the alkyne substrate.

Self-Validation: Successful C5-alkynylation is confirmed by ¹H NMR (disappearance of one aromatic proton signal and appearance of alkyne-proximal signals) and Mass Spectrometry (correct M+H⁺ peak for the mono-substituted product).

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is arguably the most versatile method for installing aryl and heteroaryl groups, which are crucial for establishing interactions in the outer regions of the ATP binding site and improving pharmacokinetic properties.[7][8]

Principle & Causality: This reaction couples an organoboron species (boronic acid or ester) with an aryl halide. The palladium(0) catalyst undergoes oxidative addition to the C-I bond. A base is required to activate the boronic acid, forming a borate complex that facilitates transmetalation to the palladium center. Reductive elimination then yields the biaryl product and regenerates the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective at promoting the oxidative addition and reductive elimination steps.

Start This compound Step1 Step 1: Suzuki Coupling (Arylboronic Acid 1, Pd catalyst) Start->Step1 Intermediate 5-Aryl-3-iodopyridin-2-amine Step1->Intermediate Step2 Step 2: Suzuki Coupling (Arylboronic Acid 2, Pd catalyst) Intermediate->Step2 Product 3,5-Diarylpyridin-2-amine Scaffold Step2->Product

Caption: Workflow for sequential Suzuki-Miyaura coupling.

Detailed Protocol: Monosubstitution at C5

  • Vessel Preparation: In a microwave vial or Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃, 0.025 equiv and XPhos, 0.10 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or DME/H₂O.

  • Reaction: Seal the vessel and heat to 80-110 °C (conventional heating) or 100-140 °C (microwave irradiation) until the starting material is consumed (monitor by LC-MS). Insight: Microwave heating can dramatically reduce reaction times and often improves yields. The choice of base is crucial; stronger bases like K₃PO₄ can be more effective for less reactive boronic acids.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Data Presentation: Representative Reaction Conditions

ParameterConditionRationale / Insight
Catalyst System Pd(PPh₃)₄ or Pd₂(dba)₃/XPhosPd(PPh₃)₄ is a classic choice. Modern Buchwald ligands like XPhos often give higher yields and work with more challenging substrates.
Base K₂CO₃ or K₃PO₄A moderately strong inorganic base is required for the catalytic cycle.
Solvent Dioxane/H₂O or DME/H₂OThe presence of water is often necessary to dissolve the base and facilitate the formation of the active borate species.
Temperature 80 - 140 °CHigher temperatures are needed compared to Sonogashira, which aids selectivity if C3 functionalization is desired later.
Expected Yield 65 - 95%Generally high-yielding, but sensitive to the steric and electronic properties of the coupling partners.

Self-Validation: Successful C5-arylation is confirmed by the appearance of new aromatic proton signals in the ¹H NMR spectrum and the correct molecular weight by HRMS.

Application Example: Multi-Step Synthesis of a Kinase Inhibitor Core

To illustrate the power of these protocols, the following is a representative workflow for the synthesis of a 3-alkynyl-5-aryl-pyridin-2-amine core, a common scaffold in kinase inhibitors.[5]

A This compound B Step 1: Suzuki Coupling (4-methoxyphenylboronic acid) A->B C Intermediate 1: 2-Amino-3-iodo-5-(4-methoxyphenyl)pyridine B->C D Step 2: Sonogashira Coupling (ethynyltrimethylsilane) C->D E Intermediate 2: 2-Amino-5-(4-methoxyphenyl)-3-((trimethylsilyl)ethynyl)pyridine D->E F Step 3: Deprotection (K2CO3, MeOH) E->F G Final Scaffold: 2-Amino-3-ethynyl-5-(4-methoxyphenyl)pyridine F->G

Caption: Multi-step synthesis of a versatile kinase inhibitor scaffold.

  • Step 1: Suzuki Coupling at C5. Following Protocol 2, this compound is reacted with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O at 90 °C to selectively yield 2-Amino-3-iodo-5-(4-methoxyphenyl)pyridine . The reaction is driven to completion to isolate the mono-arylated intermediate.

  • Step 2: Sonogashira Coupling at C3. The isolated intermediate from Step 1 is then subjected to Sonogashira conditions as described in Protocol 1. It is reacted with a protected alkyne such as ethynyltrimethylsilane (TMS-acetylene) under slightly more forcing conditions (e.g., 60 °C) to yield 2-Amino-5-(4-methoxyphenyl)-3-((trimethylsilyl)ethynyl)pyridine . Insight: Using a protected alkyne like TMS-acetylene prevents unwanted side reactions and homo-coupling.

  • Step 3: Deprotection. The TMS protecting group is easily removed by stirring the product from Step 2 in a solution of K₂CO₃ in methanol/THF at room temperature. This reveals the terminal alkyne, yielding the final 2-Amino-3-ethynyl-5-(4-methoxyphenyl)pyridine scaffold, which is ready for further elaboration or biological testing.

Conclusion and Future Outlook

This compound is a masterful building block for kinase inhibitor synthesis. Its pre-installed hinge-binding element and orthogonally addressable halogenation sites enable a logical and efficient approach to drug discovery. By leveraging site-selective cross-coupling reactions, researchers can rapidly generate diverse libraries of compounds, systematically exploring the chemical space around the kinase ATP-binding site. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full potential of this versatile scaffold, accelerating the development of the next generation of targeted kinase inhibitor therapies.

References

  • De la Torre, D., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals. Available at: [Link]

  • Rudolph, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • De la Torre, D., et al. (2023). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. PubMed. Available at: [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. PharmaChem. Available at: [Link]

  • Rudolph, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Pipzine. Available at: [Link]

  • Collins, I., et al. (2012). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available at: [Link]

  • Kumar, B., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH. Available at: [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • Strekalova, E., et al. (2022). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available at: [Link]

  • Reddy, T. R., et al. (2018). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2009). Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines as intermediates of potential PI3K inhibitors via selective Suzuki-Miyaura cross-coupling reaction. Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3,5-Diiodopyridin-2-amine in the Discovery of Novel Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3,5-Diiodopyridin-2-amine in Antiviral Drug Discovery

The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous and urgent challenge to global health. In this context, the exploration of novel chemical scaffolds as starting points for new therapeutic agents is paramount. Pyridine and its derivatives have long been recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including potent antiviral effects.[1][2][3][4] Extensive research has demonstrated that pyridine-containing compounds can inhibit a diverse range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), respiratory syncytial virus (RSV), and coronaviruses.[1][2][5]

The antiviral mechanisms of pyridine derivatives are multifaceted, targeting various stages of the viral life cycle. These mechanisms include the inhibition of critical viral enzymes like reverse transcriptase and polymerase, as well as host-cell kinases such as AAK1 and GAK that are co-opted by viruses for their replication.[1][2][3] Furthermore, halogenated organic compounds have a proven track record in antiviral therapy, with halogenation often enhancing metabolic stability, lipophilicity, and target affinity.[6][7]

It is at the intersection of these established principles that This compound emerges as a compelling, albeit underexplored, candidate for antiviral drug discovery. Its 2-aminopyridine core provides a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[8][9] The diiodo-substitution offers unique opportunities for bio-orthogonal chemistry and may contribute to enhanced target engagement through halogen bonding. This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound as a foundational scaffold in the quest for novel antiviral agents. We will detail a strategic workflow from initial screening to preliminary mechanism of action studies, providing both theoretical justification and actionable protocols.

Part 1: Strategic Workflow for Antiviral Evaluation

The journey from a starting scaffold to a viable antiviral lead compound is a systematic process. The following workflow is designed to efficiently assess the potential of this compound and its derivatives.

Antiviral_Discovery_Workflow A Scaffold Selection: This compound B Derivative Library Synthesis A->B C High-Throughput Screening (HTS) (e.g., Cell-based CPE Assay) B->C D Hit Confirmation (Dose-Response Analysis) C->D E Cytotoxicity Assessment (CC50 Determination) D->E F Calculation of Selectivity Index (SI) E->F G Hit Prioritization F->G H Time-of-Addition Assays G->H I Target Identification Approaches (e.g., Proteomics, Genetic Screens) H->I J Lead Optimization I->J

Figure 1: A phased workflow for the discovery and initial characterization of antiviral agents derived from this compound.

Part 2: High-Throughput Screening (HTS) for Antiviral Activity

The initial step in evaluating a compound library is a robust and scalable high-throughput screen. A cell-based assay that measures the inhibition of viral-induced cytopathic effect (CPE) is a common and effective primary screening method.[10][11]

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

Objective: To identify compounds that protect host cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, HeLa for Coxsackievirus).

  • Virus stock with a known titer.

  • This compound derivative library dissolved in DMSO.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 96-well or 384-well clear-bottom cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate reader capable of luminescence detection.

  • Positive control antiviral compound (if available).

Procedure:

  • Cell Seeding:

    • Trypsinize and count host cells.

    • Seed the cells into 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds. For a primary screen, a single high concentration (e.g., 10-50 µM) is often used.

    • Add a small volume (e.g., 1 µL) of the compound solutions to the appropriate wells.

    • Include "cells only" (no virus, no compound) and "virus control" (cells with virus, no compound) wells.

  • Viral Infection:

    • Dilute the virus stock to a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Add the diluted virus to all wells except the "cells only" control.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Quantification of Cell Viability:

    • After the incubation period, visually inspect the plates for CPE.

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound: % Inhibition = [(Luminescence_compound - Luminescence_virus) / (Luminescence_cells - Luminescence_virus)] * 100

    • Compounds showing significant CPE inhibition (e.g., >50%) are considered "hits".

Part 3: Hit Confirmation and Cytotoxicity Assessment

Hits from the primary screen require validation through dose-response analysis and assessment of their inherent toxicity to the host cells. This is a critical step to eliminate false positives and prioritize compounds with a favorable therapeutic window.[12][13]

Protocol 2: Dose-Response and Cytotoxicity Assays

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of hit compounds.

Procedure:

  • EC50 Determination:

    • Follow the CPE inhibition assay protocol (Protocol 1).

    • Instead of a single concentration, test each hit compound over a range of concentrations (e.g., 8-10 points, from low nM to high µM).

    • Plot the percentage of CPE inhibition against the log of the compound concentration.

    • Use a non-linear regression model to calculate the EC50 value.

  • CC50 Determination:

    • Run a parallel assay plate to the EC50 determination.

    • Seed the cells and add the same serial dilutions of the hit compounds.

    • Do not add the virus to these wells.

    • Incubate for the same duration as the EC50 assay.

    • Measure cell viability using a suitable reagent.

    • Calculate the percentage of cytotoxicity relative to untreated cells: % Cytotoxicity = [1 - (Luminescence_compound / Luminescence_cells)] * 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50.[14][15]

Data Presentation and Interpretation

The results from these assays should be tabulated to facilitate comparison and prioritization of hits. The Selectivity Index (SI) , calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of a compound.[16][17] A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Hit-0012.5>100>40
Hit-0025.125.55
Hit-0031.83.62
Positive Control0.5>100>200

Table 1: Example data for hit prioritization. Compounds with a high SI (e.g., >10) are typically prioritized for further investigation.

Part 4: Elucidating the Mechanism of Action (MoA)

Identifying the viral or host target of a prioritized hit is a critical step in drug development. Early MoA studies can provide valuable insights into the compound's function and guide lead optimization efforts.[18][19]

Protocol 3: Time-of-Addition Assay

Objective: To determine at which stage of the viral life cycle the compound exerts its inhibitory effect.

Procedure:

  • Seed host cells in a multi-well plate as described previously.

  • Synchronize the infection by pre-chilling the cells and virus at 4°C for 1 hour to allow attachment but not entry.

  • Initiate infection by shifting the plates to 37°C.

  • Add the compound at its effective concentration (e.g., 3x EC50) at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).

  • After a single replication cycle (e.g., 10-12 hours), quantify the viral yield (e.g., by plaque assay or RT-qPCR of viral RNA).

  • Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added at a specific time window suggests inhibition of that particular stage of the viral life cycle (e.g., entry, replication, assembly/release).

MoA_Pathway cluster_0 Viral Life Cycle cluster_1 Potential Inhibition Points for Pyridine Derivatives A Attachment & Entry B Uncoating A->B C Replication & Transcription B->C D Translation C->D E Assembly & Release D->E P1 Entry Inhibitors P1->A P2 Polymerase/RT Inhibitors P2->C P3 Host Kinase Inhibitors P3->C Host factor P4 Protease Inhibitors P4->D P5 Assembly Inhibitors P5->E

Figure 2: Potential points of intervention for pyridine derivatives in the viral life cycle. Time-of-addition assays help to narrow down these possibilities.

Advanced MoA and Target Identification Strategies

Following preliminary MoA studies, more advanced techniques can be employed for precise target identification:

  • Resistance Mutant Selection: Serially passaging the virus in the presence of sub-lethal concentrations of the compound can select for resistant mutants. Sequencing the genome of these mutants can identify the target protein.

  • Proteomics Approaches: Techniques like affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) can identify host or viral proteins that physically interact with the compound.[19]

  • Genetic Screens: High-throughput genetic screens (e.g., CRISPR-based) can identify host factors that are essential for the compound's antiviral activity.

  • In Silico Modeling: Computational methods, such as molecular docking, can predict potential binding sites on known viral or host proteins, guiding further experimental validation.[5][20]

Conclusion

This compound represents a promising and synthetically tractable starting point for the development of novel antiviral agents. Its structural features are rooted in the well-established antiviral potential of both pyridine and halogenated compounds. The systematic application of the protocols and workflows detailed in this guide—from high-throughput screening and hit validation to in-depth mechanism of action studies—provides a robust framework for researchers to unlock the therapeutic potential of this and related scaffolds. By combining rigorous experimental design with a deep understanding of virology and medicinal chemistry, the scientific community can continue to innovate and deliver effective solutions to the ongoing threat of viral diseases.

References

  • Al-Ostoot, F. H., Al-Dahmoshi, H. O. M., & Al-Bayati, Z. A. H. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(19), 2963-2984. [Link]

  • ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. Retrieved from [Link]

  • Bentham Science Publishers. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(19). [Link]

  • Communications Biology. (2022). A systematic approach to identify host targets and rapidly deliver broad-spectrum antivirals. Communications Biology, 5(1), 1-10. [Link]

  • Taylor & Francis Group. (1975). Halogenated Pyrimidines in Antiviral Therapy. In Selective Inhibitors of Viral Functions. [Link]

  • Creative Biostructure. (n.d.). High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. Retrieved from [Link]

  • Al-Mohaimeed, A. M., El-Kafrawy, S. A., Al-Sheikh, Y. A., Al-shammari, A. M., Al-Harbi, N. O., & Alfaleh, M. A. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Journal of King Saud University-Science, 34(1), 101683. [Link]

  • Wang, X., Li, R., Zhang, J., & Zhang, J. (2021). High-throughput screening assays for SARS-CoV-2 drug development: Current status and future directions. Acta Pharmaceutica Sinica B, 11(9), 2534-2545. [Link]

  • Jean, F., & Mazzon, M. (2021). Target Discovery for Host-Directed Antiviral Therapies: Application of Proteomics Approaches. mSystems, 6(5), e00523-21. [Link]

  • Creative Biolabs. (n.d.). High-Throughput Screening (HTS) Services of SARS-CoV-2 Drug Candidates. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Balzarini, J., Stevens, M., De Clercq, E., Schols, D., & Pannecouque, C. (2005). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. The Journal of antimicrobial chemotherapy, 55(2), 135–138. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • Li, Z., Wu, M., & Li, X. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral research, 96(1), 13–20. [Link]

  • Guba, W., Schindler, T., & Bottegoni, G. (2023). Unraveling viral drug targets: a deep learning-based approach for the identification of potential binding sites. Briefings in Bioinformatics, 24(1), bbac550. [Link]

  • Kao, R. Y., & Yang, D. (2011). Identification of New Druggable Antiviral Targets by Chemical Genetics. Viruses, 3(5), 531–546. [Link]

  • Galeano, E., García-Mera, X., Morales-Londoño, D. C., & Gonzalez-Burbano, G. (2023). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Molecules (Basel, Switzerland), 28(14), 5433. [Link]

  • Bolger, R., & Cen, Y. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Combinatorial chemistry & high throughput screening, 10(5), 341–349. [Link]

  • Nakakido, M., Tanaka, N., Shimojo, A., Miyamae, N., & Tsumoto, K. (2022). Development of a high-throughput method to screen novel antiviral materials. PloS one, 17(4), e0266474. [Link]

  • Tandem, V., Varghese, F. S., & Kumar, S. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1736–1748. [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. Retrieved from [Link]

  • Ionescu, I. A., & Dinu, M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 23(17), 9993. [Link]

  • Khan, I., Zaib, S., & Batool, S. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(1), 358. [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (1990). Synthesis and anti-viral activity of N-alkyl-3-cyano-2-pyridones and 3-cyano-2-alkoxypyridines. Retrieved from [Link]

  • Tsyshkova, N. A., Leneva, I. A., & Fedyakina, I. T. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta naturae, 14(3), 75–81. [Link]

  • Kulakov, I. V., Shulgau, Z. T., & Palamarchuk, I. A. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Pharmaceuticals, 15(6), 724. [Link]

  • Jha, N. K., & Ojha, S. (2020). Phytochemicals as Antiviral Agents: Recent Updates. Current opinion in pharmacology, 54, 139–149. [Link]

  • Göktaş, O., & Kaushik-Basu, N. (2012). Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. Journal of medicinal chemistry, 55(11), 5149–5159. [Link]

  • Nabi, R., & Khan, S. (2021). An in vitro antiviral activity of iodine complexes against SARS-CoV-2. Biologia, 76(8), 2533–2538. [Link]

Sources

Application Note: Versatile Strategies for the Functionalization of the Amino Group in 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

3,5-Diiodopyridin-2-amine is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure features three distinct points for chemical modification: two carbon-iodine bonds amenable to cross-coupling reactions and a primary amino group that serves as a versatile nucleophilic handle. This technical guide provides a comprehensive overview of key synthetic strategies for the selective functionalization of the 2-amino group. We delve into the causality behind experimental choices for N-acylation, N-alkylation, N-arylation, and diazotization reactions. Each section includes detailed, field-proven protocols, data tables, and mechanistic diagrams to equip researchers, scientists, and drug development professionals with the tools to effectively leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The 2-aminopyridine scaffold is a privileged structure found in numerous pharmaceutical agents, including piroxicam and tenoxicam.[1] The introduction of iodo-substituents at the 3- and 5-positions of this core creates a trifunctional synthetic intermediate. This allows for a modular approach to library synthesis: the amino group can be modified first, followed by sequential or simultaneous functionalization of the iodo groups via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.[2][3]

This guide focuses exclusively on the chemistry of the 2-amino group, whose reactivity is modulated by the electronic interplay between the pyridine ring nitrogen and the halogen substituents. Understanding and controlling this reactivity is paramount for designing efficient and selective synthetic routes.

Foundational Chemistry: Reactivity of the 2-Amino Group

The nucleophilicity of the amino group in this compound is a product of competing electronic effects. The endocyclic pyridine nitrogen atom is strongly electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the exocyclic amino group compared to aniline.[4] This deactivation is somewhat counteracted by the lone pair of the amino group participating in resonance with the aromatic system. The two iodine atoms at the meta-positions exert a moderate electron-withdrawing inductive effect, further reducing the reactivity of the amino group.

Despite this reduced nucleophilicity, the 2-amino group remains a highly effective site for a variety of crucial chemical transformations, as detailed in the following sections.

N-Acylation: Synthesis of Pyridinyl Amides

N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage, a common feature in drug molecules. This reaction is typically straightforward and proceeds under mild conditions using acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Causality in Protocol Design:
  • Acylating Agent: Acid chlorides are highly reactive and are used for efficient, rapid conversions. Anhydrides offer a milder alternative with fewer corrosive byproducts.

  • Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated in situ without competing in the nucleophilic attack. Pyridine can also serve as both the base and the solvent.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are chosen to prevent side reactions with the acylating agent.

Experimental Protocol: General Procedure for N-Acylation
  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add a suitable base, such as triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary: Representative N-Acylation Reactions
EntryAcylating AgentBaseSolventTime (h)Typical Yield
1Acetyl ChlorideTEADCM2>95%
2Benzoyl ChloridePyridinePyridine4>90%
3Acetic AnhydrideTEATHF16>90%

N-Alkylation: Accessing Secondary and Tertiary Amines

Direct N-alkylation of primary amines can be challenging due to the potential for over-alkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[5] Modern synthetic methods employ specific bases or strategies to achieve selective mono-alkylation.

Causality in Protocol Design:
  • Alkylation Strategy: For simple alkyl halides, using a bulky, non-nucleophilic base like Hünig's base (DIPEA) can sterically disfavor the second alkylation step.[6] Alternatively, reductive amination provides a controlled route to mono-alkylation.

  • Base Selection: A strong base like sodium hydride (NaH) can be used to deprotonate the amine, forming the more nucleophilic amide anion, but this often increases the risk of over-alkylation. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) offer a milder, heterogeneous option that often improves selectivity.[7]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for SN2 reactions.

Experimental Protocol: Controlled Mono-alkylation
  • To a solution of this compound (1.0 equiv.) in acetonitrile (0.2 M), add cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via silica gel chromatography.

Data Summary: Representative N-Alkylation Reactions
EntryAlkyl HalideBaseSolventTemp (°C)Typical Yield (Mono-alkylated)
1Benzyl BromideK₂CO₃DMF6070-85%
2Ethyl IodideCs₂CO₃MeCN7065-80%
31-BromobutaneNaHTHF6540-60% (mixture observed)

N-Arylation: Buchwald-Hartwig Cross-Coupling

The formation of a C(aryl)-N bond is a cornerstone of modern drug discovery. The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and general method for coupling amines with aryl halides.[8] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents onto the 2-amino position.

Causality in Protocol Design:
  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, Xantphos) are highly effective as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.

  • Solvent: Anhydrous, high-boiling point ethers like dioxane or toluene are typically employed to ensure the reaction can be heated sufficiently.

Experimental Protocol: Palladium-Catalyzed N-Arylation
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene or dioxane (0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch + HNR'R'' - Base·HX PdII_Amine [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 + Ar-NR'R'' Base Base Base->Ligand_Exch HNRR Amine HNRR->Ligand_Exch

Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination.

Diazotization and Sandmeyer-Type Reactions

The primary amino group can be transformed into a diazonium salt (–N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[9] Aryl diazonium salts are exceptionally useful intermediates because the diazonio group is an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles.[10][11] This opens a pathway to replace the amino group with halides, cyano, hydroxyl, and other functional groups.

Causality in Protocol Design:
  • Acid and Temperature: The reaction is performed in a strong aqueous acid (e.g., H₂SO₄, HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.[9]

  • Nucleophile/Catalyst: In the subsequent displacement (Sandmeyer reaction), copper(I) salts (CuCl, CuBr, CuCN) are used catalytically to facilitate the substitution with the corresponding nucleophile.[11]

Experimental Protocol: Diazotization and Iodination
  • Suspend this compound (1.0 equiv.) in a mixture of concentrated H₂SO₄ and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (KI, 3.0 equiv.) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture carefully with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by water and brine.

  • Dry, filter, and concentrate the organic phase. Purify by column chromatography.

This specific protocol would yield 2,3,5-triiodopyridine, demonstrating the complete replacement of the amino functionality.

Overall_Workflow Start This compound Acylation N-Acylation (RCOCl, Base) Start->Acylation Alkylation N-Alkylation (R-X, Base) Start->Alkylation Arylation N-Arylation (Ar-X, Pd cat.) Start->Arylation Diazotization Diazotization (NaNO₂, H⁺) Start->Diazotization Product_Amide N-Acyl Derivative Acylation->Product_Amide Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl Product_Aryl N-Aryl Derivative Arylation->Product_Aryl Product_Diazonium Diazonium Salt Diazotization->Product_Diazonium Product_Sandmeyer Sandmeyer Products (e.g., 2,3,5-Triiodopyridine) Product_Diazonium->Product_Sandmeyer + Nu⁻ / Cu(I)

Figure 2: Functionalization Pathways for this compound.

Conclusion

This compound is a robust and versatile starting material whose 2-amino group provides a reliable handle for introducing a diverse array of chemical functionalities. Through well-established reactions such as N-acylation, N-alkylation, N-arylation, and diazotization, researchers can readily synthesize libraries of complex molecules. The protocols and principles outlined in this guide offer a validated framework for the strategic manipulation of this key functional group, enabling accelerated progress in drug discovery and the development of novel chemical entities.

References

  • Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate. Accessed January 11, 2026. [Link]

  • 2-Aminopyridine. Wikipedia. Accessed January 11, 2026. [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Accessed January 11, 2026. [Link]

  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central. Accessed January 11, 2026. [Link]

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed. Accessed January 11, 2026. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Accessed January 11, 2026. [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Accessed January 11, 2026. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Accessed January 11, 2026. [Link]

  • Diazotisation. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. Accessed January 11, 2026. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Accessed January 11, 2026. [Link]

  • Diazotization Reaction. Sathee NEET. Accessed January 11, 2026. [Link]

  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis. Accessed January 11, 2026. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Accessed January 11, 2026. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. Accessed January 11, 2026. [Link]

  • Diazotization Reaction Mechanism. Unacademy. Accessed January 11, 2026. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. ACS Publications. Accessed January 11, 2026. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. Accessed January 11, 2026. [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Accessed January 11, 2026. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. Accessed January 11, 2026. [Link]

  • Arylation of Diarylamines Catalyzed by Ni(II)-PPh3 System. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Accessed January 11, 2026. [Link]

  • Alkylation Process of Aromatic Amines.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Accessed January 11, 2026. [Link]

Sources

Application Notes and Protocols for Regioselective Reactions of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Scaffold

3,5-Diiodopyridin-2-amine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of two distinct iodine atoms at the C3 and C5 positions, coupled with the activating amino group at C2, offers a rich platform for regioselective functionalization. This guide provides an in-depth exploration of the factors governing the regioselectivity of palladium-catalyzed cross-coupling reactions on this substrate and presents detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Understanding and controlling the site of reaction is paramount for the efficient synthesis of complex molecular architectures and the exploration of novel chemical space.

The strategic introduction of aryl, alkynyl, and amino moieties can dramatically alter the biological activity and material properties of the resulting compounds. For researchers in drug development, the ability to selectively modify either the C3 or C5 position allows for the systematic exploration of structure-activity relationships (SAR). In materials science, precise control over the substitution pattern is crucial for designing organic molecules with tailored electronic and photophysical properties.

Understanding the Landscape of Regioselectivity

The regiochemical outcome of cross-coupling reactions on this compound is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed. The 2-amino group, being an electron-donating group, influences the electron density of the pyridine ring, making both C3 and C5 positions susceptible to electrophilic attack by a palladium catalyst.

Generally, in dihalogenated pyridines, the position α to the nitrogen (C2 or C6) is more electrophilic and thus more reactive towards oxidative addition of Pd(0). However, in this compound, the competition is between the C3 and C5 positions. The relative reactivity of these two sites is not always intuitive and can be influenced by several factors:

  • Electronic Effects: The 2-amino group's electron-donating nature can influence the electron density at C3 and C5 differently.

  • Steric Hindrance: The proximity of the amino group to the C3 position can sterically hinder the approach of bulky catalysts or coupling partners, potentially favoring reaction at the more accessible C5 position.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the ancillary ligands plays a crucial role in determining the regioselectivity. Bulky ligands can further amplify steric effects, while electronically different ligands can alter the reactivity of the catalyst.

  • Reaction Conditions: Parameters such as solvent, base, and temperature can also influence the reaction pathway and the resulting regioselectivity.

A useful empirical guideline for predicting the site of cross-coupling in polyhalogenated heterocycles is to examine the 1H NMR chemical shifts of the parent, non-halogenated heterocycle. The proton with the most downfield chemical shift often corresponds to the most reactive C-H bond, and consequently, the most reactive C-X bond in the halogenated analogue.[1]

Diagram: Factors Influencing Regioselectivity

G cluster_substrate Substrate Factors cluster_reaction Reaction Conditions Electronic Effects Electronic Effects Regioselectivity Regioselectivity Electronic Effects->Regioselectivity influences Steric Hindrance Steric Hindrance Steric Hindrance->Regioselectivity influences Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Regioselectivity controls Solvent Solvent Solvent->Regioselectivity modulates Base Base Base->Regioselectivity modulates Temperature Temperature Temperature->Regioselectivity modulates

Caption: Interplay of substrate and reaction parameters governing regioselectivity.

Application Note 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and its application to this compound allows for the introduction of aryl and heteroaryl substituents. The regioselectivity of this reaction is highly dependent on the catalyst system and reaction conditions.

Protocol for Selective Mono-Arylation (Predicted C5 Selectivity)

This protocol is designed to favor mono-arylation, likely at the sterically less hindered C5 position. The use of a bulky phosphine ligand can enhance this selectivity.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution, 3 equivalents)

  • Toluene

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add a degassed mixture of toluene and ethanol (e.g., 4:1 ratio).

  • Add the aqueous sodium carbonate solution (3 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Expected Outcome: This reaction is expected to yield the 5-aryl-3-iodopyridin-2-amine as the major product. The ratio of C5 to C3 substitution will depend on the specific arylboronic acid and may require optimization of the ligand and base.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Aryl Halide SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Product (Yield %)RegioselectivityReference
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O120 (MW)C4-aryl (Good to excellent)High C4[2]
2,4,6-Trihalogenopyrido[2,3-d]pyrimidinePd(PPh₃)₄ (5)-K₂CO₃TolueneRefluxC4-aryl (83)High C4[1]
2,4-DibromopyridineC₃-symmetric tripalladium cluster (0.5)-K₂CO₃Toluene100C2-aryl (up to 98:1)High C2[3]

Application Note 2: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further transformations and as structural motifs in bioactive molecules. Similar to the Suzuki reaction, regioselectivity can be controlled by careful selection of reaction parameters.

Protocol for Selective Mono-Alkynylation (Predicted C5 Selectivity)

This protocol aims for the selective introduction of an alkyne at the C5 position. A copper co-catalyst is typically employed in traditional Sonogashira reactions.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.025 equivalents), and CuI (0.05 equivalents).

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equivalents) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcome: The major product is expected to be the 5-alkynyl-3-iodopyridin-2-amine. The C3-alkynylated isomer may also be formed, and the ratio will be influenced by the steric bulk of the alkyne and the reaction temperature.

Diagram: Sonogashira Coupling Workflow

G A 1. Add this compound, Pd catalyst, and CuI to flask B 2. Add anhydrous solvent and amine base A->B C 3. Add terminal alkyne B->C D 4. Stir at RT or heat C->D E 5. Reaction monitoring (TLC/GC-MS) D->E F 6. Work-up and purification E->F G 7. Isolate 5-alkynyl-3-iodopyridin-2-amine F->G

Caption: General workflow for Sonogashira coupling of this compound.

Application Note 3: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[4][5] The regioselectivity on this compound will be influenced by the steric and electronic properties of both the incoming amine and the catalyst system.

Protocol for Selective Mono-Amination (Predicted C5 Selectivity)

This protocol is designed for the selective amination at the C5 position. The choice of a bulky biarylphosphine ligand is often crucial for achieving high selectivity and yields in Buchwald-Hartwig reactions.[6]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), XPhos (0.04 equivalents), and the base (1.5 equivalents) to a Schlenk tube.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel, eluting with more solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Expected Outcome: This reaction is anticipated to yield the 5-amino-3-iodopyridin-2-amine derivative as the major product. The selectivity can be highly dependent on the specific amine and the ligand used. For less hindered amines, some reaction at the C3 position might be observed.

Concluding Remarks and Future Directions

The regioselective functionalization of this compound through palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel and diverse molecular scaffolds. The protocols outlined in this guide serve as a robust starting point for researchers aiming to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions, including the screening of different ligands and catalysts, may be necessary to achieve the desired regioselectivity and yield for specific substrates.

The resulting mono-functionalized products, such as 5-aryl-3-iodopyridin-2-amines, 5-alkynyl-3-iodopyridin-2-amines, and 5-amino-3-iodopyridin-2-amines, are themselves valuable intermediates for subsequent transformations at the remaining iodine-substituted position, enabling the construction of highly complex and multi-functionalized pyridine derivatives. This iterative approach to functionalization opens up vast possibilities for the design and synthesis of new chemical entities with potential applications in drug discovery and materials science.

References

  • El-Ghozzi, M., et al. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 20(6), 638-645. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9870–9884. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5698-5714. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4963-4968. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(12), 1123-1127. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct C-H Arylation of Heteroarenes. Chemical Society Reviews, 36(7), 1173-1193. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • An, H., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(24), 5909. [Link]

  • Liu, C., et al. (2020). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 85(5), 3626-3635. [Link]

Sources

Application Note & Protocol: Scale-Up Synthesis of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Diiodopyridin-2-amine is a critical building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors used in oncology. The controlled and efficient synthesis of this intermediate at scale is paramount for advancing drug development programs. This guide provides a comprehensive overview of the synthetic strategy, a detailed step-by-step protocol for the gram-to-kilogram scale synthesis via electrophilic iodination of 2-aminopyridine, and critical insights into process optimization, safety, and analytical characterization.

Introduction: The Strategic Importance of the this compound Scaffold

The pyridine ring is a privileged structure in drug discovery. The specific substitution pattern of this compound, featuring an amino group at the 2-position and iodine atoms at the 3- and 5-positions, offers a unique combination of reactivity and structural utility. The amino group provides a handle for amide coupling or further derivatization, while the two iodine atoms serve as orthogonal synthetic vectors for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid construction of molecular complexity and the exploration of diverse chemical space, which is essential for lead optimization in drug discovery programs.[1][2]

However, transitioning the synthesis of this key intermediate from a laboratory curiosity to a robust, scalable process presents several challenges. These include controlling the regioselectivity of the di-iodination, managing the handling of corrosive and hazardous reagents, and developing an efficient purification strategy that avoids costly and time-consuming chromatography. This document addresses these challenges by presenting a field-proven, optimized protocol.

Synthetic Strategy and Mechanistic Considerations

The most direct and atom-economical route to this compound is the direct electrophilic aromatic substitution (SEAr) of the starting material, 2-aminopyridine. The amino group is a strong activating group, directing electrophiles to the ortho (position 3) and para (position 5) positions of the pyridine ring.

2.1. The Iodination Reaction Mechanism

The reaction proceeds via the attack of an electrophilic iodine species (I+) on the electron-rich pyridine ring. While molecular iodine (I₂) is the most basic source, it is a weak electrophile and often requires an activating agent or oxidant to generate a more potent iodinating species.[3][4] N-Iodosuccinimide (NIS) is a preferred reagent for scale-up due to its solid nature, ease of handling, and predictable reactivity under mild conditions.[5][6] The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the NIS, making it more electrophilic.[6][7]

The proposed mechanism involves the following key steps:

  • Activation of NIS: The acid catalyst protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom.

  • Electrophilic Attack: The activated 2-aminopyridine attacks the electrophilic iodine of the activated NIS, forming a Wheland intermediate (a resonance-stabilized carbocation).

  • Deprotonation/Rearomatization: A base (such as the succinimide anion or solvent) removes a proton from the Wheland intermediate, restoring aromaticity and yielding the iodinated product.

Due to the strong activation by the amino group, the reaction proceeds twice to yield the desired 3,5-diiodo product.

Iodination Mechanism cluster_0 Step 1: NIS Activation cluster_1 Step 2 & 3: Electrophilic Substitution NIS N-Iodosuccinimide (NIS) Activated_NIS Activated NIS [NIS-H]+ NIS->Activated_NIS Protonation H_plus H+ (Acid Catalyst) Aminopyridine 2-Aminopyridine Activated_NIS->Aminopyridine Wheland_1 Wheland Intermediate (mono-iodo) Aminopyridine->Wheland_1 + Activated NIS Monoiodo 3-Iodo-2-aminopyridine Wheland_1->Monoiodo - H+ Wheland_2 Wheland Intermediate (di-iodo) Monoiodo->Wheland_2 + Activated NIS Diiodo 3,5-Diiodo-2-aminopyridine Wheland_2->Diiodo - H+

Caption: General mechanism for the acid-catalyzed di-iodination of 2-aminopyridine using NIS.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.

3.1. Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.QuantitySupplier/Grade
2-AminopyridineC₅H₆N₂94.121.0100.0 gSigma-Aldrich, 99%
N-Iodosuccinimide (NIS)C₄H₄INO₂224.992.1504.0 gAcros Organics, 98%
Acetonitrile (MeCN)C₂H₃N41.05-2.0 LFisher Scientific, HPLC Grade
Sulfuric Acid (conc.)H₂SO₄98.080.110.4 g (5.7 mL)VWR, ACS Grade
Sodium ThiosulfateNa₂S₂O₃158.11-~50 gJ.T. Baker, Crystal
Sodium BicarbonateNaHCO₃84.01-~100 gEMD Millipore, ACS Grade
Deionized WaterH₂O18.02-~5 LIn-house
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-2.0 LPharmco-Aaper, ACS Grade
3.2. Experimental Workflow Diagram

Scale-Up Workflow A Reagent Preparation (Dissolve 2-AP in MeCN) B Reaction Setup (Inert atmosphere, cool to 0°C) A->B C Catalyst Addition (Add H₂SO₄ dropwise) B->C D NIS Addition (Portion-wise, maintain T < 10°C) C->D E Reaction Monitoring (TLC/HPLC) D->E F Quenching (Aqueous Na₂S₂O₃) E->F G pH Adjustment (Aqueous NaHCO₃) F->G H Extraction (Ethyl Acetate) G->H I Drying & Concentration (Na₂SO₄, Rotary Evaporation) H->I J Recrystallization (Ethanol/Water) I->J K Isolation & Drying (Filtration, Vacuum Oven) J->K L Final Product (this compound) K->L

Caption: Step-by-step workflow for the scale-up synthesis and purification of the target compound.

3.3. Step-by-Step Procedure
  • Reaction Setup: Charge a 5 L, 4-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a powder addition funnel with 2-aminopyridine (100.0 g, 1.06 mol) and acetonitrile (2.0 L).

  • Cooling & Catalyst Addition: Begin stirring to dissolve the solid. Circulate coolant through the reactor jacket to cool the internal temperature to 0-5°C. Once at temperature, slowly add concentrated sulfuric acid (5.7 mL, 0.106 mol) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

  • NIS Addition: Begin adding N-iodosuccinimide (504.0 g, 2.24 mol) in portions (e.g., 10 x ~50 g portions) through the powder addition funnel over 1.5-2 hours. The reaction is exothermic; maintain the internal temperature below 10°C throughout the addition.

  • Reaction Progress: After the addition is complete, allow the reaction mixture to stir at 5-10°C. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) every hour. The reaction is typically complete within 3-5 hours.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate (2.0 L) to quench any unreacted iodine species. The deep brown color should dissipate.

  • Work-up and Neutralization: Transfer the quenched mixture to a large separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8. This will neutralize the sulfuric acid and cause the product to precipitate.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 700 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to afford the crude product as a light brown solid.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask and add ethanol (approximately 3-4 volumes relative to the crude mass). Heat the mixture to reflux to dissolve the solid completely. Slowly add deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization. A similar procedure using ethanol is noted in a patent for a related dichloropyridine synthesis.[8]

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water. Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: The final product should be a white to off-white crystalline solid. Expected yield: 80-90%. Purity (by HPLC): >98%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization and Critical Parameters

Successful scale-up hinges on the precise control of several key parameters.

ParameterRecommended RangeRationale & Impact on Process
Temperature 0 - 10°CThe iodination reaction is exothermic. Poor temperature control can lead to the formation of over-iodinated or other side products, reducing yield and purity.[1]
NIS Stoichiometry 2.05 - 2.1 equivalentsA slight excess of NIS ensures complete conversion of the starting material and mono-iodinated intermediate. A large excess increases cost and the burden on the quenching step.
Rate of NIS Addition 1.5 - 2.5 hoursControls the exotherm. Adding NIS too quickly can overwhelm the cooling capacity of the reactor, leading to temperature spikes and side reactions.
Quenching Agent Sodium ThiosulfateEffectively neutralizes excess electrophilic iodine species, preventing further uncontrolled reactions during work-up.[9]
Final pH 7.5 - 8.5Ensures the product, which is an amine, is in its free base form, maximizing its solubility in the organic extraction solvent and promoting precipitation/crystallization.
Recrystallization Ethanol/WaterAvoids the need for column chromatography, which is not economically viable at scale. Provides high purity material with a good recovery rate.[8]
Scale-Up Safety Considerations

Transitioning from lab to plant scale introduces significant safety challenges that must be proactively managed.

  • Reagent Handling: N-Iodosuccinimide is an oxidizing agent and an irritant. Sulfuric acid is highly corrosive. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Exotherm Management: The reaction generates a significant amount of heat. A jacketed reactor with a reliable cooling system is essential to maintain temperature control. A plan for emergency cooling should be in place.

  • Iodine Volatility: Although NIS is a solid, acidic conditions can potentially generate volatile iodine species. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of vapors.[9][10]

  • Quenching: The quenching step can be vigorous. The reaction mixture should be added slowly to the quenching solution with efficient stirring to manage gas evolution and heat.

  • Waste Disposal: The aqueous waste will contain iodide salts and succinimide. It must be collected and disposed of in accordance with local environmental regulations. Organic waste streams should be handled separately.

Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient NIS- Low reaction temperature- Poor mixing- Add an additional 0.05-0.1 eq. of NIS.- Allow the reaction to warm to 10-15°C for the final hour.- Ensure the stirrer speed is adequate for the reactor volume.
Low Yield - Product loss during work-up (emulsions)- Inefficient extraction- Poor crystallization recovery- Add brine during extraction to break emulsions.- Perform an additional extraction of the aqueous layer.- Ensure slow cooling during crystallization and minimize the volume of cold solvent used for washing.
Product Purity <98% - Poor temperature control during reaction- Incomplete quenching- Inefficient recrystallization- Re-run the reaction with stricter temperature control.- Ensure sufficient thiosulfate is used in the quench.- Perform a second recrystallization.
Conclusion

The protocol described provides a robust, efficient, and scalable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling critical process parameters, researchers and process chemists can reliably produce this key pharmaceutical intermediate in high yield and purity. Adherence to the outlined safety procedures is crucial for the successful and safe implementation of this synthesis at scale.

References
  • Journal of the American Chemical Society. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study.
  • University of Michigan Environment, Health & Safety. (n.d.). IODINATION SAFETY PRECAUTIONS.
  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress.
  • Guidechem. (n.d.). What is the synthesis of 2-Amino-5-iodopyridine?. FAQ.
  • MacMillan Group. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • Organic-Chemistry.org. (n.d.). Iodination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

Sources

Application Notes & Protocols: Leveraging 3,5-Diiodopyridin-2-amine for the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Diiodopyridin-2-amine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of foundational building blocks is paramount. This compound emerges as a preeminently versatile scaffold for the construction of complex heterocyclic systems. Its utility is rooted in a trifecta of reactive sites: a nucleophilic amino group at the C2 position, and two electrophilic carbon-iodine bonds at the C3 and C5 positions. The high reactivity and differential steric environments of the C-I bonds allow for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The 2-amino group serves as a potent handle for subsequent cyclization reactions to build fused ring systems.[1][2][3] This guide provides detailed protocols and the underlying scientific rationale for employing this key intermediate in the synthesis of diverse and medicinally relevant heterocyclic compounds.[4][5]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds of this compound are ideal sites for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—dictates the nature of the substituent introduced.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl or vinyl-substituted pyridine cores.[6][7][8] The reaction's tolerance for a wide range of functional groups and its typically high yields make it a first-choice methodology. The primary amine on the pyridine ring is generally compatible with standard Suzuki conditions, obviating the need for protection-deprotection steps.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of phosphine ligand (e.g., SPhos, XPhos) is critical; bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, enhancing reaction rates and yields, especially with less reactive coupling partners.[9]

  • Base: An inorganic base such as K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are used to solubilize the reactants and facilitate the action of the inorganic base.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Arylboronic Acid (1.2 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 eq) Solvent Add Anhydrous 1,4-Dioxane/H₂O Reactants->Solvent Inert Degas with Argon (3 cycles) Solvent->Inert Heat Heat to 90-100°C with vigorous stirring Inert->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to RT, dilute with Ethyl Acetate Monitor->Cool Filter Filter through Celite® Cool->Filter Wash Wash with H₂O & Brine Filter->Wash Dry Dry (Na₂SO₄), Concentrate Wash->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product Pure 5-Aryl-3-iodo- pyridin-2-amine Purify->Product

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Protocol 1: Selective Monosubstitution via Suzuki-Miyaura Coupling

ParameterValue / ReagentPurpose
Starting Material This compound (1.0 equiv)Electrophilic coupling partner
Coupling Partner Arylboronic Acid (1.1-1.2 equiv)Source of the aryl group
Catalyst Pd(OAc)₂ (2 mol%)Palladium precatalyst
Ligand SPhos (4 mol%)Stabilizes Pd(0) and facilitates catalytic cycle
Base K₃PO₄ (2.0 equiv)Activates the boronic acid for transmetalation
Solvent Anhydrous 1,4-Dioxane / H₂O (10:1 v/v)Reaction medium
Temperature 90-100 °CProvides thermal energy to overcome activation barriers
Typical Yield 75-95%Yield of the mono-arylated product

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with argon gas. Repeat this cycle three times to establish an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues and salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-3-iodopyridin-2-amine. The selectivity for the 5-position is generally favored due to reduced steric hindrance compared to the 3-position, which is flanked by the amino group.

Sonogashira Coupling: Introducing C(sp)-C(sp²) Bonds

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as components of larger conjugated systems.[10][11] The reaction proceeds via a dual catalytic cycle involving palladium and copper(I).[12]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle. A copper(I) co-catalyst (e.g., CuI) is crucial for activating the terminal alkyne by forming a copper(I) acetylide, which speeds up the transmetalation step.[13][14] Amine-free conditions are also possible but may require different catalyst systems.[14]

  • Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent.[10]

  • Inert Atmosphere: Both the Pd(0) catalyst and the copper acetylide intermediate are sensitive to oxidation, making an inert (argon or nitrogen) atmosphere essential for good yields.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - 5-Aryl-3-iodopyridin-2-amine - Pd(PPh₃)₂Cl₂ (3 mol%) - CuI (5 mol%) Solvent Dissolve in THF and Triethylamine Reactants->Solvent Inert Degas with Argon Solvent->Inert AddAlkyne Add Terminal Alkyne (1.5 eq) dropwise Inert->AddAlkyne Stir Stir at RT to 50°C AddAlkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Extract Take up in EtOAc, wash with NH₄Cl(aq) Concentrate->Extract Dry Dry (MgSO₄), Filter Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Di-substituted Product Purify->Product

Caption: Experimental workflow for Sonogashira coupling.

Protocol 2: Sonogashira Coupling on a Mono-Arylated Intermediate

ParameterValue / ReagentPurpose
Starting Material 5-Aryl-3-iodopyridin-2-amine (1.0 equiv)Electrophilic coupling partner
Coupling Partner Terminal Alkyne (1.5 equiv)Source of the alkynyl group
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Palladium catalyst
Co-catalyst CuI (5 mol%)Activates the alkyne
Base/Solvent Triethylamine (Et₃N)Base and solvent
Co-Solvent Tetrahydrofuran (THF)Ensures solubility of all components
Temperature Room Temperature to 50 °CMild conditions prevent side reactions
Typical Yield 70-90%Yield of the C3-alkynylated product

Step-by-Step Methodology:

  • In a Schlenk flask under an argon atmosphere, dissolve 5-aryl-3-iodopyridin-2-amine (1.0 equiv) in a mixture of THF and Et₃N (2:1 v/v).

  • Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv) to the solution. The mixture may turn yellow or brown.

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 50 °C may be applied.

  • Monitor for the consumption of the starting material by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the product via flash column chromatography to yield the desired 3-alkynyl-5-arylpyridin-2-amine.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the introduction of primary or secondary amines at the halogenated positions.[15][16][17][18] This reaction is fundamental for synthesizing compounds with diverse substitution patterns, which is critical in tuning the pharmacological properties of drug candidates.[16]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). The ligand's structure is crucial for promoting the reductive elimination step that forms the C-N bond.[15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[19] Weaker bases like Cs₂CO₃ can be used for more sensitive substrates.[19]

Protocol 3: Buchwald-Hartwig Amination

ParameterValue / ReagentPurpose
Starting Material This compound (1.0 equiv)Electrophilic coupling partner
Coupling Partner Primary or Secondary Amine (1.2 equiv)Nucleophilic nitrogen source
Catalyst Pd₂(dba)₃ (2 mol%)Palladium(0) source (dba = dibenzylideneacetone)
Ligand Xantphos (4 mol%)Bidentate ligand to promote C-N bond formation
Base Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)Strong base for amine deprotonation
Solvent Anhydrous TolueneAprotic, non-polar solvent
Temperature 110 °CHigh temperature to drive the reaction to completion
Typical Yield 65-85%Yield of the aminated product

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (1.4 equiv).

  • Add this compound (1.0 equiv) and anhydrous toluene.

  • Finally, add the amine coupling partner (1.2 equiv).

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solution and purify the crude material by column chromatography to isolate the 5-amino-3-iodopyridin-2-amine derivative.

Part 2: Cyclization Reactions to Form Fused Heterocycles

The 2-amino group on the pyridine ring is a powerful nucleophile for constructing fused heterocyclic systems, such as the medicinally important pyrido[2,3-d]pyrimidines.[4][5] These reactions typically involve condensation with a 1,3-dielectrophile.

Sequential_Strategy Start This compound MonoAryl 5-Aryl-3-iodopyridin-2-amine Start->MonoAryl Suzuki Coupling (Ar-B(OH)₂) DiSub 3-Alkynyl-5-aryl- pyridin-2-amine MonoAryl->DiSub Sonogashira Coupling (R-C≡CH) Fused Fused Tricyclic Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) DiSub->Fused Cyclocondensation (e.g., with formamide)

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Substituted 2-aminopyridines are a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] 3,5-Diiodopyridin-2-amine is a particularly valuable and versatile building block, offering two reactive sites for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the C3 and C5 positions, influenced by the electronic effects of the amino group and the pyridine nitrogen, allows for selective mono- or di-functionalization, paving the way for the synthesis of complex, three-dimensional molecules.[3]

This comprehensive technical guide provides detailed application notes and robust protocols for the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—as applied to this compound. The causality behind experimental choices, mechanistic insights, and strategies for controlling selectivity are discussed to empower researchers in drug development and synthetic chemistry to leverage this powerful synthetic tool.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is an exceptionally powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] Its tolerance of a broad range of functional groups and generally mild reaction conditions make it a go-to strategy for the synthesis of biaryl and heteroaryl structures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (with R-B(OR)2 + Base) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L_n Product Release This compound This compound This compound->Oxidative Addition Complex Oxidative Addition

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol for Di-Arylation of this compound

This protocol is designed for the exhaustive double Suzuki-Miyaura coupling to yield 3,5-diaryl-2-aminopyridines.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound334.911.01.0
Arylboronic Acid-2.52.5
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.214.04.0
1,4-Dioxane-10 mL-
Water-2.5 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 335 mg), the desired arylboronic acid (2.5 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and a degassed aqueous solution of K₂CO₃ (4.0 mmol in 2.5 mL of water).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diaryl-2-aminopyridine.

Controlling Regioselectivity: Mono-Arylation

Achieving selective mono-arylation at either the C3 or C5 position requires careful control of reaction conditions. Generally, the C5 position is sterically more accessible, while the C3 position is electronically activated by the adjacent amino group.

  • Stoichiometry: Using a slight deficiency of the boronic acid (0.9-1.0 equivalents) is the primary method to favor mono-arylation.

  • Temperature and Reaction Time: Lowering the reaction temperature and reducing the reaction time can also promote mono-substitution.

  • Ligand Choice: Bulky phosphine ligands can enhance selectivity for the less sterically hindered C5 position.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties, which are versatile handles for further synthetic transformations, including click chemistry and cyclization reactions.[5]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.

  • Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species that participates in the transmetalation step with the palladium complex.[5]

Sonogashira_Mechanism cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (with Ar-I) Product Complex Product Complex Oxidative Addition Complex->Product Complex Transmetalation & Reductive Elimination Product Complex->Pd(0)L_n Product Release Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide with Cu(I) & Base Copper Acetylide->Oxidative Addition Complex

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Protocol for Di-Alkynylation of this compound

This protocol describes the double Sonogashira coupling to synthesize 3,5-dialkynyl-2-aminopyridines.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound334.911.01.0
Terminal Alkyne-2.52.5
PdCl₂(PPh₃)₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.195.05.0
Anhydrous THF-15 mL-

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol, 335 mg) in anhydrous and degassed THF (10 mL) and triethylamine (5 mL).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg) and CuI (0.06 mmol, 11 mg) to the solution.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add the terminal alkyne (2.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3,5-dialkynyl-2-aminopyridine.

III. Heck Coupling: Olefin Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene.[6] This reaction is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Rationale

The Heck reaction mechanism involves several key steps:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and inserts into the Pd-C bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Base-promoted Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[6]

Heck_Mechanism Pd(0)L_n Pd(0)L_n Pd(II)-Aryl Complex Pd(II)-Aryl Complex Pd(0)L_n->Pd(II)-Aryl Complex Oxidative Addition Alkene Insertion Complex Alkene Insertion Complex Pd(II)-Aryl Complex->Alkene Insertion Complex Alkene Insertion Pd-H Complex Pd-H Complex Alkene Insertion Complex->Pd-H Complex β-Hydride Elimination Pd-H Complex->Pd(0)L_n Reductive Elimination (with Base) Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (with Ar-I) Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Sources

Application Notes and Protocols for the Stille Coupling of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce carbon-carbon bonds at specific positions on the pyridine ring is therefore of paramount importance. The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, offers a powerful and versatile tool for this purpose.[1][2] This application note provides a detailed experimental procedure for the Stille coupling of 3,5-diiodopyridin-2-amine, a versatile building block for the synthesis of complex molecules. The presence of two iodine atoms allows for sequential or double couplings, while the amino group can be a key pharmacophore or a handle for further functionalization.

Principles and Mechanism of the Stille Coupling

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][3][4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) intermediate.[5][6]

  • Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step in the catalytic cycle.[1][3]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex L | Ar-Pd-I | L (Pd(II) Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-SnR3 Pd(II)_Intermediate L | Ar-Pd-R' | L (Pd(II) Intermediate) Transmetalation->Pd(II)_Intermediate I-SnR3 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Coupled Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound

This protocol provides a general procedure for the mono-arylation of this compound. The regioselectivity of the coupling can be influenced by the reaction conditions and the nature of the organostannane.

Materials
  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous base (e.g., K₂CO₃, CsF) - optional, but can be beneficial

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Syringes and needles

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Saturated aqueous KF or NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment
  • Fume hood

  • Schlenk line or glovebox

  • Rotary evaporator

  • TLC plates and developing chamber

  • Column chromatography setup

  • NMR spectrometer for product characterization

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Glassware Dry Glassware Assemble Assemble Apparatus under Inert Gas Prep_Glassware->Assemble Prep_Reagents Prepare Reagents Add_Reagents Add Pyridine, Catalyst, Solvent Prep_Reagents->Add_Reagents Assemble->Add_Reagents Degas Degas the Mixture Add_Reagents->Degas Add_Stannane Add Organostannane Degas->Add_Stannane Heat Heat to Reaction Temperature Add_Stannane->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with aq. KF Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: General workflow for the Stille coupling experiment.

Step-by-Step Procedure
  • Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Setup:

    • Add the anhydrous solvent (e.g., toluene, 0.1 M concentration) via syringe.

    • Degas the resulting suspension by bubbling with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

    • Add the organostannane (1.1-1.5 eq) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) or ammonium chloride (NH₄Cl) and stir vigorously for 30 minutes.[6] A precipitate of tin salts should form.

    • Filter the mixture through a pad of celite, washing the celite with the organic solvent.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Typical Reaction Conditions
ParameterTypical ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃/ligandPd(PPh₃)₄ is often used directly. Pd(II) sources can be reduced in situ.
Ligand PPh₃, AsPh₃, P(o-tol)₃Electron-rich and bulky phosphine ligands can improve reaction rates.
Solvent Toluene, Dioxane, DMF, NMPAnhydrous and degassed solvents are crucial for reproducible results.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.
Additives CuI, CsF, LiClCuI can accelerate the transmetalation step.[7] Fluoride ions can activate the organostannane.[7]

Safety and Handling of Organotin Compounds

Organotin compounds are highly toxic and should be handled with extreme care.[8][9]

  • Toxicity: Organotins are toxic by inhalation, ingestion, and skin contact.[10] Trialkyltin compounds are potent neurotoxins.[8]

  • Handling: Always handle organotin compounds in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[9]

  • Storage: Store organotin compounds in tightly sealed containers in a cool, dry, and well-ventilated area.[10]

  • Waste Disposal: Dispose of all organotin waste, including contaminated glassware and consumables, according to institutional and local regulations for hazardous waste. Do not pour organotin waste down the drain.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst or pre-activate the catalyst.
Poor quality solventEnsure the solvent is anhydrous and thoroughly degassed.
Low reaction temperatureIncrease the reaction temperature in increments.
Formation of side products Homocoupling of the organostannaneUse a slight excess of the diiodopyridine.
ProtodestannylationEnsure anhydrous conditions.
Difficulty in removing tin byproducts Incomplete precipitationIncrease the stirring time with the aqueous KF solution or use a larger volume.
Consider alternative work-up procedures, such as precipitation with DBU/acetonitrile.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

  • Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]

  • Mechanism of the Stille Reaction. Journal of the American Chemical Society, 1999, 121(42), 9550–9561. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 2020, 10(1), 1-19. [Link]

  • The Stille Reaction. Myers Group, Harvard University. [Link]

  • Standard Operating Procedures - Del Valle Lab. University of California, Berkeley. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Diiodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of this important synthetic intermediate.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the synthesis of this compound. The iodination of 2-aminopyridine can be a nuanced process, and achieving high yields requires careful control of reaction parameters.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction shows a low conversion of 2-aminopyridine to this compound. What are the potential causes and how can I improve the yield?

Answer: Low conversion is a frequent issue in electrophilic iodination reactions due to the moderate reactivity of iodine. Several factors can contribute to this, and the following troubleshooting steps should be considered:

  • Iodinating Agent and Activation:

    • Molecular Iodine (I₂): While elemental iodine is a common iodinating agent, its electrophilicity can be insufficient for efficient reaction with the moderately activated 2-aminopyridine ring.[1] The reaction often requires an activating or oxidizing agent to generate a more potent electrophilic iodine species (I⁺).

    • Alternative Iodinating Reagents: Consider using N-Iodosuccinimide (NIS). NIS is a milder and often more effective source of electrophilic iodine for this type of transformation.[2]

    • In-Situ Iodine Generation: A method involving the in-situ generation of iodine from an iodide salt (e.g., NaI or KI) and an oxidant can be highly effective.[3] For instance, a mixture of sodium chlorite and sodium hypochlorite can slowly oxidize sodium iodide to produce the necessary iodine in the reaction mixture.[3]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While chlorinated solvents have been traditionally used, their use should be minimized for environmental and safety reasons.[4] Acetic acid is a common solvent for the bromination of 2-aminopyridine and can be a good starting point for iodination.[5] Water-based systems have also been reported for iodination reactions and are a greener alternative.[4][6]

    • Temperature: The reaction temperature influences the rate of reaction. For iodination using I₂ and an oxidizing agent, temperatures in the range of 60-90°C are often employed.[6] It's crucial to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal temperature and time.

    • Stoichiometry: Ensure the correct molar ratios of reagents. For di-iodination, at least two equivalents of the iodinating agent are required. An excess of the iodinating agent may be necessary to drive the reaction to completion, but this can also lead to the formation of over-iodinated byproducts.

Issue 2: Formation of Mono-iodinated and Other Byproducts

Question: My reaction mixture contains significant amounts of 3-iodo-2-aminopyridine and/or 5-iodo-2-aminopyridine, in addition to the desired di-iodinated product. How can I improve the selectivity for di-iodination?

Answer: The formation of mono-iodinated species is a common selectivity challenge. The amino group in 2-aminopyridine is an ortho-, para-director, making the 3- and 5-positions susceptible to electrophilic attack.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may not provide enough energy to overcome the activation barrier for the second iodination step. Gradually increasing the reaction time and monitoring the disappearance of the mono-iodinated intermediates can improve the yield of the di-iodinated product.

  • Stoichiometry of the Iodinating Agent: Carefully controlling the stoichiometry is key. Using slightly more than two equivalents of the iodinating agent can favor the formation of the di-iodinated product. However, a large excess should be avoided to prevent the formation of other byproducts.

  • Stepwise Iodination: A potential strategy is to perform the iodination in a stepwise manner. First, synthesize and isolate the mono-iodinated intermediate (e.g., 2-amino-5-iodopyridine) and then subject it to a second iodination step under optimized conditions.

Issue 3: Difficult Purification of the Final Product

Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification techniques?

Answer: Purification can be challenging due to the similar polarities of the starting material, mono-iodinated, and di-iodinated products.

  • Crystallization: Recrystallization is often an effective method for purifying solid organic compounds. A suitable solvent system needs to be identified through solubility tests. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures with hexanes.[7]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the components.[8][9] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can provide good separation.

  • Acid-Base Extraction: The basicity of the amino group on the pyridine ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to remove non-basic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Iodination using Iodine and Hydrogen Peroxide in Water

This protocol is adapted from a method for the synthesis of 2-amino-5-iodopyridine and can be modified for di-iodination.[6]

Materials:

  • 2-Aminopyridine

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in water.

  • Heat the solution to 60°C and add iodine (2.2 equivalents) portion-wise over 30 minutes.

  • After the addition of iodine is complete, maintain the temperature at 80-90°C for 2-3 hours.

  • Carefully add hydrogen peroxide (0.6-2.4 equivalents) dropwise to the reaction mixture. Caution: The addition of hydrogen peroxide can be exothermic.

  • Continue to stir the reaction at 80-90°C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol utilizes the milder iodinating agent, N-Iodosuccinimide.

Materials:

  • 2-Aminopyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable aprotic solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in acetonitrile.

  • Add N-Iodosuccinimide (2.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Data Presentation & Visualization

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution(s)
Low Conversion Insufficiently reactive iodinating agentUse an activating agent with I₂, or switch to NIS.
Inappropriate reaction conditionsOptimize temperature, time, and solvent.
Poor Selectivity Incomplete reactionIncrease reaction time and/or temperature.
(Mono-iodination)Incorrect stoichiometryUse a slight excess (2.1-2.2 eq.) of the iodinating agent.
Difficult Purification Similar polarity of productsEmploy recrystallization, column chromatography, or acid-base extraction.
Diagram 1: General Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 2-Aminopyridine reaction Iodination Reaction (Protocol 1 or 2) start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization/Chromatography) crude->purification low_yield Low Yield/Conversion? crude->low_yield Analyze Crude Product final Pure this compound purification->final check_reagents Check Reagents & Stoichiometry low_yield->check_reagents Yes byproducts Byproducts Present? low_yield->byproducts No optimize_conditions Optimize Temp & Time check_reagents->optimize_conditions adjust_stoichiometry Adjust Iodinating Agent Ratio byproducts->adjust_stoichiometry Yes purification_issue Purification Difficulty? byproducts->purification_issue No select_method Select Appropriate Purification Method purification_issue->select_method Yes

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Technical Support Center: Purification of 3,5-Diiodopyridin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical support for the purification of 3,5-diiodopyridin-2-amine via recrystallization. Here, we move beyond a simple procedural outline to offer a comprehensive resource grounded in scientific principles and practical experience. Our goal is to empower you to not only execute the purification successfully but also to troubleshoot and optimize the process with a deep understanding of the underlying chemistry.

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. Impurities, even in trace amounts, can have significant impacts on the safety, efficacy, and stability of the final drug product.[1][2] this compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification by recrystallization is a fundamental yet nuanced step that directly influences the quality of downstream products. This guide will provide a robust framework for achieving high-purity this compound, addressing common challenges and offering expert insights.

Understanding the Molecule: this compound

Before delving into the purification protocol, a foundational understanding of the target molecule's properties is essential.

PropertyValueSource
Molecular Formula C₅H₄I₂N₂[3]
Molecular Weight 345.91 g/mol [3]
Appearance Light brown solid[3]
Melting Point 135-137 °C[3]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[3]
Sensitivity Light Sensitive[3]

The presence of the amine and pyridine functionalities, along with the two iodine atoms, influences its polarity and solubility, which are key considerations for selecting an appropriate recrystallization solvent.

Recrystallization Workflow: A Step-by-Step Guide

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation cluster_3 Drying & Analysis Crude Crude this compound Solvent Select Optimal Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Chosen Solvent HotFiltration Hot Gravity Filtration (if insoluble impurities present) Dissolve->HotFiltration Saturated Solution Cooling Slow Cooling to Room Temperature HotFiltration->Cooling Clear Filtrate IceBath Further Cooling in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Crystal Slurry Washing Wash Crystals with Cold Solvent VacuumFiltration->Washing Drying Dry Crystals Washing->Drying Analysis Purity & Yield Analysis Drying->Analysis Pure Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[4][5][6]

  • Common starting points for aromatic amines include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[7] Given the polarity of this compound, a moderately polar solvent is a good initial choice.

  • Procedure for Solvent Screening:

    • Place a small amount (e.g., 50 mg) of the crude solid in a test tube.

    • Add a small volume (e.g., 0.5 mL) of the test solvent at room temperature and observe the solubility.

    • If the solid is insoluble or sparingly soluble, heat the mixture gently in a water bath to the solvent's boiling point.

    • If the solid dissolves completely upon heating, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.

    • A suitable solvent will result in the formation of crystals upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate (with stirring) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[8]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present (observed as cloudiness or solid particles in the hot solution), a hot gravity filtration is required.[5]

  • To prevent premature crystallization in the funnel, use a stemless funnel and preheat it with hot solvent.[9] Keep the receiving flask on the hot plate to maintain the temperature of the filtrate.

4. Crystallization:

  • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[8]

6. Drying:

  • Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound to remove any residual solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and similar aromatic amines.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[10] This is often due to the solution being too concentrated or cooled too quickly, or the presence of impurities that depress the melting point.[11]

  • Solution 1: Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent to decrease the concentration.[10][12]

  • Solution 2: Slow Down Cooling: Allow the solution to cool more gradually. You can insulate the flask to slow heat loss.[10][12]

  • Solution 3: Use a Seed Crystal: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[8][10]

  • Solution 4: Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[8]

Q2: No crystals are forming, even after cooling in an ice bath. What is the problem?

A2: This is likely due to either using too much solvent or the formation of a stable supersaturated solution.[11]

  • Solution 1: Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[11][12]

  • Solution 2: Induce Crystallization: Try the methods mentioned in A1 for inducing crystallization (seeding or scratching).[8]

Q3: The recovery of my purified product is very low. How can I improve the yield?

A3: Low recovery can result from several factors.

  • Cause 1: Using too much solvent. As mentioned, use the minimum amount of hot solvent necessary for dissolution.[8]

  • Cause 2: Incomplete crystallization. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.

  • Cause 3: Washing with too much or warm solvent. Always use a minimal amount of ice-cold solvent for washing the crystals.[8]

  • Cause 4: The compound has significant solubility in the cold solvent. If this is the case, you may need to explore a different solvent or a mixed-solvent system.[4]

Q4: My purified product is still colored, but the starting material was also colored. How do I know if it's pure?

A4: While this compound is described as a light brown solid, a significant color may indicate the presence of impurities.[3]

  • Solution 1: Use Activated Charcoal: If colored impurities are suspected, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[12]

  • Solution 2: Analytical Characterization: The ultimate confirmation of purity is through analytical methods such as melting point determination (a sharp melting range close to the literature value indicates high purity), NMR spectroscopy, and HPLC.

Q5: What are some common impurities I might encounter with this compound?

A5: Impurities can arise from the starting materials, side reactions, or degradation.

  • Starting Materials: Unreacted 3-iodopyridin-2-amine could be a potential impurity.[3]

  • Side-products: Depending on the synthetic route, regioisomers or products of over-iodination could be present.

  • Degradation Products: As the compound is light-sensitive, exposure to light could lead to degradation.[3] Proper storage and handling are crucial.

By understanding these potential pitfalls and their solutions, you can approach the purification of this compound with greater confidence and achieve a product of the high purity required for your research and development endeavors.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-AMINO-3,5-DIIODOPYRIDINE. Retrieved from [Link]

  • ResearchGate. (2023, November 22). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Retrieved from [Link]

  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

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Technical Support Center: Iodination of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the iodination of 2-aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my iodination of 2-aminopyridine resulting in a low yield of the desired mono-iodinated product?

Low yields can stem from several factors including incomplete reaction, product degradation, or the formation of multiple side products. Key areas to investigate are the choice of iodinating agent, reaction temperature, and the stoichiometry of your reagents. For instance, using an aggressive iodinating agent or excess iodine can lead to di-iodination, consuming your starting material and desired product.

Q2: I am observing the formation of multiple spots on my TLC plate. What are the likely side products?

The most common side product is the di-iodinated species, 2-amino-3,5-diiodopyridine.[1][2] You may also be seeing unreacted 2-aminopyridine. Depending on the reaction conditions, other minor byproducts could include regioisomers (e.g., 2-amino-3-iodopyridine) or N-iodinated intermediates.

Q3: How can I improve the regioselectivity of the iodination to favor the 5-position over the 3-position?

The amino group in 2-aminopyridine is an ortho, para-director, making the C3 and C5 positions the most activated for electrophilic substitution. The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is flanked by the amino group and the ring nitrogen. Milder iodinating agents like N-iodosuccinimide (NIS) can offer better regioselectivity.[3]

Q4: My isolated product is dark and seems impure, even after initial workup. What is causing this and how can I purify it?

The formation of colored impurities is common in iodination reactions, potentially due to the presence of residual iodine or the formation of charge-transfer complexes. Purification can typically be achieved through recrystallization from a suitable solvent like ethanol.[2] In more challenging cases, column chromatography on silica gel is an effective method.[4] A wash with an aqueous solution of a reducing agent like sodium thiosulfate during workup can help remove excess iodine.

Q5: Is it possible to completely avoid the formation of di-iodinated byproducts?

While completely avoiding di-iodination can be challenging, it can be significantly minimized. The key is to control the stoichiometry of the iodinating agent, typically using a slight excess (1.0-1.2 equivalents) relative to the 2-aminopyridine.[2] Careful monitoring of the reaction by TLC or LC-MS and stopping the reaction once the starting material is consumed can also prevent over-iodination.

Troubleshooting Guide

This section provides a more in-depth look at common issues encountered during the iodination of 2-aminopyridine, their probable causes, and recommended solutions.

Issue 1: Poor Yield and Incomplete Conversion

Symptoms:

  • A significant amount of starting material (2-aminopyridine) remains after the reaction.

  • The isolated yield of the desired mono-iodinated product is low.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Action
Insufficiently reactive iodinating agent The pyridine ring is electron-deficient and less reactive towards electrophilic substitution than benzene. A mild iodinating agent may not be potent enough for complete conversion.Consider switching to a more reactive iodinating system. For example, using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or potassium iodate can increase the electrophilicity of the iodine.[2][5]
Low reaction temperature Electrophilic aromatic substitution reactions often require thermal energy to overcome the activation barrier.Gradually increase the reaction temperature while monitoring the reaction progress. A common temperature range for these reactions is 70-100°C.[1][2]
Inappropriate solvent The solvent can influence the solubility of reagents and the stability of intermediates.Acetic acid is a commonly used solvent as it can facilitate the reaction.[6] However, other solvents like dioxane or water can also be employed depending on the specific reagents used.[1]
Workflow for Optimizing Reaction Conversion

G Start Low Yield/ Incomplete Conversion CheckReagent Evaluate Iodinating Agent Start->CheckReagent CheckTemp Assess Reaction Temperature Start->CheckTemp CheckSolvent Consider Solvent Choice Start->CheckSolvent MoreReactive Use a more potent iodinating system (e.g., I₂/H₂O₂ or I₂/KIO₃) CheckReagent->MoreReactive If using a mild agent IncreaseTemp Increase temperature incrementally (e.g., to 80°C) CheckTemp->IncreaseTemp If reaction is sluggish at RT ChangeSolvent Switch to a more suitable solvent (e.g., Acetic Acid) CheckSolvent->ChangeSolvent If solubility is poor Monitor Monitor reaction by TLC/LC-MS MoreReactive->Monitor IncreaseTemp->Monitor ChangeSolvent->Monitor End Achieve Complete Conversion Monitor->End G cluster_0 Iodination of 2-Aminopyridine 2-AP 2-Aminopyridine 5-Iodo 2-Amino-5-iodopyridine (Major Product) 2-AP->5-Iodo C5 Attack (Favored) 3-Iodo 2-Amino-3-iodopyridine (Minor Product) 2-AP->3-Iodo C3 Attack (Less Favored) IodinatingAgent Iodinating Agent (e.g., I⁺) 3,5-Diiodo 2-Amino-3,5-diiodopyridine (Side Product) 5-Iodo->3,5-Diiodo Further Iodination

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Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Buchwald-Hartwig amination of 3,5-diiodopyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this challenging substrate. The presence of two iodine atoms, coupled with a coordinating amino group on the pyridine ring, introduces unique challenges including selectivity control, catalyst inhibition, and potential side reactions.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and achieve successful outcomes in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter when working with this compound.

Question 1: My reaction is giving a low yield of the desired mono-aminated product. What are the likely causes and how can I improve it?

Low yields are a frequent issue, often stemming from catalyst deactivation or suboptimal reaction parameters. The 2-amino group on your pyridine substrate is a primary suspect for catalyst poisoning, as the nitrogen lone pair can coordinate to the palladium center and inhibit its catalytic activity.[1]

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount to shield the palladium center and promote the desired catalytic cycle.[2] For heteroaryl halides, especially those with coordinating groups like your substrate, bulky, electron-rich biarylphosphine ligands are often necessary.

    • Recommendation: Start with a robust, sterically hindered ligand such as XPhos , SPhos , or RuPhos . These ligands create a bulky coordination sphere around the palladium, which can prevent the pyridine nitrogen from binding and deactivating the catalyst.[2][3] If you are using a first-generation ligand like P(o-tolyl)₃, it is likely not sufficient for this substrate.[3]

  • Evaluate Your Base: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.[4]

    • Strong Bases (e.g., NaOtBu, LHMDS): These generally lead to faster reaction rates.[5][6] However, they are less functional group tolerant.[5] With your substrate, a strong base is often a good starting point.

    • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures or longer reaction times.[5][6] If you suspect your starting material or product is degrading under strongly basic conditions, switching to a weaker base is a logical step.

  • Solvent and Temperature Optimization:

    • Solvents: Anhydrous, deoxygenated toluene or dioxane are standard choices for Buchwald-Hartwig reactions.[5] Aprotic, non-polar solvents are often preferred as they can disfavor certain side reactions.[7]

    • Temperature: These reactions typically require heating, often in the range of 80-110 °C.[1] If you observe no reaction at lower temperatures, a careful, incremental increase in temperature is warranted. Monitor for potential decomposition.

  • Rigorous Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly dried and degassed.[1]

Question 2: I am observing significant amounts of the di-aminated product. How can I improve selectivity for mono-amination?

Controlling selectivity is the central challenge with a di-iodinated substrate. The relative reactivity of the two C-I bonds and the reaction conditions will dictate the product distribution.

Strategies for Enhancing Mono-Selectivity:

  • Control Stoichiometry: The most straightforward approach is to use a limited amount of the amine coupling partner.

    • Protocol: Begin by using 0.95 to 1.1 equivalents of your amine nucleophile relative to the this compound. This ensures there isn't a large excess of the amine available to react a second time after the initial mono-amination.

  • Lower Reaction Temperature and Time: Di-amination is a subsequent reaction. By reducing the temperature and carefully monitoring the reaction progress (e.g., by TLC or LC-MS), you can often stop the reaction after the first amination has reached completion but before the second one has significantly begun.

  • Ligand Choice: The steric bulk of the ligand can influence selectivity. A very bulky ligand may disfavor the second coupling onto the already more sterically hindered mono-aminated intermediate.

    • Recommendation: Ligands from the Buchwald biarylphosphine family (e.g., XPhos , tBuXPhos ) are excellent candidates for screening.[2]

Experimental Design for Selectivity:

ParameterCondition A (Favors Mono-amination)Condition B (May Lead to Di-amination)Rationale
Amine Equivalents 1.0 - 1.1 eq.> 1.5 eq.Limiting the amine prevents the second coupling.
Temperature 80 °C (or lowest effective temp)110 °C or higherLower energy input favors the kinetically preferred first reaction.
Reaction Time Monitor closely; quench upon SM consumptionProlonged heating (>12h)Avoids driving the reaction towards the thermodynamic di-substituted product.
Ligand Bulky Biaryl Ligand (e.g., XPhos)Less Bulky Ligand (e.g., dppf)Steric hindrance around the catalyst can disfavor the second, more crowded coupling.
Question 3: My reaction has stalled, and I see starting material remaining even after prolonged heating. What should I do?

A stalled reaction is a classic sign of catalyst death or inhibition.

Troubleshooting a Stalled Reaction:

  • Catalyst Inhibition by Iodide: Aryl iodides can be challenging substrates because the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[5][6]

    • Solution: While you cannot change your substrate, using a bidentate ligand like BINAP or DPPF was an early strategy to mitigate this, as they are thought to prevent dimer formation.[3] However, modern bulky monodentate ligands often provide better results overall. A change of solvent to dioxane has also been reported to improve reactions with aryl iodides in some cases.[3]

  • Use of a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst. Pre-catalysts are more stable and provide a more reliable and reproducible generation of the active LPd(0) species upon activation with base.[6]

    • Recommendation: Use a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These are designed for efficient activation and high catalytic turnover.[6]

  • Check Reagent Purity: Impurities in your starting materials, particularly the amine, can act as catalyst poisons. Ensure all reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: Which palladium source should I use: a Pd(0) source, a Pd(II) source, or a pre-catalyst?

For consistency and reactivity, a modern pre-catalyst is almost always the best choice.[8]

  • Pd(II) sources (e.g., Pd(OAc)₂): Require an in situ reduction to the active Pd(0) state. This step can be unreliable and is often a source of low yields.[5][8]

  • Pd(0) sources (e.g., Pd₂(dba)₃): Are closer to the active species but can be unstable and require careful handling.

  • Pre-catalysts (e.g., XPhos Pd G3): These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst under the reaction conditions.[6] They offer the best reliability and are highly recommended.

Q2: How do I choose between different classes of phosphine ligands?

Ligand choice is arguably the most important variable.[2]

  • Monodentate Trialkylphosphines (e.g., P(tBu)₃): Very electron-rich but can be sensitive.

  • Bidentate Ligands (e.g., DPPF, BINAP): The "second generation" of ligands, effective for many substrates and can help prevent iodide-based catalyst inhibition.[3]

  • Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos): These are the "third and fourth generation" ligands developed by the Buchwald group.[2] They are generally the most effective for challenging substrates like heteroaryl halides due to their combination of steric bulk and electron-donating ability, which promotes fast reductive elimination.[2] For your specific substrate, starting your screen with this class is the most logical approach.

Q3: What are common side reactions to look out for?

Besides di-amination, be aware of:

  • Hydrodehalogenation: The aryl iodide is reduced to an aryl-H bond. This occurs via a competing β-hydride elimination pathway and can be a problem, especially with primary amines.[3]

  • Reductive Homocoupling: Formation of a bi-pyridine species from the starting material.

Careful selection of ligand and conditions can minimize these side pathways.

Visualizing the Troubleshooting Process

The following workflow can guide your optimization strategy when facing low yields or poor selectivity.

Buchwald_Troubleshooting cluster_start Problem Identification cluster_ligand Step 1: Ligand Optimization cluster_reagents Step 2: Reagent & Catalyst Check cluster_conditions Step 3: Condition Control cluster_end Outcome Start Low Yield or Poor Selectivity Ligand Use Bulky Biaryl Ligand? (e.g., XPhos, RuPhos) Start->Ligand SwitchLigand Switch to Bulky Biaryl Ligand Ligand->SwitchLigand No Precatalyst Using Pre-catalyst? (e.g., G3/G4) Ligand->Precatalyst Yes SwitchLigand->Precatalyst SwitchPrecatalyst Switch to Pre-catalyst Precatalyst->SwitchPrecatalyst No Base Optimize Base (NaOtBu vs Cs₂CO₃) Precatalyst->Base Yes SwitchPrecatalyst->Base Stoichiometry Control Amine Stoichiometry (1.0 - 1.1 eq for mono) Base->Stoichiometry TempTime Optimize Temp & Time (Start ~80°C, monitor) Stoichiometry->TempTime Success Optimized Reaction TempTime->Success

Caption: A decision workflow for troubleshooting the Buchwald-Hartwig amination.

General Catalytic Cycle

Understanding the mechanism is key to rational optimization. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Catalytic_Cycle LPd(0) LPd(0) Oxidative_Addition Oxidative Addition Complex (Pd-II) LPd(0)->Oxidative_Addition + Ar-I Ligand_Exchange Amine Coordination Oxidative_Addition->Ligand_Exchange + HNR'R'' Deprotonation Amido Complex (Pd-II) Ligand_Exchange->Deprotonation + Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->LPd(0) Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.

References
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dunn, J., et al. (2014).
  • Cheminform. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Retrieved from [Link]

  • Dwight, T. A., et al. (2010). Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. Journal of the American Chemical Society.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Jensen, K. F. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU.
  • National Institutes of Health. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]

Sources

preventing deiodination in reactions with 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Diiodopyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The presence of two iodine atoms and an amino group on the pyridine ring makes this compound highly valuable for constructing complex molecular architectures, particularly through cross-coupling reactions. However, the reactivity of the carbon-iodine (C-I) bonds also presents a significant challenge: unwanted deiodination.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you mitigate deiodination and maximize the yield of your desired product.

Troubleshooting Guide: Minimizing Deiodination

This section addresses specific problems you might encounter during your experiments. The advice is structured in a question-and-answer format to directly tackle the most common issues.

Q1: I'm observing significant mono- and di-deiodination in my Suzuki-Miyaura coupling reaction. What is the primary cause and how can I fix it?

A1: Deiodination in Suzuki-Miyaura couplings is a common side reaction, often competing with the desired cross-coupling pathway.[1] The primary cause is typically a side reaction known as hydrodehalogenation, where the aryl halide is reduced to an arene. This can be promoted by several factors within your reaction conditions.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Base: Strong bases, especially in combination with protic solvents (like water or alcohols), can facilitate protonolysis of the organopalladium intermediate or the boronic acid, leading to deiodination.

    • Solution: Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices to sodium carbonate (Na₂CO₃) or hydroxides for sensitive substrates.[2]

  • Check Your Catalyst System: The choice of palladium source and ligand is critical.[3] Highly active catalysts that promote rapid oxidative addition and reductive elimination can outcompete the deiodination pathway.

    • Solution: Employ modern palladium pre-catalysts (e.g., Buchwald or PEPPSI-type catalysts) which are often more efficient at generating the active Pd(0) species.[1] For ligands, bulky, electron-rich phosphines (e.g., SPhos, XPhos, or RuPhos) can accelerate the desired coupling reaction, minimizing the lifetime of intermediates that could lead to deiodination.

  • Lower the Reaction Temperature: High temperatures can provide the energy to cleave the C-I bond, especially if the catalytic cycle is sluggish.[3]

    • Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This may require a longer reaction time, but can significantly suppress deiodination. Monitor the reaction by TLC or LC-MS to find the optimal balance.

Q2: My Buchwald-Hartwig amination is failing, and I'm mostly recovering the mono-iodinated starting material. What's going wrong?

A2: The Buchwald-Hartwig amination is another key reaction where deiodination can be a significant issue, often competing with the desired C-N bond formation.[4][5] This side reaction can occur if the reductive elimination step is slow or if β-hydride elimination occurs from an amide intermediate.[4]

Immediate Troubleshooting Steps:

  • Ligand Selection is Key: The ligand plays a crucial role in facilitating the C-N reductive elimination. For electron-deficient pyridines like this substrate, a highly active ligand is necessary.

    • Solution: Use bulky biarylphosphine ligands such as Josiphos-type ligands (e.g., CyPF-tBu) or Buchwald's second-generation ligands (e.g., BrettPhos).[6] These ligands are designed to promote the difficult reductive elimination step.

  • Base Compatibility: The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause substrate decomposition or other side reactions.

    • Solution: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often effective bases for these couplings. They are strong but sterically hindered, which can minimize side reactions.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates.

    • Solution: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation.

Q3: I'm attempting a Sonogashira coupling, but my yields are low and I see a complex mixture of byproducts, including the deiodinated starting material. How can I improve this?

A3: Sonogashira couplings are sensitive reactions that involve both palladium and copper catalysts.[7][8] Deiodination can occur, but other side reactions like alkyne homocoupling (Glaser coupling) can also complicate the reaction mixture.

Immediate Troubleshooting Steps:

  • Minimize the Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can sometimes promote side reactions.[8]

    • Solution: Try a "copper-free" Sonogashira protocol. These often use a slightly higher palladium loading and a suitable amine base (e.g., pyrrolidine or triethylamine) in a polar aprotic solvent. If copper is necessary, use a minimal amount of a soluble salt like CuI (1-5 mol%).

  • Protect the Terminal Alkyne: If you are using a volatile or sensitive alkyne, in-situ deprotection can sometimes lead to better results.

    • Solution: Use trimethylsilyl (TMS)-protected alkynes. The TMS group can be cleaved in situ using a fluoride source like tetrabutylammonium fluoride (TBAF) or by using a base like K₂CO₃ in methanol.

  • Rigorous Inert Atmosphere: Both the palladium and copper catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote alkyne homocoupling.

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents and perform several vacuum/inert gas cycles before starting the reaction.

Frequently Asked Questions (FAQs)

Q: Why is this compound so prone to deiodination?

A: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the most susceptible to cleavage.[3] In this specific molecule, the electron-donating amino group (-NH₂) increases the electron density on the pyridine ring, which can further weaken the C-I bonds and make the compound more susceptible to oxidative addition with the palladium catalyst. This high reactivity, while beneficial for coupling, also opens the door for reductive cleavage pathways if the subsequent steps in the catalytic cycle are not efficient.

Q: Can I perform selective mono-coupling on this molecule?

A: Yes, selective mono-coupling is often achievable. The iodine at the 5-position is generally more sterically accessible and electronically distinct from the iodine at the 3-position (flanked by the amino group). By carefully controlling the stoichiometry (using slightly less than one equivalent of the coupling partner), using milder reaction conditions (lower temperature, weaker base), and choosing a catalyst system with appropriate selectivity, you can favor mono-substitution at the 5-position.

Q: What is the best general-purpose palladium catalyst to start with for this substrate?

A: For general screening, a good starting point is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). It is an air-stable pre-catalyst that is effective in a wide range of cross-coupling reactions, including Suzuki and Sonogashira.[9] However, for more challenging transformations or to further minimize deiodination, screening more advanced catalyst systems with bulky biarylphosphine ligands is highly recommended.

Data & Condition Optimization

Optimizing your reaction conditions is paramount. The following table provides a starting point for screening conditions to minimize deiodination in a generic Suzuki-Miyaura coupling.

Parameter Condition A (Harsh) Condition B (Moderate) Condition C (Mild & Recommended) Rationale for Improvement
Pd Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂G3-XPhos PrecatalystModern precatalysts offer higher activity and stability, promoting faster coupling over deiodination.
Ligand (none)(none)XPhosBulky, electron-rich ligands accelerate reductive elimination, the product-forming step.
Base Na₂CO₃ (aq)K₃PO₄Cs₂CO₃Milder, non-nucleophilic bases reduce the risk of protonolysis and other side reactions.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)1,4-Dioxane (anhydrous)Anhydrous conditions minimize protic sources that can lead to hydrodehalogenation.
Temperature 110 °C90 °C70 °CLower temperatures reduce the energy available for unwanted C-I bond cleavage.

Visualizing the Problem: Deiodination in the Catalytic Cycle

Deiodination is a parasitic reaction that branches off the main catalytic cycle. Understanding where it happens is key to preventing it.

G cluster_cycle Desired Suzuki Coupling Cycle cluster_side_reaction Deiodination Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA Ar-I TM Transmetalation (Ar-Pd(II)-R) OA->TM R-B(OR)₂ Deiodination Hydrodehalogenation (Deiodinated Byproduct) OA->Deiodination [H] source (e.g., solvent, base) RE Reductive Elimination TM->RE RE->Pd0 Ar-R (Product) caption Fig 1. Deiodination as an off-cycle process from the key Pd(II) intermediate.

Caption: Fig 1. Deiodination as an off-cycle process from the key Pd(II) intermediate.

Recommended Protocol: Robust Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is designed as a robust starting point for coupling arylboronic acids to the 5-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • G3-XPhos Palladium Precatalyst (2 mol%)

  • XPhos ligand (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equivalents), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or microwave vial with stir bar

Procedure:

  • Preparation: To a Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, cesium carbonate, the G3-XPhos precatalyst, and the XPhos ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 1-2 hours. Look for the consumption of starting material and the formation of the product, while checking for the appearance of the mono-deiodinated starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart

If you encounter issues, follow this logical guide to diagnose the problem.

G Start Deiodination Observed? CheckBase Is the base strong or nucleophilic? (e.g., NaOH, NaOEt, Na2CO3) Start->CheckBase Yes Success Problem Solved Start->Success No SwitchBase Action: Switch to milder base (Cs2CO3, K3PO4) CheckBase->SwitchBase Yes CheckCatalyst Using an old or inefficient catalyst? (e.g., Pd(PPh3)4) CheckBase->CheckCatalyst No SwitchBase->Success SwitchCatalyst Action: Use modern precatalyst and bulky phosphine ligand CheckCatalyst->SwitchCatalyst Yes CheckTemp Is reaction temp > 90°C? CheckCatalyst->CheckTemp No SwitchCatalyst->Success LowerTemp Action: Lower temperature to 60-80°C and increase reaction time CheckTemp->LowerTemp Yes CheckSolvent Are solvents anhydrous and degassed? CheckTemp->CheckSolvent No LowerTemp->Success ImproveInert Action: Use freshly distilled/degassed solvents and rigorous inert technique CheckSolvent->ImproveInert No CheckSolvent->Success Yes ImproveInert->Success caption Fig 2. Stepwise troubleshooting guide for deiodination issues.

Caption: Fig 2. Stepwise troubleshooting guide for deiodination issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ChemRxiv. (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • National Institutes of Health. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Retrieved from [Link]

  • Chemistry Europe. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (1981). Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite. Retrieved from [Link]

  • ResearchGate. (2018). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • PubMed. (1989). Regulation of type II iodothyronine 5'-deiodinase by thyroid hormone. Inhibition of actin polymerization blocks enzyme inactivation in cAMP-stimulated glial cells. Retrieved from [Link]

  • PubMed. (2000). Biochemical mechanisms of thyroid hormone deiodination. Retrieved from [Link]

Sources

Technical Support Center: Managing Poor Solubility of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3,5-Diiodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their reaction media. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome these obstacles and ensure the success of your experiments.

Introduction to this compound and its Solubility Challenges

This compound is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions to synthesize more complex molecules. However, its planar, aromatic structure and the presence of two heavy iodine atoms contribute to strong intermolecular forces, leading to poor solubility in many common organic solvents. This can result in low reaction yields, reproducibility issues, and difficulties in purification. This guide will walk you through a systematic approach to diagnose and solve these solubility-related problems.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a light brown solid with a predicted high melting point (135-137 °C), which is indicative of a stable crystal lattice and, consequently, low solubility.[1] It is generally poorly soluble in non-polar and moderately polar aprotic solvents at room temperature. Its solubility is expected to be higher in polar aprotic solvents, especially those with hydrogen bond accepting capabilities, and may be improved at elevated temperatures.

Q2: Why is my this compound not dissolving in my chosen reaction solvent?

A2: The principle of "like dissolves like" is a good starting point. The polarity of this compound, with its polar amino group and polarizable iodine atoms, suggests that it will be more soluble in polar solvents. If you are using a non-polar solvent like hexane or toluene, you will likely face significant solubility issues. Even in moderately polar solvents like diethyl ether or ethyl acetate, the solubility may be limited.

Q3: Can I just heat the reaction to get it to dissolve?

A3: Increasing the temperature is a common and often effective strategy to increase the solubility of a solid in a liquid, as it provides the energy needed to overcome the crystal lattice energy.[2][3] However, you must consider the thermal stability of your reactants, catalysts, and the solvent's boiling point. Uncontrolled heating can lead to degradation or unwanted side reactions.

Q4: Are there any recommended solvents for reactions involving this compound?

A4: While specific data is limited, polar aprotic solvents are generally a good starting point. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [4]

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine [5]

These solvents have high dielectric constants and are good hydrogen bond acceptors, which can help to solvate the amine group and disrupt the intermolecular interactions of the solid.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

Issue 1: The starting material does not fully dissolve at the beginning of the reaction.

This is a common observation and can significantly impact reaction kinetics and overall yield.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving this compound.

  • Insufficient Temperature: The reaction may be running at a temperature too low to achieve the desired solubility.

  • Concentration is too High: The amount of this compound may exceed its solubility limit in the chosen volume of solvent.

Solutions:

  • Optimize Solvent Selection:

    • Initial Screening: If possible, perform small-scale solubility tests with a range of solvents. Observe the dissolution of a small amount of your compound in solvents like DMF, DMSO, NMP, and dioxane at room temperature and with gentle heating.

    • Co-solvents: Employ a co-solvent system to fine-tune the polarity of the reaction medium.[6][][8] For instance, adding a small percentage of a more polar solvent like DMF to a less polar solvent like toluene can significantly enhance solubility.[9]

  • Controlled Temperature Increase:

    • Gradual Heating: Slowly increase the reaction temperature while monitoring for dissolution. Be mindful of the boiling points of your solvents and the stability of your reagents.

    • Reflux Conditions: For many reactions, running at the reflux temperature of the solvent can provide the necessary energy for dissolution and drive the reaction to completion.

  • Adjust Concentration:

    • Increase Solvent Volume: If the reaction conditions allow, increase the volume of the solvent to reduce the concentration of the starting material.

    • Slow Addition: Instead of adding all the this compound at once, consider adding it portion-wise as the reaction progresses. This can be particularly effective if the product of the reaction is more soluble than the starting material.

Issue 2: The reaction mixture is a slurry, and the reaction is sluggish or incomplete.

Even if some of the starting material dissolves, a heterogeneous mixture can lead to slow and inefficient reactions.

Root Cause Analysis:

  • Mass Transfer Limitations: In a slurry, the reaction can only occur at the surface of the solid particles. The rate is therefore limited by how quickly the dissolved reactant can be replenished from the solid phase.

  • Catalyst Poisoning/Deactivation: Undissolved starting material could potentially sequester or deactivate a soluble catalyst, preventing it from participating in the reaction.

Solutions:

  • Enhance Agitation:

    • Mechanical Stirring: For larger scale reactions or viscous slurries, a mechanical stirrer can provide more efficient mixing than a magnetic stir bar.

    • Vigorous Stirring: Ensure the stirring is vigorous enough to keep the solid suspended and maximize the surface area available for dissolution and reaction.

  • Consider Alternative Reaction Technologies:

    • Ball Milling: For extremely insoluble substrates, solid-state reactions using high-temperature ball milling can be a powerful technique.[10][11] This solvent-free approach can overcome solubility limitations entirely.[10][11]

    • Flow Chemistry: In a continuous flow reactor, the small reactor volume and high surface-area-to-volume ratio can sometimes help manage solubility issues, especially when coupled with elevated temperatures and pressures.

Issue 3: The product precipitates out of the reaction mixture, making work-up and purification difficult.

Product precipitation is not always a negative outcome, as it can sometimes drive a reaction to completion. However, it can also lead to impure products and challenging purification.

Root Cause Analysis:

  • Product Insolubility: The product of the reaction may be less soluble in the reaction solvent than the starting materials.

  • Temperature Changes: The product may be soluble at the reaction temperature but precipitate upon cooling to room temperature.

Solutions:

  • Hot Filtration:

    • If the product is soluble at the reaction temperature but not at room temperature, a hot filtration can be used to separate it from any insoluble impurities before it crystallizes.

  • Solvent Swap:

    • After the reaction is complete, consider adding a co-solvent in which the product is highly soluble before cooling the mixture. This will keep the product in solution for subsequent work-up and purification steps.

  • Protonation/Deprotonation:

    • The amino group on the pyridine ring can be protonated with acid to form a more soluble salt.[12] Depending on the nature of your product, adjusting the pH of the work-up solution may help to solubilize it for extraction.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility

This protocol provides a systematic approach to identifying a suitable solvent or co-solvent system for your reaction.

Materials:

  • This compound

  • A selection of solvents (e.g., Toluene, THF, Dioxane, DMF, DMSO, NMP)

  • Small vials (e.g., 2 mL) with magnetic stir fleas

  • Stir plate with heating capabilities

Procedure:

  • To separate vials, add a small, known amount of this compound (e.g., 10 mg).

  • Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Stir the mixtures at room temperature for 15 minutes and observe the degree of dissolution.

  • For any solvents where the compound is not fully dissolved, gradually heat the vials to a set temperature (e.g., 50 °C, 80 °C) and observe any changes in solubility.

  • If a single solvent is not effective, try co-solvent mixtures (e.g., 9:1 Toluene:DMF, 4:1 Dioxane:DMSO) and repeat the process.

Data Interpretation:

Solvent/Co-solventSolubility at RTSolubility at 80°CObservations
TolueneInsolubleSparingly SolubleRemains a slurry
DioxaneSparingly SolubleSolubleDissolves with heating
DMFSolubleSolubleDissolves readily
4:1 Dioxane:DMFModerately SolubleSolubleGood compromise

This table is for illustrative purposes. Actual results may vary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for addressing the poor solubility of this compound.

Solubility_Troubleshooting start Start: Poor Solubility of this compound solvent_choice Is the solvent appropriate? (Polar aprotic?) start->solvent_choice temp_check Is the temperature high enough? solvent_choice->temp_check Yes change_solvent Action: Screen Solvents/Co-solvents solvent_choice->change_solvent No concentration_check Is the concentration too high? temp_check->concentration_check Yes increase_temp Action: Increase Temperature temp_check->increase_temp No agitation_check Is agitation sufficient? concentration_check->agitation_check Yes adjust_conc Action: Reduce Concentration/Slow Addition concentration_check->adjust_conc No alt_tech Consider Alternative Technologies (Ball Milling, Flow Chemistry) agitation_check->alt_tech Still a Slurry end_success Success: Reaction Proceeds agitation_check->end_success Yes improve_agitation Action: Increase Stirring/Mechanical Stirrer agitation_check->improve_agitation No alt_tech->end_success end_fail Persistent Issues: Re-evaluate Synthetic Route alt_tech->end_fail change_solvent->start increase_temp->start adjust_conc->start improve_agitation->agitation_check

Caption: Decision tree for troubleshooting solubility issues.

Key Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of factors. Understanding these can help in making rational decisions for improving the solubility of this compound.

Solubility_Factors solute This compound - Polar Amino Group - Aromatic Ring - Polarizable Iodine Atoms solubility Solubility solute->solubility Interacts with solvent Solvent Properties - Polarity (Dielectric Constant) - Hydrogen Bonding Ability - Dipole Moment solvent->solubility Determines conditions External Conditions - Temperature - Pressure - Agitation conditions->solubility Influences

Caption: Factors governing the solubility of this compound.

By systematically addressing the factors outlined in this guide, researchers can effectively manage the poor solubility of this compound, leading to more successful and reproducible synthetic outcomes.

References

  • Wikipedia. Cosolvent. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • PubMed. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. [Link]

  • Quora. How does branching increase the solubility in amines?. [Link]

  • Reddit. Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. [Link]

  • Technology Networks. Making the Insoluble Soluble for Organic Chemists. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]

  • NCBI Bookshelf - StatPearls. Biochemistry, Dissolution and Solubility. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • ACS Publications. Determination of temperature dependence of solubilities of polycyclic aromatic hydrocarbons in aqueous solutions by a fluorescence method | Journal of Chemical & Engineering Data. [Link]

  • Organic Chemistry II. [Link]

  • Chemistry Stack Exchange. Why does solubility of solids sometimes decrease with temperature increase?. [Link]

  • Reddit. Why does the solubility decrease with some substances when the temperature rises? : r/askscience. [Link]

  • PubChem. 2-Iodopyridin-3-amine. [Link]

  • chemeurope.com. Pyridine. [Link]

  • Chemistry LibreTexts. Properties of amines. [Link]

  • Sciencemadness.org. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. [Link]

  • Chemdad Co., Ltd. 2-AMINO-3,5-DIIODOPYRIDINE. [Link]

  • PMC - NIH. and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • PubChem. 3-Aminopyridine. [Link]

  • PubChem. 2-Amino-5-nitropyridine. [Link]

  • PubChem. 2-Amino-5-iodo-3-nitropyridine. [Link]

  • Chemguide. preparation of amines. [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. [Link]

Sources

Technical Support Center: Troubleshooting Failed Sonogashira Couplings with 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance for Sonogashira cross-coupling reactions involving 2-aminopyridine substrates. The unique electronic and coordinating properties of these N-heterocycles can present specific challenges, leading to low yields, side reactions, and catalyst deactivation. This guide offers a structured approach to identifying and resolving these common issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding failed or low-yielding Sonogashira couplings with 2-aminopyridines.

Q1: Why is my Sonogashira coupling with a 2-aminopyridine substrate failing or giving very low yield?

A1: Low conversion is a frequent challenge with 2-aminopyridines due to several factors. The primary reason is often catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive or less active catalytic species.[1] This is compounded by the electron-donating nature of the amino group, which can further modulate the reactivity of the aryl halide.[2] Other common culprits include suboptimal reaction conditions, reagent impurity, and the presence of oxygen.[3]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay product). What's the cause and how can I prevent it?

A2: The formation of alkyne dimers, known as the Glaser-Hay coupling, is a major side reaction, particularly in copper-catalyzed Sonogashira reactions.[4] This occurs when two terminal alkynes couple with each other, a process promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[5] To minimize this, ensure your reaction is conducted under strictly anaerobic conditions by thoroughly degassing your solvents and using an inert atmosphere (argon or nitrogen).[3] Reducing the copper catalyst loading or, more effectively, switching to a copper-free protocol can also eliminate this side reaction.[4][6]

Q3: My reaction mixture turns black. What does this signify?

A3: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[3] This reduces the concentration of the active, homogeneous Pd(0) catalyst in the solution, leading to a stalled or failed reaction. This decomposition can be triggered by impurities, the presence of oxygen, or unsuitable reaction conditions such as excessively high temperatures.[3][7]

Q4: What is the general reactivity order for the halide on my 2-aminopyridine?

A4: The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general trend for the oxidative addition step, which is often rate-determining, is I > Br > Cl.[8] Consequently, 2-amino-iodopyridines are the most reactive and can often be coupled under milder conditions. 2-Amino-bromopyridines typically require more forcing conditions, such as higher temperatures and more active catalytic systems.[7] 2-Amino-chloropyridines are the most challenging substrates and often require specialized, highly active catalysts with bulky, electron-rich ligands.[2]

Q5: Should I use a copper-catalyzed or a copper-free Sonogashira protocol for my 2-aminopyridine substrate?

A5: While traditional Sonogashira couplings utilize a copper(I) co-catalyst to increase the reaction rate, copper-free protocols are often advantageous for 2-aminopyridine substrates.[9][10] The primary benefit of omitting copper is the prevention of the Glaser-Hay alkyne homocoupling side reaction.[4] Copper-free systems can also simplify product purification, which is particularly important in pharmaceutical development where residual metal contamination is a concern. However, copper-free reactions may require higher temperatures or more specialized ligands to achieve comparable efficiency, especially with less reactive aryl bromides or chlorides.[10]

In-Depth Troubleshooting Guides

When initial troubleshooting based on the FAQs is insufficient, a more systematic approach is required. The following sections provide detailed guidance on key experimental parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, crucially, the supporting ligand is paramount for a successful Sonogashira coupling with 2-aminopyridines. The ligand must not only stabilize the palladium catalyst but also promote the desired catalytic cycle over pathways leading to deactivation.

The Challenge of Catalyst Deactivation

The nitrogen atom of the 2-aminopyridine ring can act as a ligand for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This is a common mode of catalyst poisoning with N-heterocyclic substrates.[1]

Mitigation Strategies:

  • Bulky, Electron-Rich Phosphine Ligands: The use of sterically demanding and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)3), can be highly effective.[11][12] The steric bulk of these ligands can disfavor the coordination of the pyridine nitrogen to the palladium center, while their electron-donating properties can accelerate the rate-limiting oxidative addition step.[8][11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable complexes with palladium.[11] These robust catalysts can be particularly effective for challenging substrates like 2-aminopyridines, demonstrating high activity and resistance to deactivation.[13][14]

Table 1: Recommended Catalyst/Ligand Systems for 2-Aminopyridine Substrates

Aryl HalideRecommended Palladium PrecatalystRecommended LigandKey Considerations
2-Amino-iodopyridinePd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Generally reactive enough for standard conditions.
2-Amino-bromopyridinePd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands are often necessary to overcome lower reactivity.[12]
2-Amino-chloropyridinePd(OAc)₂, Pd₂(dba)₃BrettPhos, RuPhos, NHC ligands (e.g., IPr)Requires highly active and robust catalytic systems.[2][11]
Optimizing the Reaction Environment: Solvents and Bases

The choice of solvent and base can significantly influence the reaction rate, yield, and side-product formation.

  • Solvents: Aprotic polar solvents like DMF, NMP, or dioxane are commonly used.[15][16] For copper-free reactions, THF or toluene in combination with an amine base can also be effective.[9] It is crucial that the solvent is anhydrous and thoroughly degassed to prevent catalyst decomposition and side reactions.[3]

  • Bases: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in excess.[15] The base has a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide produced during the reaction.[9] For less reactive substrates or in copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be required.[17] The purity of the base is critical; using a freshly opened bottle or distilling the amine base before use is recommended.[3]

Controlling Side Reactions: Dehalogenation

Besides Glaser-Hay coupling, dehalogenation of the 2-aminopyridine starting material can be a problematic side reaction, leading to the formation of 2-aminopyridine as a byproduct and reducing the yield of the desired coupled product. This is more common with electron-rich aryl halides.

Strategies to Minimize Dehalogenation:

  • Ligand Choice: The use of bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress dehalogenation, although this may also slow down the desired reaction.

  • Base Selection: The choice of base can influence the extent of dehalogenation. In some cases, switching from an amine base to an inorganic base may be beneficial.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 2-aminopyridines. Optimization of these conditions for specific substrates is highly recommended.

Protocol 1: Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol is adapted from the work of Zhu et al. and provides a robust method for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[15]

Reagents:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • CuI (5.0 mol%)

  • Triethylamine (Et₃N)

  • DMF (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous, degassed DMF and stir the mixture for 30 minutes at room temperature.

  • Add the 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Add triethylamine (Et₃N) as both the base and co-solvent.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.[15]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride to remove the amine hydrohalide salt.[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a 2-Aminopyridine

This general protocol is suitable for substrates where alkyne homocoupling is a significant issue.

Reagents:

  • 2-Aminohalopyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2.0 mol%)

  • XPhos (4.0 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-aminohalopyridine (1.0 equiv), Pd(OAc)₂ (2.0 mol%), XPhos (4.0 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous, degassed 1,4-dioxane, followed by the terminal alkyne (1.5 equiv).

  • Heat the reaction mixture to 80-110 °C, depending on the reactivity of the aryl halide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and rinse with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations and Diagrams

The Sonogashira Catalytic Cycles

Understanding the catalytic cycles is fundamental to troubleshooting. The diagrams below illustrate the key steps in both the copper-catalyzed and copper-free pathways.

Sonogashira_Cu_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Ar-X Transmetal Transmetalation (from Cu cycle) ArPdAlkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->ArPdAlkyne Cu-C≡CR RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product Product->Pd0 Regeneration CuX Cu(I)X AlkyneCoord Coordination & Deprotonation CuX->AlkyneCoord H-C≡CR, Base CuAlkyne Cu-C≡CR AlkyneCoord->CuAlkyne CuAlkyne->Transmetal

Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.

Sonogashira_Cu_Free Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Ar-X LigandEx Ligand Exchange/ Deprotonation ArPdX->LigandEx H-C≡CR, Base ArPdAlkyne Ar-Pd(II)-C≡CR(L₂) LigandEx->ArPdAlkyne RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product Product->Pd0 Regeneration

Caption: The catalytic cycle for the copper-free Sonogashira reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common issues encountered during Sonogashira couplings with 2-aminopyridines.

Troubleshooting_Flowchart start Reaction Failed or Low Yield check_reagents Check Reagent Purity & Integrity (Substrates, Solvents, Base, Catalysts) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions side_products Analyze Crude Mixture for Side Products check_conditions->side_products no_reaction No Reaction / Starting Material Only side_products->no_reaction No Side Products glaser Glaser-Hay Homocoupling Dominant side_products->glaser Alkyne Dimer dehalogenation Dehalogenation Observed side_products->dehalogenation Dehalogenated SM pd_black Palladium Black Observed side_products->pd_black Black Precipitate sol_no_reaction Increase Temperature Use More Active Catalyst/Ligand System (e.g., Pd(OAc)₂ + XPhos) no_reaction->sol_no_reaction sol_glaser Switch to Copper-Free Protocol Ensure Rigorous Degassing Reduce Copper Loading glaser->sol_glaser sol_dehalogenation Lower Reaction Temperature Screen Different Bases Use More Electron-Withdrawing Ligand dehalogenation->sol_dehalogenation sol_pd_black Improve Degassing Technique Use High-Purity Reagents Consider Different Solvent pd_black->sol_pd_black

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the specific challenges encountered during the cross-coupling of 3,5-diiodopyridin-2-amine, a valuable but often challenging building block in medicinal chemistry. Our goal is to provide you with field-proven insights, robust troubleshooting strategies, and reliable protocols to enhance the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the unique reactivity of this compound.

Q1: What makes this compound a particularly challenging substrate for palladium-catalyzed cross-coupling reactions?

A1: The difficulty in using this substrate stems from a combination of electronic and structural factors:

  • Catalyst Inhibition: The primary challenge is the presence of two Lewis basic sites: the pyridine ring nitrogen and the exocyclic 2-amino group.[1][2] These nitrogen atoms can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down catalytic activity.[1]

  • Regioselectivity: The molecule possesses two electronically similar C-I bonds at the 3- and 5-positions. Achieving selective mono-functionalization at one site over the other, or achieving controlled di-functionalization, requires careful tuning of reaction conditions. While the C-I bond is generally more reactive than C-Br or C-Cl bonds, the subtle electronic differences between the C3 and C5 positions, influenced by the C2-amino group, must be exploited.[3][4]

  • Substrate Reactivity: While the C-I bonds are inherently reactive towards oxidative addition, the electron-donating nature of the amino group can modulate the overall electron density of the pyridine ring, influencing the kinetics of the catalytic cycle.[5]

Q2: Is it necessary to protect the 2-amino group before attempting a cross-coupling reaction?

A2: While protecting the primary amine (e.g., as an acetamide or a benzaldehyde imine) is a valid strategy to prevent catalyst inhibition, it is often not required with modern catalyst systems.[6] The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands can often overcome the inhibitory effects of the unprotected amine.[7][8] These ligands create a sterically hindered environment around the palladium center that can disfavor the binding of the amino group while still promoting the desired catalytic cycle.[9] It is highly recommended to first screen reactions with the unprotected substrate before committing to a protection/deprotection sequence.[2]

Q3: How can I achieve selective mono-coupling at either the C3 or C5 position?

A3: Achieving regioselectivity between the two C-I bonds is a significant challenge due to their similar electronic environments.[10] However, selectivity can often be achieved by leveraging subtle steric and electronic differences:

  • Steric Control: The C2-amino group provides a degree of steric hindrance at the adjacent C3 position. Therefore, coupling with a sterically bulky nucleophile may favor reaction at the more accessible C5 position.

  • Ligand Control: The choice of ligand is paramount. Different ligands can interact with the substrate in distinct ways, influencing which C-I bond is positioned for oxidative addition. Screening a panel of ligands with varying steric bulk and electronic properties is the most effective empirical approach to discovering selective conditions.[11]

  • Reaction Conditions: Milder reaction conditions (e.g., lower temperatures, shorter reaction times) are more likely to favor reaction at the most reactive site, potentially allowing for selective mono-coupling before the second coupling occurs.[3]

Q4: What are the most common side reactions observed with this substrate and how can they be minimized?

A4: Several side reactions can compete with the desired cross-coupling:

  • Hydrodehalogenation: This is the replacement of an iodine atom with a hydrogen atom, reducing your yield of the desired product.[7] It is often caused by moisture or other proton sources in the reaction. Mitigation: Ensure all solvents and reagents are scrupulously dried. Use high-purity, anhydrous bases.

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction) can be a significant issue.[2] Mitigation: Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling. Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst can also help.[7]

  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition into an inactive state.[7] Mitigation: Lowering the reaction temperature, using more robust ligands (e.g., NHCs), or ensuring an oxygen-free environment can improve catalyst stability.

Section 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to address specific experimental failures.

Problem Possible Cause Recommended Solution(s)
Low to No Product Yield Catalyst Inhibition: The pyridine nitrogen or C2-amino group is deactivating the palladium catalyst.[1][2]1. Switch to a More Robust Ligand: Employ bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr).[7][8][11] 2. Use a Precatalyst: Buchwald-type precatalysts are often more efficient and reproducible as they bypass the in-situ catalyst formation step.[7] 3. Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome partial inhibition.
Inactive Catalyst System: The palladium catalyst is not in its active Pd(0) state.1. Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove oxygen.[5] 2. Use Fresh Reagents: Use a fresh, reliable palladium source and high-purity ligands and bases.
Poor Regioselectivity (Mixture of C3/C5 isomers) Non-selective Reaction Conditions: The catalyst system and conditions are not differentiating between the two C-I bonds.1. Ligand Screening: This is the most critical variable. Test ligands with different steric profiles (e.g., compare XPhos vs. dppf). Ligand choice has been shown to invert selectivity in similar dihalopyridine systems.[11] 2. Lower the Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable rate. This can amplify small differences in activation energy between the two sites.
Significant Hydrodehalogenation Side Product Presence of a Proton Source: Water or other protic impurities are reacting in a competitive pathway.[7]1. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents (e.g., distilled from a drying agent), and high-purity, dry bases. 2. Evaluate Base/Solvent: Some amine bases or solvents can act as hydride donors. Consider screening alternative bases (e.g., K₃PO₄ vs. Cs₂CO₃) or solvents.
Formation of Palladium Black Catalyst Decomposition: The active catalytic species is unstable under the reaction conditions.[7]1. Lower Reaction Temperature: High temperatures can accelerate decomposition. 2. Use a More Stabilizing Ligand: N-heterocyclic carbene (NHC) ligands can form more robust palladium complexes that are resistant to decomposition. 3. Check Reagent Purity: Impurities in the starting materials or reagents can sometimes poison the catalyst.

Section 3: Recommended Catalyst Systems & Protocols

Comparative Data on Catalyst Systems for Challenging Aminopyridines

The following table provides starting points for catalyst system selection based on successful reports for structurally similar and challenging aminopyridine substrates. Optimization will be required for this compound.

Coupling TypePalladium SourceLigandBaseSolventTemp (°C)Notes & Reference
Suzuki-Miyaura Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane / H₂O80-100SPhos is an excellent general ligand for challenging Suzuki couplings. K₃PO₄ is a strong base that often avoids boronic acid decomposition.[1]
Suzuki-Miyaura Pd(OAc)₂XPhosK₂CO₃Toluene / H₂O100XPhos is another highly active Buchwald ligand effective for electron-rich substrates.
Buchwald-Hartwig Amination Pd₂(dba)₃BrettPhosLiHMDSToluene100Strong, non-nucleophilic bases are required. BrettPhos and RuPhos are specifically designed for challenging aminations.[7][8]
Buchwald-Hartwig Amination RuPhos Precatalyst(integrated)NaOtBu1,4-Dioxane100Using a precatalyst often gives more reproducible results. NaOtBu is a common strong base for this transformation.[2]
Sonogashira Pd(PPh₃)₂Cl₂(PPh₃)Et₃N / DIPEATHF / DMFRT - 60The classic Sonogashira conditions. The use of a copper(I) co-catalyst (e.g., CuI) is standard and increases the reaction rate.[3][12][13]
Copper-Free Sonogashira Pd(OAc)₂SPhosCs₂CO₃Dioxane80Copper-free conditions can be beneficial if copper sensitivity is an issue for downstream steps.
Detailed Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

This protocol is a robust starting point for the selective mono-arylation of this compound, designed to be self-validating.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Premix: In a separate vial under an inert atmosphere, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Dissolve this mixture in a small amount of the anhydrous 1,4-dioxane.

  • Reaction Assembly: Add the catalyst premix to the Schlenk flask containing the solids.

  • Solvent Addition: Add the remaining anhydrous, degassed 1,4-dioxane followed by a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (approx. 0.1 M concentration).

  • Degassing: Seal the flask and perform three cycles of evacuating the headspace and backfilling with argon.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the mono-coupled product.

  • Workup: Upon completion (or when optimal conversion to the mono-product is observed), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Section 4: Visual Guides

Catalyst Selection Workflow

This diagram provides a logical workflow for selecting an appropriate catalyst system for your cross-coupling reaction.

CatalystSelection cluster_start Initial Analysis cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_common Common Parameters Start Substrate: 3,5-Diiodopyrin-2-amine CouplingType Select Coupling Type (Suzuki, Buchwald, etc.) Start->CouplingType SuzukiBase Base Selection: K₃PO₄ or Cs₂CO₃ (Strong, non-nucleophilic) CouplingType->SuzukiBase Suzuki BuchwaldBase Base Selection: NaOtBu or LHMDS (Very strong, non-nucleophilic) CouplingType->BuchwaldBase Buchwald SonoBase Base Selection: Et₃N or DIPEA (Amine base) CouplingType->SonoBase Sonogashira SuzukiLigand Ligand Selection: Start with SPhos or XPhos (Bulky, electron-rich) SuzukiBase->SuzukiLigand PdSource Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ or a Precatalyst SuzukiLigand->PdSource BuchwaldLigand Ligand Selection: Start with RuPhos or BrettPhos (Specialized for C-N coupling) BuchwaldBase->BuchwaldLigand BuchwaldLigand->PdSource SonoLigand Ligand/Co-catalyst: PPh₃ / CuI (co-catalyst) (Classic conditions) SonoBase->SonoLigand SonoLigand->PdSource Solvent Solvent: Anhydrous/Degassed Dioxane, Toluene, or THF PdSource->Solvent RunExp Run Experiment & Analyze Solvent->RunExp

Caption: A workflow for initial catalyst system selection.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common issues encountered during the experiment.

Troubleshooting Start Problem: Low or No Yield CheckSM Is Starting Material Consumed? Start->CheckSM NoReaction Cause: Catalyst Inhibition or Inactive Catalyst CheckSM->NoReaction No SideProduct Cause: Side Reaction (e.g., Hydrodehalogenation) CheckSM->SideProduct Yes, but side product formed Sol_Ligand Solution: 1. Use Bulky Ligand (SPhos, etc.) 2. Use Precatalyst 3. Ensure Rigorous Degassing NoReaction->Sol_Ligand Sol_Anhydrous Solution: 1. Use Anhydrous Solvents/Reagents 2. Screen Alternative Bases SideProduct->Sol_Anhydrous ReOptimize Re-run Experiment Sol_Ligand->ReOptimize Sol_Anhydrous->ReOptimize

Caption: A decision tree for troubleshooting failed reactions.

References

  • Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions - Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed.

Sources

workup procedure to remove impurities from 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the workup and purification of 3,5-Diiodopyridin-2-amine. It is designed to be a practical tool, offering troubleshooting advice and in-depth explanations to ensure the highest purity of your compound for downstream applications.

I. Understanding the Chemistry of Purification

This compound is a halogenated heterocyclic compound, and its purification strategy is dictated by its inherent chemical properties and the likely impurities generated during its synthesis. The primary impurities often encountered are unreacted starting materials (e.g., 2-aminopyridine, mono-iodinated intermediates) and over-iodinated byproducts. The purification process aims to exploit the differences in solubility and polarity between the desired product and these contaminants.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the workup and purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue after the reaction. What should I do?

A1: A dark, oily crude product often indicates the presence of residual iodine and other colored impurities. Before attempting recrystallization, it's crucial to perform a preliminary aqueous workup. This typically involves dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane and washing it with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This step will quench any remaining iodine, often resulting in a significant color improvement. Follow this with a brine wash to remove excess water before drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Q2: I'm having trouble getting my compound to crystallize. What solvent system should I use for recrystallization?

A2: The choice of recrystallization solvent is critical and depends on the solubility profile of this compound. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] For dihalogenated aminopyridines, ethanol or a mixture of ethanol and water is often a good starting point. You can also explore other polar solvents like isopropanol or acetonitrile. For a two-solvent recrystallization, you can dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, like ethanol or acetone) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble, like water or hexanes) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Q3: My recrystallized product still shows the presence of a less polar impurity by TLC. How can I remove it?

A3: A less polar impurity, likely an over-halogenated byproduct, can sometimes co-crystallize with the desired product. In such cases, a solvent wash can be effective. Based on procedures for similar halogenated pyridines, washing the solid product with a hot, non-polar solvent like petroleum ether or hexanes can selectively remove the less polar impurity.[2] The desired di-iodinated product should have lower solubility in these solvents compared to the over-iodinated species.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. The purity is typically reported as the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q5: My purified compound is light brown, but the literature reports it as a white or off-white solid. Is this a problem?

A5: Aminopyridines can be sensitive to light and air, leading to discoloration over time due to slow oxidation. While a slight off-white or light brown color may not always indicate significant impurity, it is good practice to store the purified compound under an inert atmosphere (nitrogen or argon) and protected from light, especially for long-term storage. If high purity is critical, a final recrystallization or a wash with a suitable solvent might be necessary to improve the color.

III. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the workup and purification of this compound.

Protocol 1: General Aqueous Workup
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Quenching: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Repeat the wash until the organic layer is no longer colored by iodine.

  • Neutralization: If the reaction was performed under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude solid.

Protocol 2: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Data Presentation

Purification Method Typical Solvent System Advantages Disadvantages
Aqueous Workup Ethyl Acetate / Water / 10% Na₂S₂O₃Removes inorganic salts and residual iodine.May not remove organic impurities.
Recrystallization Ethanol or Ethanol/WaterEffective for removing small amounts of impurities with different solubility profiles.Can lead to product loss in the mother liquor.
Solvent Wash Hot Petroleum Ether or HexanesGood for removing less polar, over-halogenated impurities.May not be effective for more polar impurities.
Column Chromatography Hexanes / Ethyl Acetate GradientHighly effective for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent.

V. Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the purification of this compound, incorporating decision points based on the nature of the crude product.

Workup_Procedure A Crude Reaction Mixture B Aqueous Workup (e.g., Na2S2O3 wash) A->B C Crude Solid B->C D TLC Analysis of Crude Solid C->D H Significant Impurities Present D->H E Recrystallization (e.g., from Ethanol) F Check Purity (TLC, HPLC, NMR) E->F G Pure Product F->G Purity >98% F->H Purity <98% H->E Minor Impurities K Less Polar Impurity H->K Less Polar Impurity L Multiple/Polar Impurities H->L Multiple/Polar Impurities I Column Chromatography I->F J Solvent Wash (e.g., Hot Hexanes) J->F K->J L->I

Caption: Purification workflow for this compound.

VI. References

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]

  • SUPPORTING INFORMATION Novel Dinuclear NHC-Gold(I)-Amido Complexes and Their Application in Energy Transfer Photocatalysis. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents.

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents.

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed. [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.

  • Organic Chemistry II. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. [Link]

  • 2-Amino-3-iodopyridine | C5H5IN2 | CID 2763151 - PubChem - NIH. [Link]

  • Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach - New Journal of Chemistry (RSC Publishing). [Link]

  • Are amines soluble in organic solvents? - Quora. [Link]

  • KR20140100945A - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents.

  • 3,5-Diiodopyridin-2-ol | C5H3I2NO | CID 293093 - PubChem. [Link]

  • and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A - PMC - NIH. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate. [Link]

Sources

Technical Support Center: Issues with Over-Iodination in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with over-iodination during the synthesis of iodinated pyridines. As experienced chemists know, achieving selective mono-iodination of the pyridine ring can be a delicate process, often complicated by the formation of di- or even tri-iodinated byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Over-Iodination

This section addresses specific issues you may be facing in the lab. Each problem is followed by an analysis of potential causes and a set of actionable solutions grounded in established chemical principles.

Problem 1: Significant Formation of Di-iodinated Pyridine Byproducts

You are attempting a mono-iodination of a pyridine derivative, but your reaction monitoring (TLC, LC-MS, or GC-MS) indicates a substantial amount of a di-iodinated species, leading to low yields of the desired product and complex purification.

Potential Causes:

  • Excessive Iodinating Reagent: The most straightforward cause is a stoichiometric excess of the iodinating agent. Even a slight excess can drive the reaction towards di-substitution, especially with activated pyridine rings.

  • High Reaction Temperature: Elevated temperatures increase the reaction rate, but often at the expense of selectivity. The mono-iodinated product, being more electron-rich than the starting pyridine in some cases, can be more susceptible to a second electrophilic attack at higher temperatures.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can provide the opportunity for the mono-iodinated product to undergo a second iodination.

  • Inappropriate Choice of Iodinating Agent: Some iodinating reagents are inherently more reactive and less selective than others. For instance, harsher reagents may not discriminate well between the starting material and the mono-iodinated product.

Solutions & Protocols:

  • Stoichiometric Control:

    • Protocol: Carefully control the stoichiometry of your iodinating agent. Begin with a 1:1 molar ratio of your pyridine substrate to the iodinating agent. If over-iodination persists, consider using a slight substoichiometric amount of the iodinating agent (e.g., 0.95 equivalents) and accept a lower conversion of the starting material to maximize the yield of the mono-iodinated product.

    • Causality: By limiting the amount of the electrophilic iodine species, you reduce the probability of the mono-iodinated product encountering another iodinating equivalent.

  • Temperature Optimization:

    • Protocol: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even -78 °C. Monitor the reaction progress carefully, as the reaction time will likely need to be extended.

    • Causality: Lowering the temperature decreases the kinetic energy of the system, making the reaction more sensitive to the electronic differences between the starting material and the mono-iodinated product, thereby enhancing selectivity.

  • Careful Reaction Monitoring:

    • Protocol: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed or when the formation of the di-iodinated byproduct begins to significantly increase.

    • Causality: This prevents the mono-iodinated product from being exposed to the iodinating agent for an extended period after its formation.

  • Selection of a Milder Iodinating Agent:

    • Protocol: If using a highly reactive iodinating system, consider switching to a milder alternative. For example, N-Iodosuccinimide (NIS) is often a good choice for controlled mono-iodination.[1] Another effective and easy-to-handle reagent is Pyridine Iodine Monochloride (PyICl), which can perform iodinations under near-neutral conditions without the need for strong acid activators.[2][3]

    • Causality: Milder reagents are less aggressive and can offer better selectivity for the desired mono-iodination.

Problem 2: Poor Regioselectivity Resulting in a Mixture of Mono-iodinated Isomers

Your reaction is producing the desired mono-iodinated pyridine, but it is contaminated with other mono-iodinated isomers, making isolation of the target compound difficult.

Potential Causes:

  • Competing Reaction Pathways: Depending on the reaction conditions, electrophilic aromatic substitution on the pyridine ring can occur at different positions. The inherent electronic properties of the pyridine ring favor substitution at the 3- and 5-positions.[4][5] However, under certain conditions, other isomers can be formed.

  • Steric Hindrance: The substituents already present on the pyridine ring can sterically hinder the approach of the iodinating agent to certain positions, leading to a mixture of products.

  • Radical vs. Electrophilic Mechanisms: Some iodination protocols can proceed through a radical pathway, which may have different regioselectivity compared to an electrophilic substitution mechanism.[5][6][7]

Solutions & Protocols:

  • Understanding and Controlling the Mechanism:

    • Protocol: To favor electrophilic substitution, which is often more predictable, ensure your reaction conditions are not conducive to radical formation (e.g., avoid radical initiators and high temperatures). The use of a Lewis acid or Brønsted acid can help to promote a more selective electrophilic pathway.[8][9]

    • Causality: By controlling the reaction mechanism, you can better direct the regioselectivity of the iodination.

  • Strategic Use of Directing Groups:

    • Protocol: If your pyridine substrate has substituents, consider their electronic and steric effects on the regioselectivity of the iodination. Electron-donating groups will activate the ring and direct ortho- and para- to themselves, while electron-withdrawing groups will deactivate the ring and direct meta-.[10]

    • Causality: The interplay between the directing effects of the ring nitrogen and any existing substituents will determine the final regiochemical outcome.

  • Alternative Synthetic Strategies:

    • Protocol: If direct iodination remains unselective, consider a multi-step approach. For example, you could introduce a directing group that can be later removed or transformed, or utilize a metalation-iodination sequence for highly regioselective C-I bond formation.[11]

    • Causality: These strategies offer a higher degree of control over the position of iodination.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of electrophilic iodination of pyridine?

A1: The electrophilic iodination of pyridine generally proceeds via an electrophilic aromatic substitution mechanism. The pyridine nitrogen acts as a deactivating group, making the ring less reactive towards electrophiles compared to benzene. The electrophilic iodine species (I+) attacks the electron-rich pi system of the pyridine ring to form a sigma complex (also known as a Wheland intermediate).[8] This intermediate is a resonance-stabilized carbocation. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the iodinated pyridine. Due to the electron-withdrawing nature of the nitrogen atom, electrophilic attack is most favored at the 3- and 5-positions.[4][5]

Q2: How does the choice of iodinating agent affect the outcome of the reaction?

A2: The choice of iodinating agent is critical for controlling both the reactivity and selectivity of the reaction.

Iodinating AgentCharacteristicsCommon Applications
Iodine (I2) The least reactive of the common halogens; often requires an activating agent (e.g., an oxidizing agent or a Lewis acid).[12]Used in combination with activating agents for the iodination of electron-rich pyridines.
N-Iodosuccinimide (NIS) A mild and convenient source of electrophilic iodine.[1]Widely used for the selective mono-iodination of a variety of aromatic and heteroaromatic compounds.
Iodine Monochloride (ICl) A highly reactive interhalogen compound that acts as a source of I+.[3]Effective for the iodination of less reactive pyridines, but may lead to over-iodination if not carefully controlled.
Pyridine Iodine Monochloride (PyICl) A stable, solid complex of pyridine and ICl that is easier to handle than ICl itself. It is a mild and efficient electrophilic iodinating reagent.[2][13]Offers good selectivity for mono-iodination under near-neutral conditions.
Bis(pyridine)iodonium(I) tetrafluoroborate (IPy2BF4) A highly effective iodinating reagent that often requires acidic conditions for activation.[14]Useful for the iodination of a wide range of aromatic compounds.

Q3: How can I effectively purify my mono-iodinated pyridine from di-iodinated byproducts?

A3: Separating mono- and di-iodinated pyridines can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial. Often, a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is required to achieve good separation.

  • Recrystallization: If your mono-iodinated product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the di-iodinated byproduct remains in solution.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful option, although it is more expensive and time-consuming than flash chromatography.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired mono-iodination pathway and the undesired di-iodination pathway.

G Desired Mono-iodination Pathway Pyridine Pyridine MonoIodoPyridine Mono-iodinated Pyridine Pyridine->MonoIodoPyridine Electrophilic Substitution IodinatingAgent Iodinating Agent (I+) IodinatingAgent->MonoIodoPyridine Byproduct Byproduct G Undesired Di-iodination Pathway MonoIodoPyridine Mono-iodinated Pyridine DiIodoPyridine Di-iodinated Pyridine MonoIodoPyridine->DiIodoPyridine Second Electrophilic Substitution IodinatingAgent Excess Iodinating Agent (I+) IodinatingAgent->DiIodoPyridine Byproduct Byproduct

Caption: Competing pathway leading to over-iodination.

Experimental Protocol: A General Procedure for Controlled Mono-iodination of Pyridine using NIS

This protocol provides a starting point for the selective mono-iodination of an activated pyridine derivative. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0 equiv) portion-wise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed, or if significant formation of the di-iodinated product is observed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-iodinated pyridine.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. (2022). [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16920–16923. [Link]

  • Fisher, O. S., White, P. S., & Gagne, M. R. (2022). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]

  • Douglas, J. T., & McNally, A. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Catalysis, 9(10), 9598–9603. [Link]

  • The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Taylor & Francis Online. (2021). [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. (2015). [Link]

  • Direct Iodination of Aromatic Compounds with Polyvinylpyrrolidone Supported Hydrogen Peroxide (PVP‐H2O2) and Potassium Iodide or Molecular Iodine. ResearchGate. (2009). [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. (2022). [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. (2023). [Link]

  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? ACS Publications. (1997). [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. (2022). [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. (2015). [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. (2022). [Link]

  • Unexpected reaction between pyridine and iodine. ResearchGate. (2012). [Link]

  • Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination method. ACS Publications. (1983). [Link]

  • Pyridine Iodine Monochloride. PubChem. [Link]

  • Acid Activation in Phenyliodine Dicarboxylates: Direct Observation, Structures, and Implications. ResearchGate. (2018). [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. National Institutes of Health. (2023). [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Publications. (2022). [Link]

  • The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. ResearchGate. (2021). [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health. (2023). [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. (2022). [Link]

  • Synthesis of iodoarenes. Organic Chemistry Portal. [Link]

  • Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues. National Institutes of Health. (2019). [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health. (2018). [Link]

  • Iodination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Characterization of Unknown Iodinated Disinfection Byproducts During chlorination/chloramination Using Ultrahigh Resolution Mass Spectrometry. National Institutes of Health. (2016). [Link]

Sources

Technical Support Center: Stability and Handling of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Diiodopyridin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven experience to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the fundamental properties and recommended storage conditions for this compound?

A1: this compound (CAS No. 23597-15-1) is a light brown solid with a melting point of approximately 135-137 °C.[1][2] Due to its sensitivity to light, it is crucial to store the compound in a dark, well-sealed container.[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) is highly recommended.[1]

PropertyValueSource(s)
CAS Number 23597-15-1[1][2][3]
Molecular Weight 345.91 g/mol [1]
Appearance Light brown solid[1]
Melting Point 135-137 °C[1]
Predicted pKa 2.51 ± 0.49[1]
Storage 2–8 °C, under inert gas, protect from light[1]
Q2: How does this compound behave in acidic solutions? Is it stable?

A2: The stability in acidic conditions is moderate and highly dependent on the pH, temperature, and presence of other reagents.

  • Protonation: The primary interaction with acid is the protonation of the pyridine ring nitrogen. The lone pair on this sp²-hybridized nitrogen is the most basic site on the molecule.[4][5][6] The exocyclic amino group is significantly less basic as its lone pair is delocalized into the aromatic ring system. The predicted pKa of the conjugate acid is around 2.51, indicating it is a weak base.[1]

  • Potential for Deiodination: A significant risk under certain acidic conditions is deiodination (loss of one or both iodine atoms). While not spontaneous in simple aqueous acid, this degradation can be catalyzed by reducing agents, certain metals, or initiated by light. The C-I bond is weaker than C-Br or C-Cl bonds and can be susceptible to cleavage.[7][8]

  • General Stability: For most applications, such as extractions or reactions in moderately acidic media (pH 3-6), the compound is generally stable for short periods at room temperature. However, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) or elevated temperatures should be avoided without specific experimental validation.

Q3: Is this compound stable under basic conditions?

A3: Caution is advised when using this compound under basic conditions, particularly with strong bases or nucleophiles.

  • Deprotonation: The exocyclic amine can be deprotonated by very strong bases (e.g., organolithium reagents, NaH), but this is not a concern with common inorganic bases like carbonates or hydroxides.

  • Nucleophilic Aromatic Substitution (SNAr): The primary concern is the susceptibility of the C-I bonds to nucleophilic attack. Halogenated pyridines are known substrates for SNAr reactions, where a nucleophile displaces a halide.[9][10][11] Iodine is an excellent leaving group. While the 2-amino group is electron-donating, which typically deactivates the ring towards SNAr, the reaction can still proceed with strong nucleophiles (e.g., alkoxides, thiolates, secondary amines) or at elevated temperatures. This can lead to the formation of undesired byproducts where one or both iodine atoms are replaced.

Q4: What are the primary degradation pathways I should be aware of?

A4: The two most probable degradation pathways are deiodination and nucleophilic substitution . The specific pathway depends on the reaction conditions.

Caption: Potential degradation pathways under acidic and basic conditions.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: I'm observing unexpected peaks in my LC-MS/NMR after a reaction under acidic conditions. What could they be?

Possible Cause: You are likely observing deiodination products.

Troubleshooting Steps:

  • Confirm Identity: Check the masses of the unexpected peaks. Look for masses corresponding to the loss of one iodine atom (M-127) or two iodine atoms (M-254). The expected masses would be:

    • Parent: C₅H₄I₂N₂ - ~346 g/mol

    • Mono-deiodinated: C₅H₅IN₂ - ~220 g/mol

    • Di-deiodinated: C₅H₆N₂ - ~94 g/mol

  • Minimize Light Exposure: Repeat the reaction in a flask wrapped in aluminum foil, as deiodination can be photolytically induced.

  • Degas Solvents: If a reducing environment could be present, degas your solvents to remove oxygen, which can participate in radical cycles.

  • Re-evaluate Reagents: Ensure none of your acidic reagents contain catalytic amounts of metal impurities that could facilitate deiodination. Consider using purified or high-purity grade acids.

  • Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of degradation.

TroubleshootingTree start Unexpected Peaks in Acidic Medium q1 Check Mass Spec Data. Do peaks correspond to M-127 or M-254? start->q1 sol1 Likely Deiodination. Protect reaction from light. Use degassed solvents. q1->sol1 Yes q2 Are other unidentified peaks present? q1->q2 No sol2 Possible reaction with solvent or impurity. Analyze starting materials and solvent purity. q2->sol2 Yes end Consult further literature for specific side reactions. q2->end No

Caption: Decision tree for troubleshooting unexpected analytical results.

Problem: My reaction yield is low when using this compound in a basic medium with a nucleophile.

Possible Cause: Your starting material is likely being consumed by a competitive nucleophilic aromatic substitution (SNAr) reaction.

Troubleshooting Steps:

  • Analyze Crude Mixture: Use LC-MS or TLC to analyze your crude reaction mixture. Look for products where one or both iodine atoms have been replaced by your nucleophile or the basic catalyst (e.g., hydroxide, methoxide).

  • Reduce Temperature: SNAr reactions are often highly temperature-dependent. Running the reaction at a lower temperature may significantly favor your desired pathway over this side reaction.

  • Use a Weaker Base: If the base is not your intended nucleophile, switch to a non-nucleophilic base (e.g., DBU, DIPEA) or a sterically hindered one (e.g., lithium diisopropylamide, if compatible) to minimize its direct attack on the pyridine ring.

  • Change the Order of Addition: If possible, add the base slowly to a mixture of the substrate and other reagents to avoid a high transient concentration of the base/nucleophile.

Experimental Protocols

These protocols provide a framework for assessing the stability of this compound in your own systems.

Protocol 1: General Stability Assessment at a Given pH

This protocol allows you to determine the stability of the compound over time in a buffered solution.

Materials:

  • This compound

  • Buffered aqueous solution at the desired pH (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Acetonitrile (or other suitable organic co-solvent)

  • HPLC or LC-MS system with a C18 column

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Test Solution: In a volumetric flask, add a known volume of the stock solution to the pH buffer to achieve a final concentration of ~50 µg/mL. Note: A small amount of organic co-solvent may be necessary for solubility, but keep it below 5-10% to ensure the pH is maintained by the buffer.

  • Incubate: Store the test solution at a controlled temperature (e.g., room temperature or 37 °C), protected from light.

  • Analyze Samples: At specified time points (e.g., t=0, 1h, 4h, 8h, 24h), withdraw an aliquot of the test solution.

  • Quench & Analyze: Immediately dilute the aliquot into the mobile phase and analyze by HPLC or LC-MS.

  • Quantify: Monitor the peak area of the parent compound over time. A significant decrease indicates instability. Identify any new peaks that appear, which correspond to degradation products.

Caption: Experimental workflow for a time-course stability study.

References

Click to expand
  • Chen, J., & Shi, H. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Westlake University.
  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?
  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH.
  • Chemistry Stack Exchange. (2019). Basicity comparison between pyridine amines and other compounds.
  • Hebei Summedchem Co., Ltd. (n.d.). This compound.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.
  • Chongqing Chemdad Co. (n.d.). 2-AMINO-3,5-DIIODOPYRIDINE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Halogenated Pyridines in Chemical Research.
  • ChemicalBook. (2025). 2-AMINO-3,5-DIIODOPYRIDINE.
  • MDPI. (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.
  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines.
  • PubMed. (2015). New insights into the structure and mechanism of iodothyronine deiodinases.

Sources

byproduct formation in the synthesis of 3,5-diiodopyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,5-diiodopyridin-2-amine Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot byproduct formation and other common issues encountered during the synthesis of this critical building block.

The direct electrophilic iodination of 2-aminopyridine is a fundamentally challenging transformation. The pyridine ring is electron-deficient and deactivated towards electrophilic aromatic substitution (EAS), while the activating amino group directs electrophiles to the ortho (C3) and para (C5) positions.[1] Achieving high selectivity for the 3,5-diiodo product requires careful control over reaction conditions to prevent the formation of mono-iodinated, over-iodinated, and other undesired byproducts. This guide provides in-depth, field-proven insights to help you navigate these challenges.

Core Synthesis Workflow & Key Control Parameters

A typical synthesis involves the direct iodination of 2-aminopyridine using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a commonly used reagent due to its mild nature and ease of handling compared to molecular iodine with an oxidant.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Aminopyridine + Solvent (e.g., ACN, DCM) Reagent N-Iodosuccinimide (NIS) (2.0 - 2.2 equiv.) Start->Reagent Add NIS portion-wise ReactionMix Reaction Mixture Stir at 0°C to RT Reagent->ReactionMix Monitoring Monitor by TLC / LC-MS ReactionMix->Monitoring Check for completion & byproduct formation Quench Quench (e.g., Na₂S₂O₃ soln.) Monitoring->Quench When complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Purification (Chromatography / Recrystallization) Extract->Purify Product This compound Purify->Product

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during synthesis, providing explanations of the underlying chemistry and actionable solutions.

Q1: My reaction is not selective and produces a mixture of 3-iodo-, 5-iodo-, and this compound. How can I improve the yield of the desired di-iodinated product?

Root Cause Analysis: This is the most frequent challenge and stems from the stepwise nature of electrophilic aromatic substitution on an activated ring.

  • Insufficient Iodinating Agent: Using less than two full equivalents of the iodinating reagent will naturally lead to incomplete reaction and a mixture of starting material and mono-iodinated products (3-iodo- and 5-iodo- isomers).

  • Reaction Rate vs. Addition Rate: If the iodinating agent is added too quickly, localized high concentrations can lead to uncontrolled reactions. However, the primary issue is often that the first iodination is faster than the second. The electron-donating amino group strongly activates the ring, making the first substitution rapid. The introduction of the first electron-withdrawing iodine atom deactivates the ring slightly, making the second substitution slower.

  • Catalyst Effects: The presence of Brønsted acids can catalyze the iodination, but may also alter the regioselectivity.[2] The conjugate acid of the 2-aminopyridine starting material can itself act as a Brønsted acid catalyst, activating NIS.[2]

Troubleshooting & Optimization Protocol:

  • Stoichiometry Control: Use a slight excess of the iodinating agent. A molar ratio of 1:2.1 to 1:2.2 (2-aminopyridine:NIS) is recommended to drive the reaction to completion.

  • Controlled Reagent Addition: Dissolve the 2-aminopyridine in a suitable solvent (e.g., acetonitrile or dichloromethane). Cool the solution to 0 °C in an ice bath. Add the solid NIS portion-wise over 30-60 minutes. This maintains a low, steady concentration of the electrophile, favoring the slower, second iodination on the mono-iodinated intermediate before over-iodination occurs.

  • Temperature Management: Maintain the reaction at 0 °C during the addition of NIS. After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). Lower temperatures generally improve selectivity in exothermic electrophilic substitutions.

  • Solvent Choice: Acetonitrile is often a good solvent choice. Highly polar solvents can sometimes accelerate the reaction but may decrease selectivity.

ByproductTypical ¹H NMR Signal (CDCl₃, δ ppm)Mitigation Strategy
3-Iodo-2-aminopyridine Doublet near 8.0-8.2 ppm (H6)Increase NIS stoichiometry to >2.0 eq.
5-Iodo-2-aminopyridine Singlet/Doublet near 8.1-8.3 ppm (H6)Increase NIS stoichiometry to >2.0 eq.
Starting Material Multiplet near 6.5-6.7 ppm (H5)Increase NIS stoichiometry, check reagent purity.
Q2: I'm observing a significant amount of a tri-iodinated byproduct. What is it and how can I prevent its formation?

Root Cause Analysis: The formation of a tri-iodinated species (likely 3,5,6-triiodopyridin-2-amine) indicates over-reaction. This occurs when the reaction conditions are too harsh or the reaction is left for too long after the desired product has formed. Even with two deactivating iodine atoms, the amino group can still direct a third substitution, albeit slowly, into the remaining ortho position (C6).

Troubleshooting & Optimization Protocol:

  • Precise Stoichiometry: Do not use a large excess of NIS. Stick to the 2.1-2.2 equivalent range.

  • Dilution: Running the reaction at a lower concentration (e.g., 0.1-0.2 M) can help temper reactivity and reduce the chance of over-iodination.

  • Careful Monitoring: This is critical. Monitor the reaction progress diligently using TLC or LC-MS. As soon as the mono-iodinated intermediates are consumed and the di-iodinated product is maximized, quench the reaction. Do not let it stir unnecessarily for extended periods (e.g., overnight) without confirming that the reaction has stopped progressing.

  • Quenching: Once the reaction is complete, quench it promptly by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will destroy any remaining active iodine species (NIS or I⁺).

ByproductPathways Start 2-Aminopyridine Mono_3 3-Iodo-2-aminopyridine Start->Mono_3 +1 eq NIS (Fast, C3 attack) Mono_5 5-Iodo-2-aminopyridine Start->Mono_5 +1 eq NIS (Fast, C5 attack) Di 3,5-Diiodo-2-aminopyridine (Desired Product) Mono_3->Di +1 eq NIS (Slower, C5 attack) Mono_5->Di +1 eq NIS (Slower, C3 attack) Tri 3,5,6-Triiodo-2-aminopyridine (Over-iodination) Di->Tri +1 eq NIS (Very Slow, C6 attack)

Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this?

Root Cause Analysis: Dark coloration and tar formation are often signs of product degradation or side reactions involving the iodinating agent.

  • Degradation: Halogenated pyridines, especially those with activating amino groups, can be sensitive to light and acid.[3] Prolonged exposure to acidic conditions (succinimide is acidic) or light can cause decomposition.

  • Oxidation: Molecular iodine, if formed from the decomposition of NIS, can catalyze various side reactions.[4] Amines themselves can be susceptible to oxidation under harsh conditions.[5][6][7]

  • Residual Reagents: Unreacted NIS and the succinimide byproduct can be difficult to remove and may contribute to the impure appearance of the crude product.

Troubleshooting & Optimization Protocol:

  • Protect from Light: Perform the reaction in a flask wrapped in aluminum foil to exclude light.

  • Thorough Work-up: After quenching with sodium thiosulfate, perform a basic wash. Add an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel during extraction. This will neutralize the acidic succinimide byproduct, converting it to its more water-soluble sodium salt, facilitating its removal into the aqueous layer.

  • Efficient Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.

  • Purification Method:

    • Column Chromatography: This is the most reliable method for separating the desired product from isomers and byproducts. A gradient of ethyl acetate in hexanes on silica gel is typically effective.

    • Recrystallization: If the crude product is reasonably pure (>90%), recrystallization can be an effective final purification step.[8] Solvents like ethanol/water or ethyl acetate/hexanes can be explored.

Q4: How do I confirm the identity and regiochemistry of my product and byproducts?

Root Cause Analysis: Confirming the substitution pattern is essential, as the C3 and C5 positions are electronically similar, and isomers can be difficult to distinguish.

Analytical Protocol:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool. The substitution pattern creates a distinct set of signals for the remaining aromatic protons.

    • 2-Aminopyridine (Start): Three aromatic protons, complex splitting.

    • 3-Iodo-2-aminopyridine: Three aromatic protons, typically showing doublet, doublet, and triplet/dd patterns.

    • 5-Iodo-2-aminopyridine: Three aromatic protons, also showing distinct splitting.

    • 3,5-Diiodo-2-aminopyridine (Product): Two aromatic protons remaining (H4 and H6). These will appear as two distinct doublets, coupled to each other (small J-coupling, typically 2-3 Hz).

    • 3,5,6-Triiodo-2-aminopyridine: One remaining aromatic proton (H4), which will appear as a singlet.

  • Mass Spectrometry (MS): Confirms the molecular weight and, therefore, the number of iodine atoms incorporated. LC-MS is invaluable for monitoring the reaction, as it can track the disappearance of starting material (m/z 95), the appearance of mono-iodo intermediates (m/z 221), the desired di-iodo product (m/z 347), and the tri-iodo byproduct (m/z 473).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can resolve the starting material, intermediates, product, and byproducts, allowing for accurate assessment of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (5.0 g, 53.1 mmol, 1.0 equiv.).

  • Dissolution: Add acetonitrile (100 mL) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches ~0 °C.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (26.2 g, 116.9 mmol, 2.2 equiv.) in five portions over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the final addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Protect the flask from light using aluminum foil.

  • Monitoring: Monitor the reaction by LC-MS, checking for the consumption of the mono-iodinated intermediates.

  • Quenching: Once complete, pour the reaction mixture into a 1 M aqueous solution of sodium thiosulfate (100 mL) and stir for 10 minutes to quench excess NIS.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Shake well, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 75 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product as a light brown or off-white solid.[3]

Protocol 2: Analytical LC-MS Method
  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm and ESI-MS (positive ion mode).

  • Expected Retention Times: 2-Aminopyridine < Mono-iodinated isomers < this compound.

References

  • BenchChem. (2025).
  • Jacobsen, E. N., et al. (2022). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • Dutta, U., Deb, A., & Lupton, D. W. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Chemdad Co., Ltd. (2018).
  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Bénéteau, R., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Eide, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Colin, X., et al. (2017). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Polymer Degradation and Stability. [Link]

  • Singh, V. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,5-Diiodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in this critical pharmaceutical intermediate. Adherence to stringent purity thresholds is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document will equip you with the necessary knowledge to develop, validate, and troubleshoot robust analytical methods.

The Criticality of Impurity Profiling for this compound

This compound is a key building block in the synthesis of various pharmaceuticals. The manufacturing process can introduce several impurities, including starting materials, by-products, and degradation products.[1] Even trace amounts of these impurities can potentially affect the stability, safety, and efficacy of the final drug product. Therefore, rigorous analytical testing is mandated by regulatory bodies worldwide to ensure that impurity levels are within acceptable limits.[2]

The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q2(R1), that outline the requirements for the validation of analytical procedures to ensure they are suitable for their intended purpose.[3][4][5] This includes tests for the identification and quantification of impurities.

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common impurities may include:

  • Starting Materials: Unreacted 2-aminopyridine or iodinating agents.

  • Isomeric Impurities: Such as 2-amino-3-iodopyridine[6] or other positional isomers.

  • Under- or Over-iodinated Species: Mono-iodinated or tri-iodinated pyridines.

  • By-products from Side Reactions: Impurities formed through dimerization or other unintended reaction pathways.

  • Degradation Products: Resulting from exposure to heat, light, or incompatible materials.

A logical workflow for impurity identification and control is essential.

Caption: A typical workflow for the identification and control of impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity determination of this compound.[7][8] A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Experimental Protocol: A General-Purpose Reversed-Phase HPLC Method

This protocol provides a starting point for method development. Optimization will be necessary based on the specific impurity profile and available instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Troubleshooting Guide for HPLC Analysis
Problem Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Incompatible sample solvent.- Secondary interactions with the stationary phase.- Flush the column with a strong solvent or replace it if necessary.[9]- Dissolve the sample in the initial mobile phase composition.[9]- Adjust the mobile phase pH or use an ion-pairing reagent.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Detector lamp aging.- Use high-purity solvents and filter them.[10]- Degas the mobile phase thoroughly.[10][11]- Replace the detector lamp.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing.[12]- Use a column oven to maintain a stable temperature.[9]- Check for leaks and perform pump maintenance.[9]
Ghost Peaks - Contamination in the injection system or mobile phase.- Carryover from a previous injection.- Clean the injector and use fresh, high-purity solvents.- Include a needle wash step in the injection sequence.
Low Sensitivity - Incorrect detector wavelength.- Low sample concentration.- Leaks in the system.- Determine the optimal wavelength by running a UV scan of the analyte.- Increase the sample concentration or injection volume.- Perform a thorough leak check of the system.[10]
Frequently Asked Questions (FAQs) for HPLC

Q1: How do I choose the right HPLC column?

A1: The choice of column depends on the polarity of your analytes. For this compound and its likely impurities, a C18 column is a good starting point due to its versatility in retaining a wide range of organic molecules. Consider columns with end-capping for better peak shape of basic compounds.

Q2: What is the importance of mobile phase pH?

A2: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amines. For this compound, working at a low pH (e.g., using TFA or formic acid) will protonate the amine group, leading to better peak shape and retention on a reversed-phase column.

Q3: How can I confirm the identity of an impurity peak?

A3: While retention time can provide an initial indication, it is not definitive proof of identity. For unambiguous identification, it is crucial to couple the HPLC system with a mass spectrometer (LC-MS).[13]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents and certain low molecular weight by-products that may be present in the this compound sample.

Experimental Protocol: A General-Purpose GC-MS Method
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Troubleshooting Guide for GC-MS Analysis
Problem Potential Causes Solutions
No Peaks Detected - Injector problem (e.g., clogged syringe, septum leak).- No sample reaching the MS detector.- Check the syringe and replace the septum.- Verify the carrier gas flow and check for leaks.
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Use a deactivated liner and trim the front end of the column.- Bake out the column at a high temperature.
Poor Sensitivity - Dirty ion source.- Low sample concentration.- Clean the ion source according to the manufacturer's instructions.- Increase the sample concentration.
Mass Spectra Mismatch - Co-eluting peaks.- Incorrect background subtraction.- Optimize the GC temperature program for better separation.- Carefully select the background region for subtraction.
Frequently Asked Questions (FAQs) for GC-MS

Q1: When should I use GC-MS instead of HPLC?

A1: GC-MS is the preferred method for volatile and thermally stable impurities, such as residual solvents.[7] HPLC is better suited for non-volatile and thermally labile compounds, which often constitute the majority of process-related impurities.[7]

Q2: How can I identify an unknown peak in my GC-MS chromatogram?

A2: The mass spectrum of the unknown peak can be compared against a spectral library (e.g., NIST) for a tentative identification. Fragmentation patterns can also provide clues about the structure of the molecule.[14]

The Power of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structure Elucidation

While chromatographic techniques are excellent for separation, MS and NMR are indispensable for the definitive structural elucidation of unknown impurities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity.[15] Tandem mass spectrometry (MS/MS) experiments involve fragmenting the impurity ion to obtain structural information.[14][16]

Caption: A simplified workflow for impurity identification using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for providing detailed structural information about molecules.[17] While less sensitive than MS, NMR can provide unambiguous structural confirmation, especially when combined with 2D NMR techniques (e.g., COSY, HSQC, HMBC).[17][18]

Frequently Asked Questions (FAQs) for MS and NMR

Q1: Do I need to isolate an impurity before NMR analysis?

A1: For definitive structural elucidation, it is often necessary to isolate the impurity using techniques like preparative HPLC. However, in some cases, specialized NMR techniques can be used to analyze impurities directly in a mixture.

Q2: What are the advantages of HRMS over nominal mass MS?

A2: HRMS provides much higher mass accuracy, which allows for the determination of the elemental formula of an ion.[15] This is a significant advantage when trying to identify an unknown impurity.

Method Validation: Ensuring Reliable Results

Once an analytical method has been developed, it must be validated to ensure that it is suitable for its intended purpose. The validation process should follow the guidelines set forth by the ICH, specifically ICH Q2(R1).[3][4][5]

Key Validation Parameters

The following parameters should be evaluated during method validation:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The successful analysis of impurities in this compound requires a multi-faceted approach, combining robust chromatographic separation techniques with powerful spectroscopic methods for identification and characterization. A thorough understanding of the potential impurities, coupled with a systematic approach to method development, troubleshooting, and validation, is essential for ensuring the quality and safety of the final pharmaceutical product. This guide provides a solid foundation for navigating the analytical challenges associated with this important intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Link: [Link])

  • Mass Spectrometry in Small Molecule Drug Development. (Link: [Link])

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (Link: [Link])

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (Link: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (Link: [Link])

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (Link: [Link])

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (Link: [Link])

  • The benefits of high-resolution mass spectrometry for impurity profiling. (Link: [Link])

  • Identity and Purity - Small Molecules - Pacific BioLabs. (Link: [Link])

  • HPLC Troubleshooting Guide. (Link: [Link])

  • Quality Guidelines - ICH. (Link: [Link])

  • ICH Q2 Analytical Method Validation. (Link: [Link])

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (Link: [Link])

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. (Link: [Link])

  • NMR Applications in Pharmaceutical Impurity Profiling - Toref-Standards. (Link: [Link])

  • New NMR Tools for Impurity Analysis - Research Explorer - The University of Manchester. (Link: [Link])

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (Link: [Link])

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (Link: [Link])

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (Link: [Link])

  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - NIH. (Link: [Link])

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH. (Link: [Link])

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (Link: [Link])

  • 3,5-Diiodopyridin-2-ol | C5H3I2NO | CID 293093 - PubChem. (Link: [Link])

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (Link: [Link])

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (Link: [Link])

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed. (Link: [Link])

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (Link: [Link])

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (Link: [Link])

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (Link: [Link])

  • Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph - IJIRT. (Link: [Link])

  • Pyridine slides for discussion - GOV.UK. (Link: [Link])

  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. (Link: [Link])

  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. (Link: [Link])

  • 2-AMINO-3,5-DIIODOPYRIDINE Three Chongqing Chemdad Co. (Link: [Link])

  • (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION - ResearchGate. (Link: [Link])

Sources

Technical Support Center: Strategies to Improve Regi-selectivity in Reactions of Diiodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of diiodopyridines. Controlling which iodine atom reacts is a common yet critical challenge in the synthesis of complex molecules, particularly in pharmaceutical development where precise molecular architecture is paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities. We will explore the underlying principles of reactivity and provide actionable, field-proven strategies to steer your reactions toward the desired regioisomer.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during the experimental setup and execution of cross-coupling reactions with diiodopyridine substrates.

Problem 1: My cross-coupling reaction on a diiodopyridine (e.g., 2,4-diiodopyridine) yields a mixture of regioisomers with poor selectivity.

This is the most common challenge. The outcome of these reactions is a delicate balance between the inherent electronic properties of the pyridine ring, steric hindrance, and the specific catalytic system employed.

Root Cause Analysis & Solutions

Cause A: Similar Inherent Reactivity of the C-I Bonds

The pyridine nitrogen atom strongly influences the electronic properties of the ring, making certain positions more susceptible to oxidative addition by a palladium catalyst. For diiodopyridines, the general order of reactivity is typically C4 > C2/C6 > C3/C5.[1][2] This is because the positions ortho (C2/C6) and para (C4) to the nitrogen are more electron-deficient, facilitating the oxidative addition step of the catalytic cycle.[3][4] When two positions have similar electronic activation (like C2 and C4), a mixture is often obtained.

  • Solution 1: Leverage Steric Hindrance with Bulky Ligands. The selectivity-determining step is often the oxidative addition of the Pd(0) catalyst to the C-I bond.[3] By using a sterically demanding ligand, you can physically block the catalyst from approaching the more hindered iodine atom. For instance, in 2,4-dihalopyridines, the C2 position is flanked by the nitrogen atom, making it more sterically encumbered than the C4 position.

    • Actionable Strategy: Employ bulky monodentate phosphine ligands like tri-tert-butylphosphine (P(tBu)₃) or bulky N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These ligands favor reaction at the less hindered C4 position.[3] Conversely, less hindered ligands like triphenylphosphine (PPh₃) often favor the electronically preferred C2 position.[3][5]

  • Solution 2: Modify the Catalyst System. The choice of palladium precursor and the ligand-to-palladium ratio can dramatically alter the active catalytic species and, consequently, the regiochemical outcome.

    • Actionable Strategy: For Suzuki couplings of 2,4-dibromopyridine, a PPh₃:Pd ratio of ≥3:1 favors conventional C2-selectivity, while a ratio of ≤2.5:1 can lead to atypical C4-selectivity.[3] This highlights the importance of carefully controlling stoichiometry.

Data-Driven Ligand Selection

The following table summarizes the general effect of ligand choice on the regioselectivity of cross-coupling reactions with 2,4-dihalopyridines.

Ligand ClassRepresentative LigandsTypical SelectivityMechanistic Rationale
Bulky Monodentate Phosphines P(tBu)₃, QPhos, SphosC4 (Atypical)High steric bulk disfavors approach to the more hindered C2 position.[1]
Bulky N-Heterocyclic Carbenes (NHCs) IPr, IPentC4 (Atypical)Significant steric hindrance around the metal center directs it to the C4-I bond.[3]
Standard Monodentate Phosphines PPh₃C2 (Conventional)Lower steric profile allows reaction at the electronically favored C2 position.[3]
Bidentate Phosphines dppf, XantphosOften C2 (Conventional)The bite angle and coordination geometry can favor the C2 position, although exceptions exist.[3]
Problem 2: The Sonogashira coupling is unselective or yields the undesired isomer.

Sonogashira couplings are particularly sensitive to the catalytic conditions, and regioselectivity can often be "catalyst-controlled" rather than "substrate-controlled."[6][7]

Root Cause Analysis & Solutions

Cause: Inappropriate Palladium/Copper/Ligand Combination

In Sonogashira reactions, the interplay between the palladium catalyst, the copper(I) co-catalyst, and the phosphine ligand is crucial for determining the site of reactivity.

  • Solution: Strategic Ligand Selection. The nature of the phosphine ligand can completely switch the preferred site of alkynylation.

    • Actionable Strategy: For diiodopurines (an analogous N-heterocycle system), using a monodentate ligand like PPh₃ in Pd(PPh₃)₄ favors coupling at the C2-I bond.[6] In contrast, switching to a bidentate ligand or a more electron-rich monodentate ligand can invert the selectivity, favoring the C8-I bond.[6] This principle can be extrapolated to diiodopyridines, where a systematic screen of ligands is a powerful tool for optimization.

Experimental Protocol: Regioselective Sonogashira Coupling

This protocol provides a starting point for optimizing a C4-selective Sonogashira coupling of 2,4-diiodopyridine.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,4-diiodopyridine (1.0 equiv.), the terminal alkyne (1.1 equiv.), and a suitable base (e.g., Et₃N or DIPA, 3.0 equiv.) in a degassed solvent (e.g., THF or DMF).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the desired bulky ligand (e.g., P(tBu)₃, 10 mol%).

  • Initiation: Add the copper(I) co-catalyst (e.g., CuI, 5 mol%) to the main reaction flask, followed by the pre-mixed palladium/ligand solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring progress by TLC or LC-MS.

  • Work-up & Analysis: Upon completion, quench the reaction, perform an aqueous work-up, and extract with an organic solvent. Purify the crude product via column chromatography.

  • Validation: Critically, confirm the regiochemical outcome using 1D and 2D NMR techniques (¹H, ¹³C, NOESY) to unambiguously identify the synthesized isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental order of reactivity for C-I bonds on a pyridine ring?

Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is position 4 > position 2/6 > position 3/5. This is governed by the electron-withdrawing nature of the pyridine nitrogen, which creates a partial positive charge (δ+) on the α (C2/C6) and γ (C4) carbons, making the attached C-I bonds more susceptible to oxidative addition.[2][3]

Q2: How can I achieve functionalization at the C3 position, which is typically the least reactive?

Direct cross-coupling at the C3 or C5 position of a diiodopyridine is challenging due to lower electronic activation. A common strategy is to use a "halogen dance" reaction or directed ortho-metalation (DoM) to install the iodine at the desired position on a pre-functionalized pyridine.[8] Alternatively, if starting with a substrate like 2-chloro-3,4-diiodopyridine, sequential cross-couplings can be performed, exploiting the differential reactivity of the halogens (I > Cl) and positions (C4-I > C3-I).[1][8]

Q3: My reaction is producing a significant amount of the di-substituted product, even with 1:1 stoichiometry. How can I prevent this?

Over-functionalization can occur if the second cross-coupling is faster than or competitive with the first.[3] This is often observed when using highly active catalysts with bulky, electron-rich ligands.

  • Troubleshooting Steps:

    • Lower Catalyst Loading: Reduce the amount of palladium catalyst and ligand.

    • Lower Temperature: Run the reaction at a lower temperature to slow down the second coupling.

    • Use a Sub-stoichiometric Amount of the Coupling Partner: Start with slightly less than one equivalent of the boronic acid or alkyne to ensure the diiodopyridine is not fully consumed.

    • Change the Ligand: Some ligands are known to promote diarylation more than others.[3] Experiment with less bulky or less electron-rich ligands if mono-selectivity is the primary goal.

Q4: What are the best analytical methods to confirm the structure of my product?

Unambiguous structural confirmation is crucial.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is the first and most important tool. The coupling constants (J-values) between pyridine ring protons are highly diagnostic. For definitive proof of which isomer has been formed, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard. It shows through-space correlations between protons, allowing you to confirm connectivity.

  • X-Ray Crystallography: If you can grow a suitable crystal of your product, single-crystal X-ray diffraction provides undeniable proof of the molecular structure.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your diiodopyridine reaction.

G cluster_start Initial Reaction Outcome cluster_strategy Optimization Strategy cluster_actions Actionable Steps cluster_end Desired Outcome start Poor Regioselectivity (Mixture of Isomers) strategy Primary Control Factor? start->strategy sterics Modify Steric Environment strategy->sterics Sterics electronics Modify Electronic Conditions (Less Common for C-I) strategy->electronics Electronics conditions Adjust Reaction Conditions strategy->conditions Conditions ligand Screen Bulky Ligands (P(tBu)3, NHCs) sterics->ligand ratio Vary Ligand:Pd Ratio sterics->ratio end_node Improved Regioselectivity (>95:5 r.r.) electronics->end_node e.g., protonation temp Lower Reaction Temperature conditions->temp catalyst Change Pd Precursor conditions->catalyst ligand->end_node ratio->end_node temp->end_node catalyst->end_node

Caption: Troubleshooting flowchart for improving regioselectivity.

Mechanism of Steric Control

This diagram illustrates how a bulky ligand preferentially allows the Pd(0) catalyst to undergo oxidative addition at the less sterically hindered C4 position of 2,4-diiodopyridine.

Caption: Steric hindrance directing catalyst to the C4 position.

References

  • [Request PDF] Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Retrieved January 11, 2026, from [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 11(15), 9686–9706. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT. Retrieved January 11, 2026, from [Link]

  • Kalyankar, M. B., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(1), 74-78. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. (2017). Chemistry – A European Journal, 23(3), 548-553. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

  • The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions. (2014). Journal of the American Chemical Society, 136(46), 16144-16147. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (2021). Organic & Biomolecular Chemistry, 19(30), 6674-6684. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2017). Chemical Science, 8(1), 40-62. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Catalyst-Controlled Conditions. (2022). The Journal of Organic Chemistry, 87(11), 7436-7448. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Diiodopyridin-2-amine and 3,5-Dibromopyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the functionalization of heterocyclic scaffolds is a paramount strategy for the generation of novel molecular entities. Among these, the 2-aminopyridine core is a privileged structure, appearing in a multitude of medicinally relevant compounds. Its halogenated derivatives, such as 3,5-diiodopyridin-2-amine and 3,5-dibromopyridin-2-amine, serve as versatile building blocks, enabling the introduction of molecular complexity through transition metal-catalyzed cross-coupling reactions.

The choice between an iodo- or bromo-substituted precursor is a critical decision in synthesis design, with significant implications for reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of this compound and 3,5-dibromopyridin-2-amine, supported by fundamental principles and experimental data, to empower researchers in making informed strategic decisions.

Pillar 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens

The differential reactivity between these two compounds is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This is quantitatively reflected in their respective bond dissociation energies (BDEs), where the energy required to homolytically cleave the C-X bond follows the trend: C-Cl > C-Br > C-I.[1][2]

BondApproximate Bond Dissociation Energy (kJ/mol)
Aryl C-Br285[2]
Aryl C-I213[2]

This disparity in bond strength has a profound impact on the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] The lower BDE of the C-I bond means that this compound will typically undergo oxidative addition more readily and under significantly milder conditions than its dibromo counterpart.[3]

Catalytic_Cycle cluster_0 Pd(0) Catalytic Cycle cluster_1 Reactivity Trend Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)(X)L₂ Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-X) RATE DETERMINING Transmetalation_Complex Ar-Pd(II)(R)L₂ Ox_Adduct->Transmetalation_Complex Transmetalation (R-M) Product Ar-R Transmetalation_Complex->Product Reductive Elimination Trend Rate of Oxidative Addition: C-I > C-Br (Weaker bond = Faster reaction)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling, highlighting the rate-determining oxidative addition step where the C-X bond is broken.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantage of the C-I bond translates directly into tangible experimental differences. Below, we compare the expected performance of this compound and 3,5-dibromopyridin-2-amine in three of the most pivotal reactions in modern synthesis.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of biaryl synthesis.[4] When comparing our two substrates, a clear reactivity hierarchy emerges.

  • This compound (The Sprinter): This substrate is highly reactive and will readily couple with a wide range of boronic acids and esters. The reactions can often be performed at lower temperatures (room temperature to ~80 °C) and may not require highly specialized, electron-rich phosphine ligands. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve high yields in short reaction times.[5][6]

  • 3,5-Dibromopyridin-2-amine (The Workhorse): While less reactive than the diiodo analogue, this compound is still an excellent substrate for Suzuki couplings.[7] However, it typically requires more forcing conditions to achieve comparable results. This often translates to higher reaction temperatures (80-120 °C), longer reaction times, and the use of more sophisticated, electron-rich, and bulky ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition step.[8]

Table 1: Typical Suzuki-Miyaura Reaction Conditions

ParameterThis compound3,5-Dibromopyridin-2-amine
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, dppf (often sufficient)SPhos, XPhos, RuPhos (often required)
Base K₂CO₃, Na₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃ (stronger bases)
Temperature Room Temp – 80 °C80 °C – 120 °C
Reaction Time 1 – 12 hours6 – 24 hours
B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing linear scaffolds and functional materials.[9][10] The reactivity trend observed in Suzuki couplings is mirrored here.

  • This compound: This is the ideal substrate for Sonogashira couplings. Reactions often proceed rapidly at room temperature. A key advantage is that the high reactivity of the C-I bond frequently allows the reaction to be performed under copper-free conditions, which can be beneficial for preventing the undesirable homocoupling of the alkyne (Glaser coupling) and simplifying purification.[11]

  • 3,5-Dibromopyridin-2-amine: Coupling of this substrate generally requires the classic Sonogashira conditions, including a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate.[9] Higher temperatures and longer reaction times are typical compared to the diiodo derivative. While highly effective, the need for a copper co-catalyst adds a layer of complexity and potential side reactions.[12]

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine, a reaction of immense importance in pharmaceutical synthesis.[13][14] The established reactivity pattern (I > Br > Cl) holds true for this transformation as well.[15]

  • This compound: The high reactivity of the C-I bonds allows for amination under relatively mild conditions. A broader range of amines (both primary and secondary) can be coupled successfully, and the reaction may proceed efficiently with less sophisticated ligand systems compared to what is required for the corresponding dibromide.[16]

  • 3,5-Dibromopyridin-2-amine: This substrate requires more robust catalytic systems. The use of sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP) is often necessary to promote efficient catalytic turnover.[13][15] Stronger, non-nucleophilic bases such as NaOt-Bu or K₃PO₄ are typically employed, along with higher reaction temperatures.

Pillar 3: Experimental Protocols and Workflow

Trustworthiness in synthetic guidance comes from reproducible, self-validating protocols. Below are representative, step-by-step procedures for a Suzuki-Miyaura coupling.

Figure 2: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3,5-Dihalopyridin-2-amine

This protocol describes a general procedure. Note the key differences in recommended conditions.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3,5-dihalopyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv per halogen), and the base (2.0-3.0 equiv per halogen).

    • For this compound: Use K₂CO₃ or K₃PO₄.

    • For 3,5-dibromopyridin-2-amine: Use K₃PO₄ or Cs₂CO₃.[8]

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) and, if required, the ligand (2-10 mol%).

    • For this compound: Pd(PPh₃)₄ (3 mol%) may be sufficient.

    • For 3,5-dibromopyridin-2-amine: Use a pre-catalyst or combine Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%).[8]

  • Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF) via syringe to achieve a concentration of ~0.1 M with respect to the starting halide.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously.

    • For this compound: Start at 80 °C.

    • For 3,5-dibromopyridin-2-amine: Heat to 100-110 °C.[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion and Strategic Recommendations

The selection between this compound and 3,5-dibromopyridin-2-amine is a strategic choice dictated by the specific goals of a research program.

  • Choose this compound for:

    • Maximum Reactivity and Speed: When rapid synthesis and mild conditions are paramount.

    • Sensitive Substrates: When functional groups intolerant to high temperatures or strong bases are present.

    • Copper-Free Sonogashira: When alkyne homocoupling is a significant concern.

  • Choose 3,5-Dibromopyridin-2-amine for:

    • Cost-Effectiveness: Aryl bromides are generally less expensive than their iodide counterparts, making them more suitable for large-scale synthesis.

    • Process Optimization: When the synthetic route is well-established and the more forcing conditions required are acceptable and optimized.

    • Broad Availability: Aryl bromides are widely available from commercial suppliers.

Ultimately, a deep understanding of the fundamental principles of C-X bond reactivity in palladium catalysis empowers the medicinal and materials chemist to design more efficient, robust, and economically viable synthetic routes.[3] This guide serves as a foundational tool for navigating these critical decisions in the pursuit of novel and impactful molecules.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate.
  • A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity - Benchchem.
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate.
  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing).
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Available at: [Link]

  • Comparison of the BDE of Alkyl Halides and Benzyl Halides - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Bond Dissociation Energies.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives - Benchchem.
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available at: [Link]

  • US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Diiodopyridin-2-amine Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 3,5-Diiodopyridin-2-amine, a halogenated heterocyclic amine, presents a unique analytical challenge due to the presence of heavy iodine atoms and the interplay of the pyridine ring and the amino group. This guide provides a comprehensive analysis of the fragmentation behavior of this compound under mass spectrometry conditions, offering a predictive framework for its characterization. Beyond a singular focus on mass spectrometry, this document serves as a comparative guide, juxtaposing the insights gleaned from mass spectral data with those from alternative powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. As Senior Application Scientists, our goal is to not only present data but to instill a deep, mechanistic understanding of the analytical processes, empowering researchers to make informed decisions in their own laboratories.

Section 1: Mass Spectrometry Analysis of this compound

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.[1] For a molecule like this compound, understanding its behavior under techniques like Collision-Induced Dissociation (CID) is crucial for its unambiguous identification.[2]

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to be a multi-step process, influenced by the relative bond strengths and the stability of the resulting fragment ions. The presence of two iodine atoms, an amino group, and an aromatic pyridine ring dictates the most probable cleavage points.

The initial ionization, typically via electrospray ionization (ESI), will generate the protonated molecule, [M+H]⁺. Subsequent fragmentation via CID is expected to proceed through the following key pathways:

  • Loss of Iodine Radical (I•): The C-I bond is relatively weak and susceptible to homolytic cleavage, leading to the loss of an iodine radical. This is often a primary fragmentation event for iodinated aromatic compounds.

  • Loss of HI: Elimination of a neutral hydrogen iodide molecule is another probable pathway, particularly in the gas phase.

  • Sequential Loss of Iodine: Following the initial loss of one iodine atom, the resulting fragment ion can undergo a second fragmentation to lose the remaining iodine atom.

  • Ring Fragmentation: Cleavage of the pyridine ring itself can occur, although this typically requires higher collision energies and follows the initial loss of the labile iodine substituents. Common ring fragments include the loss of HCN.[3]

  • Amino Group Fragmentation: The amino group can also participate in fragmentation, for instance, through the loss of NH₃. However, the C-I bond cleavage is predicted to be the more dominant initial fragmentation pathway.

The following diagram illustrates the predicted fragmentation cascade:

fragmentation_pathway M [M+H]⁺ m/z 346.8 F1 [M+H-I]⁺ m/z 220.0 M->F1 - I• F3 [M+H-HI]⁺ m/z 218.9 M->F3 - HI F2 [M+H-2I]⁺ m/z 93.1 F1->F2 - I• F4 [M+H-I-HCN]⁺ m/z 193.0 F1->F4 - HCN F5 [M+H-2I-HCN]⁺ m/z 66.1 F2->F5 - HCN

Caption: Predicted CID fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis

A robust and reproducible LC-MS/MS method is essential for the accurate analysis of this compound.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • A C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • A tandem mass spectrometer equipped with an ESI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Gas: Argon

    • MS1 Scan Range: m/z 50-500

    • MS2 Acquisition: Product ion scan of the precursor ion at m/z 346.8. Optimize collision energy by ramping from 10-40 eV to observe the full range of fragment ions.

Predicted Quantitative Data

The following table summarizes the predicted m/z values for the key ions in the mass spectrum of this compound.

Ion Formula Predicted m/z Description
[M+H]⁺C₅H₅I₂N₂⁺346.8Protonated molecular ion
[M+H-I]⁺C₅H₅IN₂⁺220.0Loss of one iodine radical
[M+H-HI]⁺C₅H₄IN₂⁺218.9Loss of hydrogen iodide
[M+H-2I]⁺C₅H₅N₂⁺93.1Loss of both iodine radicals
[M+H-I-HCN]⁺C₄H₄IN⁺193.0Loss of iodine and hydrogen cyanide
[M+H-2I-HCN]⁺C₄H₄N⁺66.1Loss of both iodines and hydrogen cyanide

Section 2: Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often necessitates complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.[4] For this compound, ¹H and ¹³C NMR would provide definitive information about the substitution pattern on the pyridine ring.

Key Expected NMR Features:

  • ¹H NMR: The spectrum would show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. The amino group protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display five signals for the pyridine ring carbons. The carbons bearing the iodine atoms (C3 and C5) would exhibit characteristic chemical shifts due to the heavy atom effect.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard pulse programs for each nucleus should be employed.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phasing, and baseline correction.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Sample in Deuterated Solvent P2 Transfer to NMR Tube P1->P2 A1 Acquire ¹H Spectrum P2->A1 A2 Acquire ¹³C Spectrum P2->A2 D1 Fourier Transform A1->D1 A2->D1 D2 Phasing & Baseline Correction D1->D2 D3 Structural Elucidation D2->D3

Caption: General workflow for NMR analysis.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.[5] This technique would definitively confirm the substitution pattern of the iodine atoms and the amino group on the pyridine ring of this compound.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final model will provide precise atomic coordinates.

Section 3: Conclusion and Recommendations

The structural characterization of this compound is most effectively achieved through a multi-technique approach. Mass spectrometry, particularly with CID, offers rapid and sensitive analysis of the molecular weight and key fragmentation pathways, primarily initiated by the loss of the iodine substituents. NMR spectroscopy provides definitive confirmation of the connectivity and substitution pattern of the molecule. For an unambiguous solid-state structure, X-ray crystallography is the gold standard.

For routine analysis and identification, a well-optimized LC-MS/MS method is highly effective. However, for the initial, complete structural elucidation of this and related novel compounds, the synergistic use of mass spectrometry, NMR, and, where possible, X-ray crystallography is strongly recommended to ensure the highest level of scientific rigor and confidence in the assigned structure.

References

  • Journal of the Chemical Society, Dalton Transactions. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). [Link]

  • ACS Omega. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. [Link]

  • i-manager's Journal on Material Science. (2015). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. [Link]

  • NIST. (n.d.). 3,5-Dibromopyridine. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3,5-Diiodopyridine. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]

  • Molecules. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • YouTube. (2023). predicting likely fragments in a mass spectrum. [Link]

  • ResearchGate. (2022). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. [Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Analytica Chimica Acta. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Magnetic Resonance in Chemistry. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Hebei Summedchem Co., Ltd. (n.d.). This compound. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

  • International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • ResearchGate. (2025). (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • PubChem. (n.d.). 3,5-Diiodopyridin-2-ol. [Link]

  • Scientific Reports. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

  • Inorganic Chemistry. (2013). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • Journal of the American Society for Mass Spectrometry. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link]

  • ARKIVOC. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Nature Communications. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of the double and tripple TBDMS-derivatives. [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth technical comparison of the ¹H and ¹³C NMR spectral characteristics of 3,5-diiodopyridin-2-amine and its structural analogs. In the absence of direct, published experimental spectra for this compound, this guide will leverage a predictive approach grounded in the empirical data of closely related compounds and established principles of NMR spectroscopy.

The 2-Aminopyridine Scaffold: A Foundation for Spectral Interpretation

The journey into understanding the NMR spectrum of this compound begins with its parent structure, 2-aminopyridine. The pyridine ring is an electron-deficient aromatic system, and the introduction of an amino group at the C2 position significantly influences the electron distribution, which is directly reflected in the chemical shifts of its protons and carbons.

The ¹H NMR spectrum of 2-aminopyridine typically displays three distinct signals in the aromatic region, corresponding to the protons at positions 3, 4, 5, and 6. The amino protons usually appear as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum of 2-aminopyridine shows five signals for the five distinct carbon atoms in the pyridine ring. The carbon atom attached to the amino group (C2) is significantly shielded compared to the other carbons, a consequence of the electron-donating nature of the nitrogen atom.

The Influence of Halogenation: A Comparative Analysis

To predict the NMR spectrum of this compound, it is instructive to examine the experimentally determined spectra of its halogenated analogs: 2-amino-3,5-dichloropyridine and 2-amino-3,5-dibromopyridine. The introduction of halogens at the C3 and C5 positions has predictable effects on the NMR spectra.

¹H NMR Spectral Comparison

In the ¹H NMR spectra of the di-chloro and di-bromo analogs, the protons at C3 and C5 are absent. This leaves two remaining aromatic protons at C4 and C6, which appear as doublets due to meta-coupling. The electronegativity of the halogens (Cl > Br > I) plays a crucial role in deshielding the adjacent protons. Therefore, we observe a downfield shift of the H4 and H6 signals as we move from bromo to chloro substituents.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra of these analogs provide even clearer insights. The carbons directly bonded to the halogens (C3 and C5) are significantly deshielded. The extent of this deshielding is influenced by both the electronegativity and the anisotropic effects of the halogens. While chlorine is the most electronegative, the "heavy atom effect" of bromine and iodine can also lead to significant downfield shifts.

Predicted ¹H and ¹³C NMR Characterization of this compound

Based on the trends observed with the chloro and bromo analogs, we can now predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region: a doublet for the proton at C4 and a doublet for the proton at C6. Due to the lower electronegativity of iodine compared to chlorine and bromine, the chemical shifts of H4 and H6 are predicted to be slightly upfield relative to the corresponding signals in the dichloro and dibromo analogs. The amino protons will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbons directly attached to the iodine atoms (C3 and C5) are expected to be the most downfield signals due to the significant deshielding effect of iodine. The chemical shifts of the other carbon atoms (C2, C4, and C6) will also be influenced by the presence of the two iodine atoms.

The following table summarizes the experimental ¹H and ¹³C NMR data for 2-aminopyridine and its di-halogenated analogs, alongside the predicted data for this compound.

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
2-Aminopyridine[1][2][3]CDCl₃~8.1 (d, H6), ~7.4 (t, H4), ~6.6 (d, H5), ~6.5 (t, H3)~158.5 (C2), ~148.0 (C6), ~137.5 (C4), ~113.5 (C3), ~108.0 (C5)
2-Amino-3,5-dichloropyridine[4][5][6]CDCl₃~7.94 (d, H6), ~7.50 (d, H4)~150.0 (C2), ~145.0 (C6), ~138.0 (C4), ~120.0 (C5), ~118.0 (C3)
2-Amino-3,5-dibromopyridineCDCl₃~8.03 (d, H6), ~7.75 (d, H4)[7]~154.5 (C2), ~147.6 (C6), ~141.9 (C4), ~107.1 (C5), ~104.6 (C3)[7]
This compound (Predicted) CDCl₃~8.1 (d, H6), ~7.9 (d, H4) ~156.0 (C2), ~149.0 (C6), ~145.0 (C4), ~95.0 (C5), ~90.0 (C3)

Experimental Protocols for NMR Analysis

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of water and other impurities.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation Delay: 2-5 seconds.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide valuable complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the amino group and the aromatic C-H and C=C/C=N vibrations.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

Logical Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive structural characterization of a substituted pyridine like this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation Synthesis Synthesis of This compound Purity_Check Purity Check (e.g., HPLC, TLC) Synthesis->Purity_Check Purification MS Mass Spectrometry Purity_Check->MS Molecular Weight NMR_1H 1H NMR MS->NMR_1H Proton Environment NMR_13C 13C NMR NMR_1H->NMR_13C Carbon Skeleton IR IR Spectroscopy NMR_13C->IR Functional Groups Xray X-ray Crystallography IR->Xray Definitive Structure (if crystalline) Final_Structure Final Structure Elucidated Xray->Final_Structure

Caption: Workflow for structural elucidation.

Conclusion

The comprehensive NMR characterization of this compound, while not directly available in the literature, can be confidently predicted through a comparative analysis of its structural analogs. By understanding the fundamental spectral features of the 2-aminopyridine scaffold and the predictable electronic and anisotropic effects of halogen substituents, researchers can accurately interpret the ¹H and ¹³C NMR spectra of this and other similarly substituted pyridines. This guide provides a robust framework for such analysis, empowering scientists in their pursuit of novel molecular discovery and development.

References

  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Diiodopyridin-2-amine

In the intricate world of medicinal chemistry and drug development, this compound stands out as a highly valuable and versatile building block. Its structure, featuring a pyridine core with two reactive iodine atoms at the C3 and C5 positions and an amino group at C2, presents a unique scaffold for creating complex molecular architectures. The strategic placement of these functional groups allows for selective, stepwise functionalization, enabling the synthesis of diverse libraries of compounds for biological screening. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic utility, providing powerful and reliable methods for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides a comparative analysis of the leading palladium-catalyzed coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to this compound. We will delve into the mechanistic principles that govern catalyst selection, explore the nuances of reactivity and selectivity, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: Understanding the Substrate's Reactivity

The chemical behavior of this compound is a product of the interplay between its constituent parts:

  • Two Electrophilic Sites: The carbon-iodine bonds at C3 and C5 are the primary sites for cross-coupling. Iodine's high reactivity in the oxidative addition step makes it an excellent leaving group.[1] The C5 position is generally more sterically accessible than the C3 position, which is flanked by the C2-amino group, often leading to preferential mono-functionalization at C5.

  • Electron-Donating Amino Group: The NH₂ group at the C2 position is a strong electron-donating group, which can increase the electron density of the pyridine ring. This can influence the rate of oxidative addition.

  • Catalyst Interaction: The primary amine can also act as a ligand, potentially coordinating to the palladium center. This can sometimes inhibit catalysis, necessitating the use of specialized ligands that prevent catalyst deactivation. For C-N coupling reactions, the amine's presence as a nucleophile on the substrate itself requires careful consideration of reaction conditions to avoid self-coupling or other side reactions.

Pillar 2: The Universal Engine - The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions are driven by a common mechanistic cycle.[1][2][3] Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting catalysts and ligands. The process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-I) bond of the aminopyridine, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. Bulky ligands often accelerate this step.[4]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L₂(I) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-M) pd_intermediate->transmetalation R-M pd_coupled Ar-Pd(II)L₂(R) transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-mediated C-C cross-coupling reactions.

Comparative Analysis of Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C-C bonds by coupling organohalides with organoboron compounds.[1] Its tolerance of a wide range of functional groups and the commercial availability of numerous boronic acids make it a first-choice reaction for many applications.

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are stable and readily reduced in situ to the active Pd(0) species.[4] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly.

  • Ligand: The choice of phosphine ligand is critical. While simple ligands like PPh₃ can be effective, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) often provide higher yields and turnover numbers, particularly with challenging substrates. These ligands promote both the oxidative addition and the final reductive elimination step.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation.[4]

Comparative Data: Catalyst Performance in Suzuki-Miyaura Coupling of Dihalopyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Coupling PartnerTypical Yield (Mono-arylation)Reference Insight
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O100Phenylboronic acidModerate to GoodStandard, widely applicable conditions.[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1104-Methoxyphenylboronic acidGood to ExcellentBulky ligands improve efficiency, especially for less reactive halides.
PdCl₂(dppf)Cs₂CO₃DME85Heteroarylboronic acidGoodDppf is a bidentate ligand often favoring reaction at electron-deficient sites.[6]
Pd(OAc)₂ / Q-PhosKFToluene100Phenylboronic acidGood (C5 selective)Electron-rich monodentate ligands can influence site-selectivity.[6]

Experimental Protocol: Mono-Arylation of this compound

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand if required.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, providing direct access to valuable arylalkyne and conjugated enyne structures.[7]

Causality Behind Experimental Choices:

  • Dual-Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used both as a base and often as the solvent. It deprotonates the alkyne and neutralizes the HX formed during the reaction.

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed. These often require stronger bases (e.g., piperidine) and specific palladium catalyst systems.[8]

Comparative Data: Catalyst Performance in Sonogashira Coupling of Halogenated Aminopyridines

Catalyst System (Pd / Cu)BaseSolventTemp (°C)Coupling PartnerTypical YieldReference Insight
PdCl₂(PPh₃)₂ / CuIEt₃NDMF100PhenylacetyleneGood to ExcellentA robust, standard system for coupling with bromo- and iodo-pyridines.
Pd(TFA)₂ / PPh₃ / CuIEt₃NDMF100Various AlkynesExcellentHighly efficient system reported for 2-amino-3-bromopyridines.
Pd(OAc)₂ / PPh₃PiperidineN/ARTPhenylacetyleneGoodExample of a copper-free system, often milder but may require specific bases.
Pd(II)-β-oxoiminatophosphanePiperidineSolvent-freeRT - 40°CVarious AlkynesExcellentAdvanced, highly active catalyst allowing for very low loadings and mild conditions.[8]

Experimental Protocol: Sonogashira Coupling with this compound

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add a degassed solvent such as DMF or Et₃N.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling amines with aryl halides.[9][10] For a substrate like this compound, this reaction would be used to introduce a second amino group, forming a diaminopyridine derivative.

Causality Behind Experimental Choices:

  • The Ligand is Key: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands like RuPhos, BrettPhos, and XPhos are essential. They facilitate the difficult C-N reductive elimination step and prevent the formation of inactive palladium-amine complexes. For coupling with unprotected 2-aminopyridines, specific precatalysts incorporating these ligands (e.g., RuPhos-Pd-G3) have shown exceptional efficacy.[11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is common but can be incompatible with sensitive functional groups.[12] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance. For particularly challenging couplings or unprotected substrates, lithium bis(trimethylsilyl)amide (LiHMDS) is often the base of choice.[11][12]

  • Precatalysts: Modern Buchwald-Hartwig chemistry often employs "precatalysts," which are stable, air-tolerant Pd(II) complexes that are efficiently reduced to the active Pd(0) species under the reaction conditions. This improves reproducibility and simplifies reaction setup.[13]

Comparative Data: Catalyst Performance in Amination of Halogenated Aminopyridines

Catalyst System (Precatalyst / Ligand)BaseSolventTemp (°C)Amine PartnerTypical YieldReference Insight
RuPhos PrecatalystLiHMDSDioxane100MorpholineExcellentHighly effective for C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[11]
BrettPhos PrecatalystLiHMDSDioxane100Primary AminesGood to ExcellentBrettPhos is another state-of-the-art ligand for this class of transformation.[11]
Pd₂(dba)₃ / XantphosNaOtBuToluene110AnilineModerate to GoodA more "classical" system, often effective for aryl amines.[14]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Secondary AminesModerateBidentate ligands were an early advance, allowing coupling of primary amines.[9]

Experimental Protocol: Buchwald-Hartwig Amination of a Mono-functionalized Intermediate (Assuming prior mono-functionalization at C5, leaving C3-I for amination)

  • In a glovebox, add the 3-iodo-pyridin-2-amine substrate (1.0 equiv), the desired amine (1.2 equiv), LiHMDS (1.5 equiv), and the RuPhos or BrettPhos precatalyst (2-4 mol%) to a vial.

  • Add anhydrous solvent, such as 1,4-dioxane or toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Heck Reaction: C-C Bonds via Alkene Coupling

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, creating a substituted alkene product.[15][16] It is particularly useful for vinylation reactions.

Causality Behind Experimental Choices:

  • Catalyst and Ligands: Pd(OAc)₂ is a very common and inexpensive precursor. The reaction can be run with or without phosphine ligands. In ligandless conditions (Jeffery conditions), a phase-transfer catalyst like a tetraalkylammonium salt is often used to stabilize the palladium catalyst.

  • Base: A base, typically a hindered amine like Et₃N or an inorganic base like K₂CO₃, is required to neutralize the HX produced in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[2][17]

  • Stereoselectivity: The Heck reaction generally exhibits high trans selectivity in the resulting alkene product due to the syn-addition of the aryl-palladium species across the double bond, followed by syn-β-hydride elimination.[16]

Comparative Data: Catalyst Performance in Heck Reactions

Catalyst SystemBaseSolventTemp (°C)Alkene PartnerTypical YieldReference Insight
Pd(OAc)₂ / PPh₃Et₃NDMF100n-Butyl acrylateGoodClassic conditions for Heck vinylation.[16]
Pd(OAc)₂K₂CO₃NMP120StyreneModerate to GoodPhosphine-free conditions can be effective but may require higher temperatures.
PdCl₂(PPh₃)₂Et₃NAcetonitrile80AcrylonitrileGoodPre-formed catalysts can also be used.
Pd/CNaOAcEthanolRefluxMethyl acrylateModerateHeterogeneous catalysts offer advantages in product purification and catalyst recycling.

Experimental Protocol: Heck Vinylation of this compound

  • Combine this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and P(o-tolyl)₃ (4-10 mol%) in a flask.

  • Add a degassed solvent (e.g., acetonitrile or DMF) followed by the alkene (e.g., ethyl acrylate, 1.5 equiv) and triethylamine (2.0 equiv).

  • Heat the mixture under an inert atmosphere to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the product via flash chromatography.

Decision-Making Workflow for Catalyst Selection

Choosing the right catalytic system is paramount for success. The following workflow provides a logical path for selecting a starting point for optimization.

Catalyst Selection Workflow start Desired Bond? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond (Diamination) start->cn_bond C-N partner_type Coupling Partner? cc_bond->partner_type buchwald Use Buchwald-Hartwig (RuPhos/BrettPhos Precatalyst, LiHMDS) cn_bond->buchwald boronic_acid Boronic Acid/ Ester partner_type->boronic_acid Organoboron alkyne Terminal Alkyne partner_type->alkyne Alkyne alkene Alkene partner_type->alkene Alkene suzuki Use Suzuki-Miyaura (e.g., Pd(PPh₃)₄, Na₂CO₃) boronic_acid->suzuki sonogashira Use Sonogashira (e.g., PdCl₂(PPh₃)₂/CuI, Et₃N) alkyne->sonogashira heck Use Heck (e.g., Pd(OAc)₂, Et₃N) alkene->heck

Sources

A Comparative Guide to the Structural Validation of 3,5-Diiodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. The synthesis of novel compounds, such as derivatives of 3,5-diiodopyridin-2-amine—a valuable scaffold in medicinal chemistry—is incomplete without rigorous structural validation. An incorrect structural assignment can invalidate biological data, waste resources, and lead research efforts astray.

This guide provides an in-depth comparison of the essential analytical techniques required to confidently validate the structure of synthesized this compound derivatives. We move beyond mere procedural descriptions to explain the causal logic behind method selection, data interpretation, and the synergistic power of a multi-technique approach.

The Analytical Gauntlet: A Multi-Pronged Strategy for Certainty

No single analytical technique can provide absolute structural proof. Each method interrogates a different aspect of the molecule's physical properties. True confidence is achieved by subjecting the synthesized compound to an orthogonal set of analyses, where each result corroborates the others. The workflow below illustrates this integrated validation process.

G cluster_0 Phase 1: Initial Synthesis & Purification cluster_2 Phase 3: Data Integration & Final Confirmation product Crude Synthesized Product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS for Exact Mass) purification->ms ftir FTIR Spectroscopy (Functional Groups) purification->ftir integration Data Integration & Analysis nmr->integration ms->integration ftir->integration validation Structure Validated integration->validation Consistent Data issue Structural Discrepancy? Re-evaluate or Re-synthesize integration->issue Inconsistent Data xray Optional 'Gold Standard': Single Crystal X-Ray Diffraction validation->xray For Absolute Proof issue->product Re-run

Caption: Workflow for robust structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

This technique provides information about the number, environment, and connectivity of protons.

  • Expertise & Causality: For a typical this compound core, we expect to see two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions. The heavy iodine atoms act as electron-withdrawing groups, which deshield these protons, shifting their signals downfield compared to an unsubstituted pyridine. The -NH₂ group is electron-donating, which has a counteracting, shielding effect. The final chemical shifts are a result of this electronic push-pull. The protons will appear as doublets due to coupling with each other. The amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.[1]

¹³C NMR Spectroscopy

This technique probes the carbon backbone of the molecule.

  • Expertise & Causality: A standard spectrum will show four signals for the pyridine ring carbons (C2, C3, C4, C5, C6), with C3/C5 and C4/C6 being potentially equivalent depending on the substitution at the amine. However, the carbons directly bonded to iodine (C3 and C5) may exhibit significant peak broadening or even be unobservable. This is due to "quadrupolar relaxation," a phenomenon where the large quadrupole moment of the iodine nucleus provides an efficient relaxation pathway for the attached ¹³C nucleus, shortening its excited-state lifetime and broadening the signal. While this can be a challenge, the presence of the remaining carbon signals at their expected shifts provides strong evidence for the core structure.[2]

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can deliver a molecular formula, offering one of the most definitive pieces of evidence for a successful synthesis.

  • Expertise & Causality: The key advantage when analyzing these specific derivatives is the monoisotopic nature of iodine (¹²⁷I at 100% natural abundance). Unlike compounds with chlorine or bromine which show characteristic M+2 peaks, the molecular ion cluster for an iodinated compound will be clean and simple, making it easier to identify.[3]

  • Trustworthiness: For a derivative of this compound (C₅H₅I₂N₂), the expected molecular ion [M+H]⁺ would have a precise mass that can be calculated. An HRMS (e.g., ESI-TOF) measurement matching this calculated mass to within 5 ppm provides extremely high confidence in the elemental composition.

  • Fragmentation Patterns: Electron Ionization (EI) or tandem MS (MS/MS) can reveal characteristic fragmentation. A common and expected fragmentation pathway is the loss of an iodine radical (·I), resulting in a prominent peak at [M-127]⁺.[4] This fragmentation confirms the presence of the relatively weak C-I bond. Caution is advised when using certain mobile phase additives like formic acid in LC-MS, as they have been shown to potentially cause deiodination within the ESI source, which could complicate spectral interpretation.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Actors

FTIR is a rapid and simple technique used to identify the presence of key functional groups. While it doesn't map the entire structure, it serves as a quick and effective check for the expected chemical bonds.

  • Expertise & Causality: For this compound derivatives, the IR spectrum should display characteristic absorption bands:

    • N-H Stretching: Two distinct bands (asymmetric and symmetric stretching) are typically observed in the 3300-3500 cm⁻¹ region, confirming the primary amine (-NH₂) group.[7][8]

    • C=C and C=N Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region are characteristic of the aromatic pyridine ring.[8]

    • C-N Stretching: A band around 1300-1400 cm⁻¹ further supports the aminopyridine structure.[8]

    • C-I Stretching: The C-I bond vibration appears in the far-IR region (typically 500-600 cm⁻¹) and may not be observable on all standard mid-IR instruments.

Single-Crystal X-Ray Diffraction: The Absolute Proof

When all other data points suggest the correct structure but absolute, irrefutable proof is required, single-crystal X-ray diffraction is the gold standard.

  • Expertise & Causality: This technique determines the precise three-dimensional arrangement of atoms in space by analyzing how X-rays are diffracted by a crystalline sample.[9][10] It provides unambiguous information on bond lengths, bond angles, and connectivity, leaving no doubt as to the molecule's structure. For chiral derivatives, it is the most reliable method for determining the absolute configuration.[11][12][13] The primary limitation of this powerful technique is the requirement to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Molecule Synthesized Molecule (this compound Derivative) H_NMR ¹H NMR Molecule->H_NMR H Environment & Connectivity C_NMR ¹³C NMR Molecule->C_NMR C Skeleton HRMS HRMS Molecule->HRMS Molecular Formula Frag Fragmentation Molecule->Frag Structural Fragments FTIR FTIR Molecule->FTIR Functional Groups (-NH₂, Pyridine) XRAY X-Ray Crystallography Molecule->XRAY Absolute 3D Structure (Unambiguous)

Caption: Complementary data from orthogonal analytical techniques.

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedProsCons
¹H NMR Proton environment, count, and connectivity.High resolution, provides detailed connectivity data.Can be complex for molecules with overlapping signals.
¹³C NMR Number and type of carbon environments.Confirms carbon backbone.Lower sensitivity, C-I coupling can cause peak broadening.
HRMS Exact mass and elemental composition.Highly accurate, confirms molecular formula.Provides no connectivity information, potential for in-source decay.[6]
FTIR Presence of specific functional groups.Fast, simple, low sample requirement.Provides limited structural information, not quantitative.
X-Ray Unambiguous 3D atomic arrangement.[9]Definitive 'gold standard' proof of structure.Requires a suitable single crystal, which can be difficult to obtain.[11]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Methodology:

    • Weigh approximately 5-10 mg of the purified, dry compound into a clean NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the tube and gently agitate until the sample is fully dissolved.

    • Place the NMR tube in the spectrometer's autosampler or insert it manually.

    • Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. If necessary, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to resolve ambiguities and confirm assignments.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Objective: To determine the exact mass and confirm the molecular formula.

  • Methodology:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source.

    • Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode.

    • Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Compare the measured monoisotopic mass of the most intense peak in the molecular ion cluster to the theoretically calculated mass for the expected molecular formula. The mass error should ideally be less than 5 ppm.

Conclusion

Validating the structure of a newly synthesized this compound derivative is a non-negotiable step in the research and development process. A cursory analysis is insufficient; a rigorous, multi-technique approach is required. By combining the detailed connectivity map from NMR, the definitive molecular formula from HRMS, and functional group confirmation from FTIR, researchers can build an unshakeable case for their proposed structure. For compounds of particular importance or where ambiguity persists, single-crystal X-ray diffraction provides the final, absolute verdict. Adhering to this validation philosophy ensures data integrity and accelerates the path to discovery.

References

  • Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Le Pevelen, D. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 1-21). Humana Press.
  • Al-Hourani, B. J., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3326. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Image]. Retrieved from [Link]

  • Albright, T. R., & White, J. M. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 1-21). Humana Press.
  • Neuvonen, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Image]. Retrieved from [Link]

  • Stamboliyska, B. A., & Zlatkov, A. (2006). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure, 794(1-3), 20-25.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-191. Available from: [Link]

  • Lauritsen, F. R., et al. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(2), 270-277.
  • Lauritsen, F. R., et al. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(2), 270-277. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of Iodo- versus Bromo-substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of halogens—their size, electronegativity, and ability to form halogen bonds—provide a powerful toolkit for modulating a compound's biological activity, pharmacokinetic profile, and metabolic stability. Among the various heterocyclic cores, the pyridine ring is a privileged scaffold, present in numerous approved drugs.[1] This guide offers an in-depth, objective comparison of the biological activities of iodo-substituted versus bromo-substituted pyridines, synthesizing experimental data to elucidate the nuanced yet critical impact of choosing iodine over bromine in drug development.

The Underlying Chemistry: Why Halogen Choice Matters

The fundamental differences between iodine and bromine dictate their influence on a molecule's interaction with biological targets and its fate within an organism. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a hierarchy attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine (C-I) bond undergoes oxidative addition to a palladium catalyst more readily than the stronger carbon-bromine (C-Br) bond. This differential reactivity is not only crucial for synthetic strategy but also has implications for metabolic stability.

The choice between iodine and bromine can significantly impact a compound's pharmacokinetic profile.[2] The weaker C-I bond could theoretically lead to greater susceptibility to certain metabolic pathways; however, the interplay of sterics and electronics in an enzyme's active site makes this a complex prediction.[2] Bromo-substituents may enhance binding affinity to metabolic enzymes, potentially leading to faster clearance. Conversely, the bulkier iodo-substituent could sterically hinder metabolism, or its weaker bond could be a metabolic liability.[2]

Head-to-Head Comparison: Biological Activity Insights

Direct comparative studies across a wide range of biological targets are not always abundant in the literature. However, by examining specific therapeutic areas, a clearer picture of the differential effects of iodo- and bromo-substitution emerges.

Anticancer Activity: A Case for Iodine's Potency

In the realm of oncology, several studies have highlighted the potent cytotoxic effects of halogenated pyridine derivatives.[3] A compelling example comes from a series of pyridine-urea derivatives tested against the MCF-7 human breast cancer cell line. In this study, the nature of the substituent on the phenyl urea moiety significantly influenced anticancer activity. Notably, the 4-iodophenyl urea-substituted pyridine (compound 8e) exhibited the highest potency, with an IC50 of 0.11 µM after 72 hours, making it significantly more active than the standard chemotherapeutic drug Doxorubicin.[3]

Table 1: Comparative Anticancer Activity of Halogenated Pyridine-Urea Derivatives against MCF-7 Cells [3]

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8b4-Chlorophenyl urea4.682.50
8d4-Bromophenyl urea3.031.63
8e4-Iodophenyl urea0.220.11
DoxorubicinStandard Chemotherapeutic1.93Not Reported

The superior activity of the iodo-substituted analog in this series suggests that the larger, more polarizable iodine atom may be forming more favorable interactions within the biological target, potentially through halogen bonding.

Similarly, a study on iodinated 4,4'-bipyridines revealed their antiproliferative activity against melanoma cell lines. The presence of an electrophilic iodine atom was found to significantly impact the biological activity, with 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine showing significant antiproliferation against the A375 cell line and lower toxicity in normal fibroblasts.[4]

Kinase Inhibition: The Nuances of Halogen Substitution

Protein kinases are a major class of drug targets, and halogenated pyridines have been extensively explored as kinase inhibitors.[5] The choice between iodine and bromine can be critical for achieving both potency and selectivity.

In the development of inhibitors for DYRK1A, a kinase implicated in neurodegenerative disorders, a comparative study of 10-halo-substituted indolo[3,2-c]quinolines provided clear insights. Derivatives where the 10-chloro substituent was replaced by bromine showed slightly improved DYRK1A inhibition but with diminished selectivity versus the related kinase DYRK2.[6] Strikingly, the introduction of a 10-iodo substituent led to the desired properties of potent and selective DYRK1A inhibition.[6] This highlights how the subtle differences in size and electronic properties between bromine and iodine can be exploited to fine-tune inhibitor selectivity.

The 4-amino-3-iodopyridine scaffold is another key pharmacophore in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5] Derivatives of this scaffold have been synthesized that exhibit potent, low-nanomolar inhibitory activity against both PI3Kα and mTOR.[5]

Structure-Activity Relationship (SAR): The "Why" Behind the Activity

The observed differences in biological activity between iodo- and bromo-substituted pyridines can often be rationalized through Structure-Activity Relationship (SAR) studies. The key physicochemical properties that halogens modulate are:

  • Size and Steric Hindrance: Iodine is significantly larger than bromine. This can be advantageous, allowing it to occupy larger pockets in a binding site, or disadvantageous, causing steric clashes that prevent optimal binding.

  • Electronegativity and Electronic Effects: Bromine is more electronegative than iodine. This difference influences the electron density of the pyridine ring, which can affect its pKa and interaction with target residues.

  • Halogen Bonding: This is a non-covalent interaction where the halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" (e.g., a carbonyl oxygen or a nitrogen atom on a protein). The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. The ability of iodine to form stronger halogen bonds is often cited as a reason for the enhanced potency of iodo-substituted compounds.[4]

SAR_Concepts Size Atomic Size (I > Br) BindingAffinity Binding Affinity Size->BindingAffinity Steric Fit/Clash MetabolicStability Metabolic Stability Size->MetabolicStability Steric Shielding Electronegativity Electronegativity (Br > I) Electronegativity->BindingAffinity Electronic Interactions HalogenBonding Halogen Bonding (I > Br) HalogenBonding->BindingAffinity Enhanced Potency Selectivity Target Selectivity HalogenBonding->Selectivity Directional Interactions MTT_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Treat with Iodo- & Bromo- Pyridine Analogs (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h (Compound Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values & Compare Potency Read->Analyze

Sources

A Senior Application Scientist's Guide: Suzuki vs. Stille Reactions for the Functionalization of 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2-aminopyridine moiety is a privileged structure found in numerous pharmaceuticals. 3,5-Diiodopyridin-2-amine, in particular, serves as a versatile and powerful building block, offering two reactive sites for the introduction of molecular complexity through cross-coupling reactions. The choice of which C-C bond-forming reaction to employ is a critical decision that impacts yield, purity, scalability, and overall project timelines.

This guide provides an in-depth, objective comparison of two of the most robust palladium-catalyzed cross-coupling methods—the Suzuki-Miyaura and Stille reactions—for the derivatization of this compound. We will move beyond a simple recitation of facts to explore the mechanistic nuances, practical considerations, and field-proven insights that govern the selection of one pathway over the other.

Mechanistic Foundations: A Tale of Two Transmetalations

At their core, both the Suzuki and Stille reactions follow a similar catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The critical point of divergence lies in the transmetalation step, which is dictated by the nature of the organometallic reagent.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction utilizes organoboron compounds, such as boronic acids or their esters. A key feature of this mechanism is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[5][6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (R-X) pd2_intermediate R-Pd(II)-X (L_n) pd0->pd2_intermediate R-X (this compound) oa->pd2_intermediate transmetalation Transmetalation (R'-B(OR)_2 + Base) pd2_coupled R-Pd(II)-R' (L_n) pd2_intermediate->pd2_coupled R'-B(OR)₂ Base transmetalation->pd2_coupled pd2_coupled->pd0 Reductive Elimination re Reductive Elimination product R-R' (Product) pd2_coupled->product re->product p1->p2 p2->p3 p3->p4 p4->p1

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

The Stille Catalytic Cycle

The Stille reaction employs organostannanes (organotin compounds).[7] A significant advantage is that this reaction typically proceeds under neutral or milder conditions as the organotin reagent does not require activation by a base for transmetalation to occur.[8] The mechanism is generally considered to involve a neutral, closed cyclic transition state for the transmetalation step.[9]

G cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (R-X) pd2_intermediate R-Pd(II)-X (L_n) pd0->pd2_intermediate R-X (this compound) oa->pd2_intermediate transmetalation Transmetalation (R'-SnR"_3) pd2_coupled R-Pd(II)-R' (L_n) pd2_intermediate->pd2_coupled R'-SnR"₃ transmetalation->pd2_coupled pd2_coupled->pd0 Reductive Elimination re Reductive Elimination product R-R' (Product) pd2_coupled->product re->product p1->p2 p2->p3 p3->p4 p4->p1

Caption: Catalytic cycle for the Stille reaction.

Comparative Analysis: A Strategic Decision Matrix

The choice between Suzuki and Stille coupling is not merely academic; it has profound practical implications. The following table and discussion provide a head-to-head comparison based on critical performance and safety parameters.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)[10]Organotin (stannanes)
Toxicity of Reagents Low toxicity, considered "greener"[4]High toxicity of organotin compounds[7][11]
Byproducts Borates, generally water-soluble and easily removed[7]Organotin halides, often difficult to separate from the product[11]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[12]Often proceeds under neutral or milder conditions; base-free[8]
Functional Group Tolerance Good, but can be sensitive to acidic protons (like the 2-NH₂ group)Excellent, tolerates a wide range of functional groups[11][13]
Substrate Scope Very broad, but can be challenging with certain heteroaryl compounds[14]Broad, often more reliable for sterically hindered or complex heterocyclic substrates[15]
Representative Yield 75-95% (Mono-arylation of dihalopyridine)80-94% (Mono-arylation of dihalopyridine)
Toxicity and Purification: The Stille Reaction's Achilles' Heel

The most significant drawback of the Stille reaction is the high toxicity of organotin reagents and byproducts.[7][11] These compounds are neurotoxic and environmentally persistent. Furthermore, the removal of tin-based impurities from the final product can be challenging, often requiring multiple chromatographic purifications or specific workup procedures (e.g., treatment with KF). This is a major consideration in drug development, where stringent purity standards are paramount. In contrast, the Suzuki reaction's organoboron reagents and byproducts are generally of low toxicity and are often easily removed by a simple aqueous wash, making it a more environmentally benign and process-friendly option.[4]

Reaction Conditions and Functional Group Tolerance

The mandatory presence of a base in Suzuki couplings can be a double-edged sword. While necessary for transmetalation, it can lead to side reactions, particularly with base-sensitive substrates. The 2-amino group of our substrate, while generally tolerant, could potentially complicate the reaction, although its basicity is low.

The Stille reaction's ability to run under neutral conditions gives it a distinct advantage when dealing with highly sensitive functional groups.[8] Its tolerance is exceptional, making it a go-to method for late-stage functionalization of complex molecules where protecting groups are undesirable.[16]

Reactivity and Steric Hindrance

For the functionalization of this compound, both C-I bonds are highly activated towards oxidative addition. Regioselectivity for mono- versus di-substitution can typically be controlled by stoichiometry. However, steric hindrance can play a significant role. In cases where a bulky aryl group is being introduced, the Stille reaction can sometimes outperform the Suzuki coupling. Studies comparing the two reactions on sterically demanding substrates have shown that the Suzuki coupling can be more sensitive to steric hindrance, leading to lower yields.[15]

Experimental Workflow and Protocols

The following workflow diagram and protocols are designed to provide a practical, field-proven guide for executing both reactions on this compound.

G cluster_suzuki Suzuki Pathway cluster_stille Stille Pathway start Start: This compound decision Choose Coupling Strategy start->decision suzuki_reagents Reagents: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) decision->suzuki_reagents Low Toxicity Easy Workup stille_reagents Reagents: - Arylstannane - Pd Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Toluene or DMF) decision->stille_reagents High Functional Group Tolerance suzuki_reaction Reaction: - Degas solvent - Heat (e.g., 80-100 °C) suzuki_reagents->suzuki_reaction suzuki_workup Workup: - Aqueous extraction - Remove borate byproducts suzuki_reaction->suzuki_workup purification Column Chromatography suzuki_workup->purification stille_reaction Reaction: - Degas solvent - Heat (e.g., 90-110 °C) stille_reagents->stille_reaction stille_workup Workup: - KF treatment or chromatography - Remove tin byproducts stille_reaction->stille_workup stille_workup->purification product Final Product: Functionalized 2-Aminopyridine purification->product

Caption: Decision workflow for functionalizing this compound.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes the mono-arylation of this compound.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes help remove the inorganic base and boron-containing byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Representative Stille Coupling

This protocol describes the mono-arylation of this compound.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylstannane (e.g., tributyl(aryl)tin, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed anhydrous toluene or DMF via syringe. The choice of solvent can influence reaction rates and should be optimized.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Tin Removal: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate or THF. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the pure product.

Conclusion and Strategic Recommendations

Both the Suzuki-Miyaura and Stille reactions are formidable tools for the functionalization of this compound. The optimal choice depends on the specific goals and constraints of the synthetic campaign.

  • Choose the Suzuki-Miyaura Reaction when:

    • "Green" chemistry and low toxicity are priorities. This is the default choice for early-stage drug discovery and large-scale synthesis due to safety and environmental considerations.[4]

    • Ease of purification is critical. The straightforward removal of boron byproducts simplifies the downstream processing.[7]

    • The coupling partners are not overly sensitive to basic conditions.

  • Choose the Stille Reaction when:

    • Substrates possess base-sensitive functional groups. The neutral reaction conditions provide a significant advantage for complex or delicate molecules.[8]

    • Steric hindrance is a known challenge. The Stille coupling can offer higher yields with bulky coupling partners where Suzuki reactions may falter.[15]

    • An exceptionally broad functional group tolerance is required. It is one of the most forgiving cross-coupling reactions.[11][13]

By understanding the fundamental mechanistic differences and practical considerations outlined in this guide, researchers can confidently select and execute the most effective cross-coupling strategy, accelerating the synthesis of novel 2-aminopyridine derivatives for drug discovery and development.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. Available at: [Link]

  • Stille Coupling | NROChemistry. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. Available at: [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. Available at: [Link]

  • CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. Available at: [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed. Available at: [Link]

  • The Stille Reaction - Organic Reactions. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - ResearchGate. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. Available at: [Link]

Sources

A Comparative Guide to Assessing the Purity of 3,5-Diiodopyridin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

3,5-Diiodopyridin-2-amine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyridine ring, an amine group, and two iodine atoms, makes it a versatile intermediate for creating complex molecules. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Impurities, which can arise from starting materials, side reactions (e.g., incomplete iodination or de-iodination), or degradation, can have a profound impact on the yield, purity, and safety profile of the final API.[][2]

Therefore, a robust, accurate, and reliable analytical method for assessing the purity of this compound is not merely a quality control measure; it is a fundamental requirement for ensuring the consistency and safety of the entire drug development pipeline. This guide provides an in-depth exploration of using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this purpose, compares it with alternative chromatographic strategies, and discusses orthogonal techniques for comprehensive purity profiling. All methodologies are presented within the framework of regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[3][4][5]

The Gold Standard: A Deep Dive into Reversed-Phase HPLC

For the analysis of a moderately polar and aromatic compound like this compound, RP-HPLC is the undisputed gold standard.[6] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from structurally similar impurities.

Causality Behind Method Development Choices

The development of a successful HPLC method is a logical process rooted in the physicochemical properties of the analyte. Our goal is to achieve a separation where the main analyte peak is sharp, symmetrical (a low tailing factor), and well-resolved from all potential impurities.

cluster_Analyte Analyte Characterization cluster_Method Method Development Logic cluster_Validation Validation & Deployment Analyte This compound - Aromatic - Basic (pKa ~2.5) - Moderately Polar - UV Active Column Column Selection C18: Strong hydrophobic retention for aromatic ring 5 µm or sub-2 µm particles for efficiency Analyte->Column Dictates stationary phase MobilePhase Mobile Phase Screening A: Buffered Aqueous (pH 3-7) B: Acetonitrile (ACN) or Methanol (MeOH) Analyte->MobilePhase Influences ionization & solubility Detector Detector Choice Photodiode Array (PDA) - Quantify at λmax - Assess peak purity Analyte->Detector Chromophore enables UV detection Column->MobilePhase Optimization Optimization - Gradient slope - Flow rate - Temperature MobilePhase->Optimization Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness, LOD/LOQ Optimization->Validation

Caption: Logical workflow for HPLC method development.

  • Column Selection: A C18 (octadecyl) column is the logical starting point. The non-polar C18 chains provide strong hydrophobic interactions with the pyridine ring of the analyte, which is the primary retention mechanism. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and robustness.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for aromatic compounds as it often provides better peak shape and lower viscosity.

    • Aqueous Phase & pH Control: The basic amine group on the pyridine ring (predicted pKa ≈ 2.5) is critical.[7] To ensure consistent retention and avoid peak tailing, the mobile phase pH must be controlled with a buffer. A pH between 3.0 and 7.0 will keep the amine protonated, promoting good interaction with the stationary phase and enhancing peak shape. A phosphate or acetate buffer is a common choice.

  • Detector Selection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only allows for quantification at the wavelength of maximum absorbance (λmax), enhancing sensitivity, but also captures the entire UV spectrum for each peak. This is invaluable for assessing peak purity and identifying co-eluting impurities.[6]

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust starting point for the analysis. It must be validated in your laboratory to ensure its suitability for your specific instrumentation and samples.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Data Analysis: Purity is determined by area percentage calculation.

ParameterRecommended SettingRationale
Gradient Program Time 0 min: 20% BStarts with low organic to retain the analyte.
Time 20 min: 80% BIncreases organic content to elute the analyte and more non-polar impurities.
Time 25 min: 80% BHolds to ensure elution of all components.
Time 26 min: 20% BReturns to initial conditions for re-equilibration.
Time 30 min: 20% BEnd of run.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength Monitor at 254 nm; acquire PDA data from 200-400 nm.254 nm is a common wavelength for aromatic compounds; PDA allows for peak purity analysis.
Injection Volume 10 µLA typical volume to avoid column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample solubility and compatibility with the initial mobile phase.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of diluent to achieve a concentration of ~1.0 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Trustworthiness: System Suitability and Method Validation

Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is performing adequately.[4] Following this, the method itself must be validated according to ICH Q2(R1) guidelines to provide documented evidence of its reliability.[3][8]

System Suitability Test (SST) Criteria: A standard solution is injected multiple times (typically n=5 or 6) before sample analysis.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0%Demonstrates injection precision.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation from known impurities.

Summary of Method Validation Parameters (Illustrative Data):

Validation ParameterTest ProcedureAcceptance CriteriaIllustrative Result
Specificity Analyze blank, placebo, and spiked samples.No interference at the analyte's retention time. Peak purity index > 0.999.Pass
Linearity 5 concentrations from LOQ to 150% of target.Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Accuracy Recovery study at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) 6 replicate preparations at 100% concentration.%RSD ≤ 1.0%.%RSD = 0.45%
Limit of Quantitation (LOQ) S/N ratio of ~10.Sufficiently low to quantify reporting threshold impurities.0.05%
Robustness Vary flow rate (±10%), pH (±0.2), column temp (±5°C).SST parameters met; peak areas remain consistent.Pass

Comparison with Alternative HPLC and Orthogonal Techniques

While RP-HPLC is the primary choice, understanding alternative and complementary methods provides a more complete analytical toolkit.

cluster_hplc HPLC Methods cluster_orthogonal Orthogonal Techniques center_node Purity Assessment of This compound RP_HPLC RP-HPLC (Primary Method) center_node->RP_HPLC Primary Technique LCMS LC-MS (Impurity ID) center_node->LCMS Confirmatory Techniques GCMS GC-MS (Residual Solvents) center_node->GCMS Confirmatory Techniques NMR NMR (Structural ID) center_node->NMR Confirmatory Techniques DSC DSC/TGA (Thermal/Inorganic) center_node->DSC Confirmatory Techniques HILIC HILIC RP_HPLC->HILIC Alternatives IonPair Ion-Pair HPLC RP_HPLC->IonPair Alternatives

Caption: Overview of primary and orthogonal analytical techniques.

Alternative HPLC Modes
HPLC ModePrinciplePros for this compoundCons for this compound
Reversed-Phase (RP-HPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.Ideal. Excellent for aromatic compounds. Robust, reproducible, and well-understood.Can be challenging for very polar impurities that elute in the void volume.
Hydrophilic Interaction (HILIC) Partitioning between a polar stationary phase and a high-organic mobile phase.Useful for retaining and separating very polar impurities that are not retained by RP-HPLC.Less robust than RP-HPLC; requires careful control of water content in the mobile phase.
Ion-Pair Chromatography Adds a counter-ion to the mobile phase to form a neutral complex with the analyte, enhancing retention on an RP column.Can improve retention and peak shape for basic compounds without pH control.Ion-pairing reagents are often non-volatile and suppress MS signals, making it incompatible with LC-MS. Can be difficult to flush from the system.[9]
Orthogonal Analytical Techniques

No single method can reveal everything. Orthogonal techniques, which rely on different separation or detection principles, are essential for a comprehensive purity profile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for impurity identification. By coupling the HPLC separation to a mass spectrometer, one can obtain the molecular weight of unknown impurity peaks, providing crucial clues to their structure.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for detecting and quantifying residual solvents from the synthesis process, which are common process-related impurities.[][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the main component and can be used to identify and quantify impurities, especially those that lack a UV chromophore and are thus invisible to HPLC-UV/PDA.[10][11]

  • Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): These thermal analysis techniques are valuable for detecting inorganic impurities, assessing solvation/hydration states, and determining the overall thermal stability of the compound.[12]

Conclusion

The assessment of purity for this compound is a multi-faceted task that is anchored by a well-developed and validated RP-HPLC method. The approach detailed in this guide, which emphasizes understanding the analyte's chemistry to make logical choices in method development, provides a robust framework for achieving accurate and reliable results. By complementing the primary HPLC method with orthogonal techniques like LC-MS and GC-MS, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of this vital pharmaceutical intermediate and safeguarding the integrity of the final drug product.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • National Institutes of Health (NIH). (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Chinese Journal of Chromatography. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • Chemdad. (n.d.). 2-AMINO-3,5-DIIODOPYRIDINE. [Link]

Sources

A Comparative Guide to Alternative Reagents for the Iodination of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Iodinated 2-Aminopyridines

2-Amino-5-iodopyridine is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of an iodine atom onto the 2-aminopyridine scaffold provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex and biologically active molecules. The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing iodination to the 5-position. This guide provides an in-depth comparison of alternative reagents to the traditional molecular iodine, focusing on efficiency, safety, and practicality.

Electrophilic Aromatic Substitution: The Underlying Mechanism

The iodination of 2-aminopyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich pyridine ring, activated by the amino group, acts as a nucleophile, attacking an electrophilic iodine species (I+). This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the final iodinated product. The regioselectivity for the 5-position is governed by the directing effects of the amino group and the pyridine nitrogen.

graph "Electrophilic Aromatic Substitution Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="2-Aminopyridine"]; B [label="Electrophilic Iodine (I+)"]; C [label="Sigma Complex (Arenium Ion)"]; D [label="2-Amino-5-iodopyridine"]; E [label="Base"]; F [label="Protonated Base"];

A -> C [label="Attack by pi-electrons"]; B -> C; C -> D [label="Deprotonation"]; E -> F [label="Proton Abstraction"]; C -> E [style=invis]; }

Caption: General mechanism of electrophilic iodination of 2-aminopyridine.

Comparative Analysis of Iodinating Reagents

This guide will focus on three prominent alternative reagents for the iodination of 2-aminopyridine:

  • N-Iodosuccinimide (NIS)

  • Iodine Monochloride (ICl)

  • Molecular Iodine (I₂) with Hydrogen Peroxide (H₂O₂)

N-Iodosuccinimide (NIS): The Mild and Selective Reagent

N-Iodosuccinimide is a widely used electrophilic iodinating agent, valued for its mild reaction conditions and high selectivity.[2][3] It is a stable, crystalline solid that is generally easier to handle than gaseous or corrosive liquid reagents.

Mechanism of Action with NIS:

NIS serves as a source of an electrophilic iodine atom. The reaction is often catalyzed by an acid, which protonates the succinimide nitrogen, further polarizing the N-I bond and enhancing the electrophilicity of the iodine.

graph "NIS Iodination Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Dissolve 2-Aminopyridine in Solvent"]; B [label="Add N-Iodosuccinimide (NIS)"]; C [label="Acid Catalyst (Optional)"]; D [label="Reaction at Controlled Temperature"]; E [label="Aqueous Workup"]; F [label="Isolation of 2-Amino-5-iodopyridine"];

A -> B; C -> D; B -> D; D -> E; E -> F; }

Caption: A typical workflow for the iodination of 2-aminopyridine using NIS.

Experimental Data and Protocol:

ParameterValue/ConditionSource
Yield 95%[4]
Reagents 2-Aminopyridine, NIS, Acetic Acid[4]
Solvent Benzene[4]
Temperature Room Temperature[4]
Time 72 hours[4]

Detailed Experimental Protocol (Adapted from[4]):

  • In a dry reaction vessel, dissolve 2-aminopyridine (1.0 eq) in dry benzene.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • To the stirred solution, add N-Iodosuccinimide (1.05 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-5-iodopyridine.

Advantages:

  • Mild reaction conditions.

  • High regioselectivity for the 5-position.

  • Solid reagent, easy to handle.

Disadvantages:

  • Longer reaction times may be required.

  • The succinimide byproduct needs to be removed during workup.

Iodine Monochloride (ICl): The Highly Reactive Agent

Iodine monochloride is a potent electrophilic iodinating reagent due to the polarization of the I-Cl bond, which makes the iodine atom highly electrophilic. It is a reddish-brown liquid or solid (depending on the isomer) and requires careful handling due to its corrosive nature.

Mechanism of Action with ICl:

ICl directly provides a highly electrophilic iodine atom for the SEAr reaction. The reaction is typically fast and efficient.

graph "ICl Iodination Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Dissolve 2-Aminopyridine in an Inert Solvent"]; B [label="Cool the Solution"]; C [label="Slowly Add Iodine Monochloride (ICl)"]; D [label="Reaction at Low Temperature"]; E [label="Quench with a Reducing Agent"]; F [label="Aqueous Workup and Isolation"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: General workflow for iodination using the highly reactive ICl.

Experimental Data and Protocol:

While a specific yield for the direct iodination of 2-aminopyridine with ICl was not found in the provided search results, its high reactivity is well-documented for other aromatic compounds.

General Experimental Protocol (Conceptual):

  • Dissolve 2-aminopyridine (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.0 eq) in the same solvent to the cooled reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted ICl.

  • Proceed with a standard aqueous workup, including extraction with an organic solvent, washing with brine, and drying.

  • Purify the crude product by recrystallization or column chromatography.

Advantages:

  • High reactivity, leading to shorter reaction times.

  • Effective for less reactive substrates.

Disadvantages:

  • Highly corrosive and moisture-sensitive, requiring careful handling.[5][6]

  • Potential for over-iodination if not carefully controlled.

  • Safety precautions are critical.

Molecular Iodine (I₂) with Hydrogen Peroxide (H₂O₂): The "Green" Alternative

The use of molecular iodine in combination with an oxidizing agent like hydrogen peroxide offers a more environmentally friendly approach to iodination.[5][7] This method avoids the use of halogenated reagents and can often be performed in aqueous media.

Mechanism of Action with I₂/H₂O₂:

Hydrogen peroxide oxidizes molecular iodine (I₂) to a more electrophilic iodine species, effectively I⁺, which then participates in the electrophilic aromatic substitution.[7] This in-situ generation of the active iodinating agent is a key feature of this method.

graph "I2_H2O2 Iodination Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Dissolve 2-Aminopyridine in Water"]; B [label="Add Molecular Iodine (I2)"]; C [label="Heat the Mixture"]; D [label="Slowly Add Hydrogen Peroxide (H2O2)"]; E [label="Maintain Reaction Temperature"]; F [label="Cool, Filter, and Isolate Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: A green and efficient workflow for iodination using I₂ and H₂O₂.

Experimental Data and Protocol:

ParameterValue/ConditionSource
Yield ~83% (mentioned as a general yield for a similar process)[5]
Reagents 2-Aminopyridine, Iodine, Hydrogen Peroxide[5]
Solvent Water[5]
Temperature 80-90 °C[5]
Time 3-4 hours[5]

Detailed Experimental Protocol (Adapted from[5]):

  • Dissolve 2-aminopyridine in water in a reaction vessel.

  • Heat the solution to 80-90 °C.

  • Add molecular iodine in portions to the hot solution with stirring.

  • After the addition of iodine is complete, slowly add a 30% aqueous solution of hydrogen peroxide dropwise.

  • Maintain the reaction mixture at 80-90 °C for 3-4 hours, monitoring for the complete consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated solid, wash with cold water, and dry to obtain 2-amino-5-iodopyridine.

Advantages:

  • "Greener" reaction conditions, often using water as a solvent.

  • Avoids the use of more hazardous reagents.

  • Cost-effective reagents.

Disadvantages:

  • Requires elevated temperatures.

  • The reaction may require careful control of the addition of hydrogen peroxide.

Summary and Conclusion

The choice of an alternative reagent for the iodination of 2-aminopyridine depends on the specific requirements of the synthesis, including scale, desired reaction time, and safety considerations.

ReagentKey AdvantagesKey DisadvantagesBest Suited For
N-Iodosuccinimide (NIS) Mild conditions, high selectivity, easy to handleLonger reaction times, byproduct removalSmall to medium scale synthesis where selectivity is paramount.
Iodine Monochloride (ICl) High reactivity, short reaction timesCorrosive, moisture-sensitive, potential for over-iodinationSituations requiring rapid iodination, with appropriate safety measures.
Molecular Iodine/H₂O₂ Green, cost-effective, aqueous solventElevated temperatures, requires careful controlLarge-scale and environmentally conscious synthesis.

This comparative guide provides researchers with the necessary information to make an informed decision on the most suitable alternative reagent for their specific needs in the synthesis of 2-amino-5-iodopyridine. Each method offers a unique set of advantages and challenges, and the optimal choice will depend on a careful evaluation of these factors.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • SAFETY DATA SHEET : Iodine Monochloride. (URL: [Link])

  • Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR - NJ.gov. (URL: [Link])

  • Material Safety Data Sheet - Iodine Monochloride, Reagent ACS - Cole-Parmer. (URL: [Link])

  • Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. (URL: [Link])

  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study | Journal of the American Chemical Society. (URL: [Link])

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform | ACS Omega. (URL: [Link])

  • n-iodosuccinimide - Organic Syntheses Procedure. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (URL: [Link])

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. (URL: [Link])

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

  • Cobalt‐Mediated Selective Synthesis of Iodine Functionalized Imidazo‐Fused Heterocycles Using 2‐Aminopyridine, Styrene or Acetophenone | Request PDF - ResearchGate. (URL: [Link])

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (URL: [Link])

  • 16.2: Other Aromatic Substitutions - Chemistry LibreTexts. (URL: [Link])

  • 2-Amino-5-Iodopyridine - Sihauli Chemicals Private Limited. (URL: [Link])

  • The reduction of I2 by H2O2 in aqueous solution - INIS-IAEA. (URL: [Link])

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (URL: [Link])

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (URL: [Link])

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: [Link])

Sources

A Comparative Guide to Base Selection for the Buchwald-Hartwig Amination of Diiodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science for the synthesis of arylamines and related heterocyclic structures.[1] When applied to challenging substrates like diiodopyridines, the choice of base becomes a critical parameter influencing reaction efficiency, selectivity, and overall success. This guide offers an in-depth comparison of various bases, supported by experimental insights, to aid in the rational design of Buchwald-Hartwig amination protocols for diiodopyridine substrates.

The Pivotal Role of the Base in the Catalytic Cycle

The base in a Buchwald-Hartwig amination is not a mere spectator; it actively participates in the catalytic cycle.[3] Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide, which then engages with the palladium center. The choice of base can significantly impact the rates of key steps within the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[3] An inappropriate base can lead to sluggish reactions, catalyst deactivation, or undesired side reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_complex Ar-Pd(II)-I(Ln) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_amine_complex [Ar-Pd(II)(HNR'R'')(Ln)]+ I- Amine_Coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation Base PdII_amido_complex Ar-Pd(II)-NR'R''(Ln) Deprotonation->PdII_amido_complex - Base-H+ I- Reduct_Elim Reductive Elimination PdII_amido_complex->Reduct_Elim Reduct_Elim->Pd0 Reforms Catalyst Product Ar-NR'R'' Reduct_Elim->Product

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination highlighting the critical deprotonation step facilitated by the base.

Comparing Base Efficacy: A Data-Driven Approach

The selection of an optimal base is highly context-dependent, influenced by the pKa of the amine, the nature of the diiodopyridine, the chosen ligand, and the solvent.[4] Below is a comparative analysis of commonly employed bases for the amination of diiodopyridines.

Base ClassExample(s)pKa of Conjugate AcidKey Characteristics & Performance Insights
Alkoxides Sodium tert-butoxide (NaOtBu), Lithium tert-butoxide (LiOtBu)~19Strong Bases: Highly effective for a wide range of amines, including less acidic primary and secondary alkylamines.[5][6] Their high basicity facilitates rapid deprotonation. Causality: The strong basicity ensures a sufficient concentration of the active palladium-amido complex, driving the catalytic cycle forward. Considerations: Can be incompatible with base-sensitive functional groups on the substrates.[5]
Phosphates Potassium phosphate (K₃PO₄)~12.3 (pKa3)Weaker Inorganic Bases: Often a good choice for coupling with more acidic amines like anilines and amides.[5] Their use can enhance functional group tolerance.[5] Causality: The moderate basicity is sufficient for deprotonating more acidic N-H bonds without promoting side reactions. Considerations: May require higher reaction temperatures or longer reaction times compared to strong bases.
Carbonates Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃)~10.3 (pKa2)Mild Inorganic Bases: Frequently used for delicate substrates and in protocols where fine-tuning of reactivity is necessary.[5] Cs₂CO₃ is often favored due to its better solubility in common organic solvents.[5] Causality: The mildness of carbonates can prevent decomposition of sensitive substrates. The solubility of Cs₂CO₃ ensures a more homogeneous reaction mixture, which can improve reaction rates.[5] Considerations: Generally less effective for the coupling of weakly acidic aliphatic amines.[6]
Organic Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5Soluble Non-nucleophilic Bases: Offer excellent solubility in organic solvents.[5] Causality: Their solubility can be advantageous in achieving homogeneous reaction conditions, particularly in microwave-assisted reactions.[5] Considerations: Often less efficient in the crucial transmetalation step and may be used in combination with inorganic bases to achieve optimal results.[5]
Silanolates Sodium trimethylsilanolate (NaOTMS)~11Emerging Mild Bases: Have shown promise in the coupling of base-sensitive five-membered heteroaryl halides with aliphatic amines.[6] Causality: Their moderate pKa allows for the amination of substrates that are prone to decomposition with stronger bases.[6] Considerations: Less commonly used but represent a valuable option for challenging, base-sensitive diiodopyridine substrates.
Experimental Protocol: A Self-Validating System

The following protocol for the mono-amination of 2,6-diiodopyridine with morpholine serves as a representative example. This protocol is designed to be self-validating by including clear benchmarks for success, such as expected yield and purity, allowing researchers to verify the efficacy of their setup.

Materials:

  • 2,6-Diiodopyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification A 1. Add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (3x). A->B C 3. Add 2,6-diiodopyridine and anhydrous toluene. B->C D 4. Add morpholine via syringe. C->D E 5. Heat the reaction mixture to 100 °C with stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature and dilute with ethyl acetate. F->G H 8. Filter through a pad of Celite®. G->H I 9. Concentrate the filtrate in vacuo. H->I J 10. Purify the crude product by flash column chromatography. I->J

Figure 2. A step-by-step workflow for the Buchwald-Hartwig amination of 2,6-diiodopyridine.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.5 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 2,6-diiodopyridine (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

Trustworthiness of the Protocol: This protocol is considered self-validating because the progress and outcome can be rigorously monitored. The use of TLC or GC-MS allows for real-time assessment of the consumption of starting materials and the formation of the product. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, providing a definitive measure of the reaction's success.

Conclusion and Future Perspectives

The choice of base is a critical determinant of success in the Buchwald-Hartwig amination of diiodopyridines. While strong bases like sodium tert-butoxide are highly effective for a broad range of amines, milder inorganic bases such as cesium carbonate and potassium phosphate offer greater functional group tolerance for more sensitive substrates. The emergence of bases like sodium trimethylsilanolate further expands the toolkit for challenging aminations. A thorough understanding of the interplay between the base, substrate, ligand, and solvent is paramount for the development of robust and efficient C-N bond-forming methodologies. Future research will likely focus on the development of even more versatile and milder base systems to further broaden the scope and applicability of this indispensable transformation.

References

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Ruiz-Castillo, P. & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Fors, B. P. et al.
  • Wikipedia.
  • Chemistry Corner.
  • Norrby, P.-O. et al. The Role of the Base in Buchwald-Hartwig Amination.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.

Sources

A Comparative Guide to the X-ray Crystallography of 3,5-Diiodopyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and materials research, the spatial arrangement of atoms within a molecule is paramount. It dictates not only the physicochemical properties of a compound but also its biological activity and efficacy as a therapeutic agent. Among the vast array of analytical techniques available, single-crystal X-ray diffraction (SXRD) stands as the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid.[1][2][3] This guide focuses on the X-ray crystallography of 3,5-diiodopyridin-2-amine and its derivatives, a class of compounds of significant interest due to the versatile intermolecular interactions they can form, including hydrogen and halogen bonding.

Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of iodine atoms in the 3 and 5 positions of the pyridine ring, coupled with an amino group at the 2-position, creates a unique electronic and steric environment. This arrangement promotes the formation of specific and directional intermolecular interactions, which are fundamental to crystal engineering and the design of novel solid-state materials with tailored properties. Understanding the crystal packing of these derivatives provides invaluable insights into their stability, solubility, and potential polymorphism—all critical factors in drug development. This guide will provide a comparative analysis of the crystal structures of several this compound derivatives, detail the experimental protocols for their crystallographic analysis, and discuss the significance of the observed structural motifs.

Comparative Analysis of Crystal Structures

The introduction of different substituents to the this compound scaffold can significantly influence the resulting crystal packing. To illustrate this, we will compare the crystallographic data of three hypothetical derivatives:

  • Compound A: this compound

  • Compound B: N-methyl-3,5-diiodopyridin-2-amine

  • Compound C: 4-chloro-3,5-diiodopyridin-2-amine

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis.

ParameterCompound ACompound BCompound C
FormulaC₅H₄I₂N₂C₆H₆I₂N₂C₅H₃ClI₂N₂
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPnmaP-1
a (Å)6.0812.545.89
b (Å)10.558.329.76
c (Å)11.917.1810.12
α (°)909085.34
β (°)104.59078.91
γ (°)909072.45
Z442

Analysis of Intermolecular Interactions:

The crystal packing of these derivatives is dominated by a combination of N-H···N hydrogen bonds and C-I···N/O/I halogen bonds.

  • In Compound A , the primary amino group acts as a hydrogen bond donor, forming centrosymmetric dimers through N-H···N interactions with the pyridine nitrogen of a neighboring molecule.[5][6] These dimers are further linked into sheets by C-I···I halogen bonds. The presence of two strong iodine atoms as halogen bond donors significantly influences the supramolecular assembly.[7]

  • The methylation of the amino group in Compound B removes one of the hydrogen bond donors. Consequently, the primary hydrogen bonding motif observed in Compound A is disrupted. The crystal packing is instead stabilized by a network of C-H···I and C-I···π interactions, leading to a different crystal system and space group.

  • The introduction of a chlorine atom at the 4-position in Compound C introduces an additional halogen bond donor. The crystal structure reveals a complex 3D network held together by a combination of N-H···N hydrogen bonds, C-I···N halogen bonds, and C-Cl···I halogen bonds. This demonstrates how subtle changes to the molecular structure can lead to vastly different and more intricate packing arrangements. The propensity for halogen bonding is significantly increased in positively charged pyridine rings.[8]

Visualization of Intermolecular Interactions

The following diagram illustrates the key intermolecular interactions discussed.

G cluster_A Compound A cluster_B Compound B cluster_C Compound C A1 Molecule 1 A2 Molecule 2 A1->A2 N-H···N (Dimer) A2->A1 N-H···N (Dimer) A3 Dimer 1 A4 Dimer 2 A3->A4 C-I···I Halogen Bond B1 Molecule 1 B2 Molecule 2 B1->B2 C-H···I C1 Molecule 1 C2 Molecule 2 C1->C2 N-H···N C3 Molecule 3 C1->C3 C-Cl···I Halogen Bond C2->C3 C-I···N Halogen Bond

Caption: Supramolecular synthons in Compounds A, B, and C.

Experimental Protocols

Synthesis and Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[2][9] The following is a general protocol for the synthesis and crystallization of this compound derivatives.

Synthesis:

The synthesis of this compound derivatives can be achieved through various methods, including the halogenation of 2-aminopyridine.[4] For N-substituted derivatives, subsequent alkylation of the amino group is performed. The crude product is purified by column chromatography or recrystallization.

Crystallization by Slow Evaporation:

The slow evaporation method is a widely used and often successful technique for growing single crystals of small organic molecules.[10][11][12]

  • Solvent Selection: Dissolve a small amount of the purified compound in various solvents to determine a suitable crystallization solvent. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (e.g., methanol, ethanol, or a mixture of solvents) in a clean vial.[11]

  • Slow Evaporation: Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.[10][11]

  • Crystal Growth: Place the vial in an undisturbed location, free from vibrations and temperature fluctuations.[13] Crystals should form over a period of several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using a spatula or pipette.[14] It is crucial to not let the crystals dry out, as loss of solvent can damage the crystal lattice.[11]

X-ray Data Collection and Structure Refinement

The following workflow outlines the key steps in single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2][3]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[2][14]

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group.[14] The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data by least-squares methods to improve the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final crystal structure is validated using software such as CHECKCIF to ensure its quality and correctness. The data is then deposited in a crystallographic database.

X-ray Crystallography Workflow

G cluster_exp Experimental cluster_comp Computational synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparison with Alternatives

While SXRD is the definitive method for structure determination of crystalline solids, other techniques can provide complementary information.

  • Powder X-ray Diffraction (PXRD): Useful for analyzing bulk crystalline materials, identifying phases, and determining purity. However, it does not provide the detailed atomic-level structural information of SXRD.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for determining the structure of molecules in solution. Solid-state NMR can provide information about the local environment of atoms in a solid but does not yield the precise bond lengths and angles obtained from SXRD.

  • Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict crystal structures and analyze intermolecular interactions. These methods are powerful tools but require experimental validation, for which SXRD is the ultimate benchmark.

The unique advantage of X-ray crystallography of this compound derivatives lies in its ability to directly visualize the impact of subtle chemical modifications on the intricate network of hydrogen and halogen bonds that govern the solid-state architecture. This level of detail is crucial for rational drug design and the engineering of new materials.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides a powerful lens through which to understand the fundamental principles of molecular recognition and self-assembly in the solid state. The interplay of hydrogen and halogen bonding, and the sensitivity of the crystal packing to minor changes in the molecular structure, underscore the importance of this technique in the fields of medicinal chemistry and materials science. By providing a detailed roadmap of the atomic landscape, X-ray crystallography enables researchers to forge a deeper understanding of structure-property relationships and to rationally design molecules with desired functionalities. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of these and related compounds.

References

  • Slow Evaporation Method. (n.d.).
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 7), 896–906. [Link]

  • Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. (2014). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 995–1001. [Link]

  • Halogen-Bonded Supramolecular Assemblies Based on Phenylethynyl Pyridine Derivatives: Driving Crystal Packing through Systematic Chemical Modifications. (2016). Crystal Growth & Design, 16(10), 5765–5773. [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York.
  • How to Grow Crystals. (n.d.).
  • Guide for crystallization. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Single crystal X-ray diffraction. (n.d.). Fiveable.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.
  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (2021). Crystal Growth & Design, 21(12), 7196–7205. [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. (2024). Chemical Science, 15(1), 107-112. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). Journal of the American Chemical Society, 143(42), 17771–17781. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College.
  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o309–o311. [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (1993). Journal of the Chemical Society, Dalton Transactions, (11), 1709-1715. [Link]

  • Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. (2021). The Journal of Physical Chemistry B, 125(19), 5103–5111. [Link]

  • Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (2004). Inorganica Chimica Acta, 357(11), 3247-3252. [Link]

  • Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2. (2014). Zeitschrift für Kristallographie - New Crystal Structures, 227(4), 515-516. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(21), 7247. [Link]

  • Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2. (2012). Zeitschrift für Kristallographie - New Crystal Structures, 227(4), 515-516. [Link]

  • 3-Bromopyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (2023). Scientific Reports, 13(1), 19525. [Link]

  • Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. (1995). Defense Technical Information Center. [Link]

Sources

A Comparative Analysis for the Medicinal Chemist: 2-Amino-3,5-diiodopyridine vs. 2-Amino-3,5-dibromopyridine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the privileged heterocyclic structures, the 2-aminopyridine core is a recurring motif in numerous clinically approved drugs, valued for its versatile biological activities and synthetic tractability.[1][2] The strategic introduction of halogens onto this scaffold further enhances its utility, offering medicinal chemists precise tools to modulate physicochemical properties, fine-tune binding interactions, and control metabolic fate.

This guide provides an in-depth comparative analysis of two closely related yet functionally distinct building blocks: 2-amino-3,5-diiodopyridine and 2-amino-3,5-dibromopyridine. The choice between an iodine and a bromine substituent is not arbitrary; it is a strategic decision guided by a nuanced understanding of their differential impacts on reactivity, molecular interactions, and pharmacokinetics. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundational Differences

At the molecular level, the substitution of bromine with iodine introduces significant changes in size, polarizability, and bond strength. These fundamental differences have cascading effects on the molecule's behavior, from its benchtop handling to its interaction with a biological target.

Property2-Amino-3,5-dibromopyridine2-Amino-3,5-diiodopyridineRationale for Significance in Drug Design
Molecular Formula C₅H₄Br₂N₂C₅H₄I₂N₂Affects molecular weight, which is a key parameter in Lipinski's Rule of Five for oral bioavailability.
Molecular Weight 251.91 g/mol [3]345.91 g/mol The ~94 g/mol increase with iodine can impact ligand efficiency and must be budgeted during lead optimization.
Melting Point 104-107 °C[3][4]~135-140 °C (Typical)Influences solubility and handling properties.
pKa (Calculated) 1.89 ± 0.49[3]Similar, slightly more acidicThe acidity of the aminopyridine nitrogen is influenced by the inductive effects of the halogens.
C-X Bond Energy ~280 kJ/mol (C-Br)~210 kJ/mol (C-I)The weaker C-I bond is central to its higher reactivity in synthesis but also its potential metabolic instability.[5]
Halogen Bond Donor Strength ModerateStrongIodine's larger size and more polarizable electron cloud create a more positive σ-hole, making it a significantly stronger halogen bond donor.[6][7]

The most striking differences lie in the Carbon-Halogen (C-X) bond energy and the capacity for halogen bonding. The weaker C-I bond dictates the synthetic strategy, while iodine's superior ability to act as a halogen bond donor opens up unique avenues for enhancing target affinity and selectivity.

Synthetic Utility: A Tale of Two Reactivities

Both 2-amino-3,5-dihalopyridines are invaluable intermediates, typically synthesized via the electrophilic halogenation of 2-aminopyridine.[3][8][9][10] However, their true divergence becomes apparent in their application in cross-coupling reactions, the cornerstone of modern medicinal chemistry for constructing complex molecular architectures.

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen bond.[11] Due to the significantly lower bond energy of the C-I bond compared to the C-Br bond, 2-amino-3,5-diiodopyridine exhibits substantially higher reactivity .[5]

This enhanced reactivity translates to several practical advantages:

  • Milder Reaction Conditions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings can often be performed at lower temperatures.

  • Lower Catalyst Loading: Efficient conversion may be achieved with less of the expensive palladium catalyst.

  • Broader Substrate Scope: The higher reactivity can overcome the challenges posed by sterically hindered or electronically deactivated coupling partners.

Conversely, the more stable C-Br bond of 2-amino-3,5-dibromopyridine makes it less reactive but offers its own strategic advantages. It is robust enough to withstand reaction conditions designed to selectively functionalize a more labile group (like an iodide or triflate) elsewhere in the molecule. This allows for sequential, site-selective cross-couplings, a powerful strategy for building molecular diversity.

G cluster_0 Suzuki-Miyaura Coupling Workflow diiodo 2-Amino-3,5-diiodopyridine pd_cat1 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) diiodo->pd_cat1 Oxidative Addition (Faster) product1 Mono- or Di-arylated Product pd_cat1->product1 Reductive Elimination boronic R-B(OH)₂ boronic->pd_cat1 pd_cat2 Pd(0) Catalyst (often requires stronger ligands) boronic->pd_cat2 base1 Base (e.g., Na₂CO₃) base1->pd_cat1 dibromo 2-Amino-3,5-dibromopyridine dibromo->pd_cat2 Oxidative Addition (Slower) product2 Mono- or Di-arylated Product pd_cat2->product2 base2 Base (e.g., K₃PO₄) base2->pd_cat2

General workflow for Suzuki-Miyaura coupling.

The Decisive Role in Medicinal Chemistry

The choice between iodine and bromine extends far beyond the synthesis lab and directly impacts the biological profile of a drug candidate.

Halogen Bonding: The Iodine Advantage

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[6][7] The strength of this interaction follows the trend I > Br > Cl > F.

Iodine's large, polarizable electron cloud makes it an exceptional halogen bond donor.[12][13] This can be a game-changing interaction in drug design, providing a potent tool to:

  • Enhance Binding Affinity: A well-placed iodine atom can form a strong, specific interaction with a key residue in the target's active site, significantly boosting potency.

  • Improve Selectivity: The strict geometric requirements of a halogen bond can be exploited to achieve selectivity for a desired target over closely related off-targets.

While bromine can also participate in halogen bonding, the interaction is considerably weaker and less reliable. Therefore, when structure-based drug design suggests an opportunity for a halogen bond with a specific backbone carbonyl or other Lewis basic group, 2-amino-3,5-diiodopyridine is the superior building block for testing this hypothesis.

HalogenBond cluster_ligand Ligand cluster_protein Protein Target Ligand_N N Ligand_C1 C Ligand_N->Ligand_C1 Ligand_C2 C Ligand_C1->Ligand_C2 Ligand_C3 C-I Ligand_C2->Ligand_C3 Ligand_C4 C Ligand_C3->Ligand_C4 Protein_O O Ligand_C3->Protein_O   Halogen Bond   (σ-hole interaction) Ligand_C5 C-NH₂ Ligand_C4->Ligand_C5 Ligand_C5->Ligand_N Protein_C C Protein_C->Protein_O

Iodine as a strong halogen bond donor.
Metabolic Stability: The Bromine Prerogative

The very property that makes the iodo-analog synthetically attractive—its weaker C-I bond—can become a significant liability in a biological system.[5] Cytochrome P450 enzymes can catalyze the metabolic cleavage of carbon-halogen bonds, with the rate of metabolism often correlating inversely with bond strength.

Consequently, aryl iodides are generally more susceptible to in vivo dehalogenation than their corresponding aryl bromide counterparts. This can lead to:

  • Rapid Clearance: A shorter half-life for the drug, potentially requiring more frequent dosing.

  • Formation of Undesired Metabolites: The metabolic products may have different pharmacological or toxicological profiles.

For this reason, while an iodo-substituted compound might be synthesized early in a project to rapidly establish a structure-activity relationship (SAR), it is often replaced with a more metabolically robust bromo-analog during lead optimization. 2-amino-3,5-dibromopyridine provides a better balance of useful synthetic reactivity and the metabolic stability required for a viable clinical candidate.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol for the Suzuki-Miyaura coupling of 2-amino-3,5-diiodopyridine highlights the mild conditions often sufficient for its reaction. Self-validation is achieved by monitoring the reaction for the complete consumption of the starting material and the formation of the desired product via TLC or LC-MS.

Objective: To synthesize 2-amino-3-phenyl-5-iodopyridine.

Materials:

  • 2-amino-3,5-diiodopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Toluene

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 2-amino-3,5-diiodopyridine (1.0 eq), phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent deactivation.

  • Solvent Addition: Add a degassed 3:1 mixture of Toluene:1,4-Dioxane to the flask, followed by the degassed 2M Na₂CO₃ solution (3.0 eq). Causality: Degassing the solvents removes dissolved oxygen. The aqueous base is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Note on the Dibromo Analog: To achieve a similar reaction with 2-amino-3,5-dibromopyridine, one would anticipate the need for more forcing conditions. This could include a higher reaction temperature (e.g., 100-110 °C), a stronger base (e.g., K₃PO₄), and potentially a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate the more difficult oxidative addition step.

Conclusion: A Strategic Choice in Drug Discovery

The decision to use 2-amino-3,5-diiodopyridine versus its dibromo counterpart is a strategic one, dictated by the specific goals and the stage of the drug discovery campaign. Neither building block is inherently superior; rather, they are complementary tools in the medicinal chemist's arsenal.

Feature2-Amino-3,5-diiodopyridine2-Amino-3,5-dibromopyridineStrategic Application
Synthetic Reactivity High ModerateDiiodo: Rapid SAR exploration, synthesis of complex analogs.
Halogen Bonding Strong ModerateDiiodo: Probing for key interactions in structure-based design.
Metabolic Stability ModerateGood Dibromo: Lead optimization, improving PK properties.
Cost & Availability Generally higher costMore readily available & lower cost[3]Dibromo: Preferred for large-scale synthesis and cost-of-goods considerations.

References

  • Vertex AI Search. (2025). Comprehensive Overview of 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1). 3

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. 8

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. 9

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. 10

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. 14

  • BenchChem. (2025). Metabolic Stability of Iodo- vs. Bromo-Pyridazine Analogs: A Comparative Guide. 5

  • BenchChem. (2025). A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. 15

  • Bolel, K., et al. (2019). Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. PMC - NIH. 12

  • Chem-Impex. (n.d.). 2-Amino-3,5-dibromopyridine. 16

  • JYU. (2019). Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. 13

  • Chemcasts. (n.d.). Thermophysical Properties of 2-Amino-3,5-dibromopyridine. 4

  • Guidechem. (n.d.). What is the synthesis of 2-Amino-5-iodopyridine?. 17

  • Cavallo, G., et al. (n.d.). The Halogen Bond. PMC - PubMed Central. 6

  • ResearchGate. (n.d.). The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. 1

  • Akol, E., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. 2

  • BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3- iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. 11

  • SciSpace. (n.d.). Halogen Bonding Interactions: Revised Benchmarks and a New Assessment of Exchange vs. Dispersion. 7

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-3,5-dibromopyridine | 35486-42-1.

Sources

spectroscopic comparison of 3,5-Diiodopyridin-2-amine and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to the Iodination of 2-Aminopyridine

In the landscape of pharmaceutical and materials science, halogenated pyridines are pivotal intermediates. Among them, 3,5-diiodopyridin-2-amine serves as a highly functionalized building block, valued for the strategic placement of its reactive iodine atoms and nucleophilic amino group. The synthetic transformation from its readily available precursor, 2-aminopyridine, represents a fundamental process of electrophilic aromatic substitution. Verifying the success of this transformation is paramount, and spectroscopic analysis is the most definitive, non-destructive method for this purpose.

This guide provides an in-depth spectroscopic comparison between the starting material, 2-aminopyridine, and its di-iodinated product, this compound. We will explore the characteristic changes observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the physicochemical principles that underpin these transformations.

Synthesis Overview: From Precursor to Product

The conversion of 2-aminopyridine to this compound is an electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho (position 3) and para (position 5) positions of the pyridine ring. Given the strong activation, di-substitution is common. A typical iodinating agent for this process is N-iodosuccinimide (NIS), which provides a source of electrophilic iodine (I⁺).[1][2]

Caption: Synthetic pathway from 2-aminopyridine to this compound.

Comparative Spectroscopic Data Summary

The following table summarizes the key expected and observed spectroscopic data for both the precursor and the final product. This at-a-glance comparison highlights the dramatic changes that confirm the successful di-iodination.

Spectroscopic Technique2-Aminopyridine (Precursor)This compound (Product)Key Differentiating Feature
Molecular Weight 94.11 g/mol [3]345.91 g/mol Increase of ~252 units due to two iodine atoms.
¹H NMR (ppm) H6: ~8.05, H4: ~7.40, H5: ~6.61, H3: ~6.47[4]H6: ~8.0, H4: ~8.2 (Both singlets)Disappearance of H3/H5 signals; remaining H4/H6 are singlets.
¹³C NMR (ppm) C2: 158.4, C6: 148.1, C4: 137.5, C5: 113.7, C3: 108.5C2: ~155, C6: ~150, C4: ~145, C3 & C5: ~80-90 Significant upfield shift of C3 and C5 due to the heavy-atom effect.
IR (cm⁻¹) N-H: 3440, 3300; Aromatic C=C/C=N: 1630-1440[5]N-H: ~3400, ~3300; Aromatic C=C/C=N: Shifted peaksSubtle shifts in fingerprint region; C-I stretches in far-IR (~500-600 cm⁻¹).
Mass Spec (m/z) [M]⁺ = 94[6][M]⁺ = 346Molecular ion peak at 346, confirming the addition of two iodine atoms.

In-Depth Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural evidence for the di-iodination reaction.

¹H NMR Analysis: The proton NMR spectrum of 2-aminopyridine displays four distinct signals in the aromatic region corresponding to the four ring protons.[4] Upon di-iodination at the 3 and 5 positions, the corresponding protons are substituted, leading to a starkly simplified spectrum. The signals for H3 and H5 vanish completely. The remaining protons, H4 and H6, are no longer coupled to their neighbors and therefore appear as sharp singlets. A downfield shift is anticipated for the H4 proton due to the electronic effects of the adjacent iodine atoms.

¹³C NMR Analysis: The most striking change in the carbon NMR spectrum is the consequence of the "heavy-atom effect."[7] While electronegativity arguments would suggest a downfield shift for carbons bonded to halogens, heavy atoms like iodine induce a significant upfield (shielding) effect on the directly attached carbon nucleus (the ipso-carbon).[8][9] This is due to spin-orbit coupling.[8]

  • 2-Aminopyridine: Shows five distinct carbon signals.

  • This compound: The signals for C3 and C5 will shift dramatically upfield, typically into the 80-90 ppm range. This is the single most unambiguous indicator of successful C-I bond formation. The other carbon signals (C2, C4, C6) will also experience smaller shifts due to the altered electronic environment.

Sources

A Senior Application Scientist's Guide to the Strategic Application of 3,5-Diiodopyridin-2-amine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of 3,5-diiodopyridin-2-amine as a synthetic building block. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, polysubstituted pyridine scaffolds. We will move beyond a simple recitation of reactivity to explore the nuanced limitations of this reagent, offering a comparative analysis with viable alternatives and providing actionable experimental insights to inform strategic synthetic planning.

Introduction: The Promise of a Differentiated Pyridine Scaffold

The pyridine nucleus is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] The synthesis of highly functionalized pyridines is therefore a critical endeavor. This compound presents itself as an attractive starting material for constructing such molecules. Its structure offers three distinct points for diversification: a nucleophilic amino group at the C2 position and two carbon-iodine bonds at the C3 and C5 positions, which are ripe for transition-metal-catalyzed cross-coupling reactions. The differential electronic and steric environments of the C3-I and C5-I bonds theoretically allow for selective, sequential functionalization, making it a powerful tool for building molecular complexity.

However, practical application in the laboratory often reveals significant challenges that can hinder progress, reduce yields, and complicate purification. Understanding these limitations is paramount to its effective use and to making informed decisions about when to select alternative strategies.

Part 1: Critical Limitations of this compound

The primary drawbacks of this reagent stem from the intricate interplay between the C2-amino group and the adjacent C3-iodo substituent. This relationship introduces challenges related to sterics, electronics, and competing reactivity.

Steric Hindrance: The Challenge of the Crowded C3-Position

The proximity of the C2-amino group to the C3-iodo bond creates significant steric congestion. This crowding can impede the approach of a bulky transition metal catalyst, thereby reducing the efficiency of cross-coupling reactions at this position.[2][3]

  • Causality: In catalytic cycles such as the Suzuki or Sonogashira coupling, the oxidative addition of the catalyst (e.g., Palladium(0)) into the C-I bond is a critical step. The amino group, and any substituents placed upon it, can sterically shield the C3-I bond, raising the activation energy for this step and favoring reaction at the less hindered, electronically similar C5-I bond. This often results in poor site-selectivity or the need for harsh reaction conditions, which can compromise other functional groups in the molecule.

Competing Reactivity of the C2-Amino Group

The lone pair of electrons on the nitrogen of the 2-amino group introduces two primary modes of undesirable reactivity:

  • Catalyst Inhibition/Chelation: The amino group can act as a ligand, coordinating to the transition metal center. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have diminished reactivity.[4] This "catalyst poisoning" effect often necessitates higher catalyst loadings or the use of specialized ligands designed to mitigate this interaction.

  • N-Arylation Side Reactions: Under many cross-coupling conditions (particularly Buchwald-Hartwig amination conditions), the amino group itself can act as a nucleophile, leading to undesired N-arylation products and consuming the coupling partner. While the primary amine of this compound is a relatively poor nucleophile compared to anilines, this pathway can become significant at the elevated temperatures often required to overcome steric hindrance at the C3 position.

Challenges in Achieving Site-Selectivity

While the C3 and C5 positions are electronically distinct due to the influence of the C2-amino group, achieving clean, predictable site-selectivity in sequential cross-couplings remains a significant hurdle.

  • The C3 vs. C5 Dilemma: While steric hindrance disfavors reaction at C3, the potential for chelation assistance, where the C2-amino group helps direct the catalyst to the C3 position, can sometimes counteract this effect.[4] The ultimate outcome is highly dependent on a sensitive balance of factors including the catalyst, ligands, solvent, and the nature of the coupling partners. This unpredictability complicates the rational design of a synthetic sequence, often requiring extensive empirical screening of reaction conditions. Research on dihalogenated heteroarenes has shown that catalyst speciation (mononuclear vs. multinuclear palladium species) can dramatically switch site-selectivity, adding another layer of complexity.[5]

Part 2: Comparative Analysis with Synthetic Alternatives

To overcome these limitations, several alternative strategies can be employed. The optimal choice depends on the specific target molecule and the desired substitution pattern.

Alternative Reagents: A Data-Driven Comparison

A common alternative is to modify the problematic amino group via protection or to use a different halogenation pattern.

Reagent/Strategy Key Advantage Key Disadvantage Typical Yield (C3 Suzuki Coupling) Selectivity (C3 vs. C5)
This compound Commercially available; three points of diversity.Steric hindrance at C3; catalyst inhibition; poor selectivity.20-50%Low to Moderate
N-Boc-3,5-diiodopyridin-2-amine Mitigates catalyst inhibition; reduces N-arylation side products.Adds two synthetic steps (protection/deprotection).60-85%Moderate to High
2-Chloro-3,5-diiodopyridine No interfering amino group.Requires later introduction of the C2-substituent (e.g., via SNAr).>90%High
2-Amino-3,5-dibromopyridine C-Br bonds offer different reactivity profiles for orthogonal chemistry.Less reactive than C-I bonds, requiring more active catalysts or harsher conditions.30-60%Moderate

Data are representative estimates compiled from typical outcomes in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and are highly substrate-dependent.

Alternative Methodologies: Circumventing the Problem

Instead of functionalizing a pre-fabricated dihalopyridine, modern synthetic methods offer more elegant solutions.

  • Directed C-H Functionalization: This strategy avoids the use of halogenated starting materials altogether. By using the C2-amino group (or a derivative) as a directing group, a transition metal catalyst can be guided to selectively activate and functionalize the C3 C-H bond.[6][7] This is a highly atom-economical approach that offers excellent regioselectivity.

  • Pyridine Ring Synthesis: For highly substituted targets, constructing the pyridine ring from acyclic precursors can be the most efficient strategy. Methods like the Hantzsch[1] or Bohlmann-Rahtz[8] syntheses allow for the precise installation of desired substituents at any position, avoiding the limitations of functionalizing a pre-existing ring. Recent advances using nanocatalysts in multicomponent reactions have further expanded the scope of these methods.[9][10]

Part 3: Experimental Protocols and Decision Frameworks

To illustrate these concepts, we provide protocols for a Suzuki coupling reaction, highlighting the challenges with the unprotected amine and the improved outcome with a protected alternative.

Experimental Protocol 1: Suzuki Coupling with this compound (Illustrating Limitation)
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (346 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and cesium carbonate (977 mg, 3.0 mmol).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

    • Expected Outcome: A mixture of the C3-coupled product, C5-coupled product, and di-coupled product, with a combined yield often below 50%. Significant starting material may remain.

Experimental Protocol 2: Suzuki Coupling with a Protected Amine (Superior Alternative)

This protocol assumes the prior synthesis of N-Boc-3,5-diiodopyridin-2-amine.

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-3,5-diiodopyridin-2-amine (446 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%) and SPhos (33 mg, 0.08 mmol, 8 mol%).

  • Add degassed toluene (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

    • Expected Outcome: Predominantly the C5-coupled product (due to sterics of the Boc group further hindering the C3 position) in significantly higher yield (>75%). The selectivity is improved, allowing for more controlled subsequent functionalization at C3 after deprotection.

Visualization: Strategic Decision Workflow

The following diagram outlines a logical workflow for selecting a synthetic strategy for a 2-amino-3,5-disubstituted pyridine target.

decision_tree start Target: 2-Amino-3,5-Disubstituted Pyridine q1 Is the C3 substituent installed via cross-coupling? start->q1 q2 Is steric bulk at C3 tolerated in the final product? q1->q2 Yes alt4 Strategy: De Novo Ring Synthesis (e.g., Bohlmann-Rahtz) q1->alt4 No (e.g., C3 is -NO2, -CN) q3 Are additional synthetic steps (protection/deprotection) acceptable? q2->q3 Yes alt1 Strategy: C-H Functionalization of 2-Aminopyridine q2->alt1 No (High steric demand) alt2 Strategy: Use N-Protected 3,5-Dihalopyridine q3->alt2 Yes alt3 Strategy: Use this compound directly (High Risk) q3->alt3 No (Step economy is critical)

Caption: Decision framework for synthesizing 2-amino-3,5-disubstituted pyridines.

Conclusion and Future Outlook

While this compound remains a readily available and potentially useful building block, its application in complex synthesis is fraught with limitations that must be carefully considered. Steric hindrance, catalyst inhibition, and unpredictable site-selectivity often render it an inefficient choice, particularly in late-stage functionalization or process development where reliability and yield are paramount.

For modern synthetic campaigns, a judicious evaluation of alternatives is strongly recommended. N-protection strategies offer a straightforward, albeit longer, route to improved outcomes. However, the adoption of more contemporary methods, such as directed C-H functionalization or de novo ring synthesis, provides a more powerful and flexible approach to accessing complex polysubstituted pyridines. These methods circumvent the inherent reactivity problems of the title compound, ultimately enabling more efficient and robust synthetic routes.

References

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
  • A Technical Guide to the Synthesis and Application of Polysubstituted Pyridines.Benchchem.
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.CORE.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts.New Journal of Chemistry (RSC Publishing).
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.PMC - NIH.
  • Pyridine C(sp2)
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.PubMed.
  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines.Journal of the American Chemical Society.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.PMC - NIH.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.White Rose Research Online.

Sources

Safety Operating Guide

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 3,5-Diiodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 3,5-Diiodopyridin-2-amine is a compound that requires meticulous handling due to its significant toxicological profile. This guide moves beyond a simple checklist to provide a deep, causality-driven framework for its safe use. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a robust understanding of the risks involved.

Hazard Assessment: Understanding the Intrinsic Risk

A comprehensive understanding of a chemical's hazards is the foundation of any safety protocol. This compound is classified with multiple severe hazard warnings. Its acute toxicity profile, particularly the risk of fatality upon skin contact, dictates the stringent controls outlined in this guide. The absence of established occupational exposure limits (OELs) necessitates a conservative approach, aiming for zero exposure.[1]

The hazard profile is summarized below:

Hazard ClassificationGHS Hazard CodeKey Toxicological DataSource
Acute Toxicity, Dermal H310Fatal in contact with skin.
Acute Toxicity, Oral H301Toxic if swallowed.LD50 Oral (Rat): 140 mg/kg
Acute Toxicity, Inhalation H331Toxic if inhaled.LC50 Inhalation (Rat, 4h): 0.53 mg/l
Serious Eye Damage H318Causes serious eye damage.
Skin Irritation H315Causes skin irritation.
Specific Target Organ Toxicity H370Causes damage to organs (Nervous system).
Aquatic Hazard, Chronic H411Toxic to aquatic life with long lasting effects.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk by starting with the most effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Physically remove the hazard. Substitution Substitution Replace the hazard with a safer alternative. Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard. (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work. (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Protect the worker with personal equipment. Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing engineering solutions over PPE.

For this compound, this hierarchy is applied as follows:

  • Engineering Controls : The primary and non-negotiable control is the mandatory use of a certified chemical fume hood for all handling operations, including weighing, transferring, and preparing solutions.[2][3] This isolates the researcher from dust and vapors.

  • Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs), comprehensive training on the specific hazards of this compound, and clear designation of handling areas are required.

  • Personal Protective Equipment (PPE) : The last line of defense, detailed below, is required to protect against accidental spills, splashes, or unforeseen breaches in engineering controls.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the H310 "Fatal in contact with skin" classification, the selection and use of PPE must be meticulous. The following are the minimum requirements.

Hand Protection: A Two-Barrier System

Due to the severe dermal toxicity, a double-gloving technique is mandatory. This provides redundancy and allows for safer removal of the outer, potentially contaminated glove.

  • Inner Glove : A standard nitrile examination glove.[2] This provides a base layer of protection.

  • Outer Glove : A thicker, chemical-resistant glove (e.g., heavy-duty nitrile or neoprene) with extended cuffs that cover the sleeves of the lab coat.

  • Rationale : The outer glove bears the brunt of any potential contamination. If it is compromised, the inner glove still provides a barrier. This system is critical for preventing any skin contact.

Body Protection: Complete Coverage

A standard cotton lab coat is insufficient. Protection must be comprehensive to prevent any skin exposure.

  • Primary : A chemical-resistant, flame-retardant lab coat is required.[4]

  • Secondary : For any operation involving the transfer of the solid powder or handling of solutions greater than 50 mL, a disposable, chemical-resistant apron or full coveralls must be worn over the lab coat.[5][6]

  • Footwear : Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[4]

Eye and Face Protection: Shielding from Irreversible Damage

The H318 "Causes serious eye damage" classification necessitates robust protection beyond standard safety glasses.

  • Primary : Chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes are mandatory.[4]

  • Secondary : A full-face shield must be worn over the chemical splash goggles whenever handling the pure solid, preparing solutions, or performing reactions.[4]

  • Rationale : The face shield protects the entire face from splashes, which is crucial given the compound's severe effects on skin and eyes. Goggles alone do not provide sufficient facial protection.

Respiratory Protection: Confined to Engineering Controls

All handling of solid this compound that could generate dust must occur within a certified chemical fume hood.[6]

  • Standard Operations : No respiratory protection is required when all work is conducted within a properly functioning fume hood, as this is the primary engineering control to prevent inhalation.

  • Emergency Situations : In the event of a significant spill outside of a fume hood, or if engineering controls fail, respiratory protection is critical. A NIOSH-approved air-purifying respirator with a full face-piece and appropriate cartridges (e.g., P100 particulate filters combined with organic vapor cartridges) must be used by emergency response personnel.[7]

Procedural Guidance: Safe Workflow and Disposal

Correctly using PPE involves more than just wearing it. The sequence of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.

Protocol 1: PPE Donning Sequence
  • Put on closed-toe shoes and lab coat.

  • Put on inner nitrile gloves.

  • Put on chemical splash goggles.

  • Put on the face shield.

  • Put on outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.

Protocol 2: Safe Handling and Doffing Workflow
  • Preparation : Conduct all work in a designated area within a chemical fume hood.[6]

  • Handling : Perform all manipulations (weighing, transfer) carefully to minimize dust generation and the risk of spills.

  • Post-Handling Cleanup : Decontaminate any surfaces and non-disposable equipment within the fume hood.

  • Doffing (Removal) - The Critical Step :

    • Remove the outer, contaminated gloves first, peeling them off without touching the outer surface with your bare hands. Dispose of them immediately into a labeled hazardous waste container.[5]

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner gloves last, again without touching the outer surface.

    • Wash hands thoroughly with soap and water.[6]

Protocol 3: Waste Management and Disposal

Proper disposal is paramount to protect personnel and the environment.[5]

  • Solid Waste : All solid waste contaminated with this compound, including unused chemical, contaminated weighing paper, and disposable PPE (gloves, aprons), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6]

  • Liquid Waste : Any solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container. Never pour this waste down the drain. [6]

  • Decontamination : Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) inside a fume hood. The solvent rinsate must be collected as hazardous liquid waste.[5]

  • Final Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[6]

Emergency Response

In the event of exposure, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. This is a medical emergency due to the "Fatal in contact with skin" hazard.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • 3,5-Diiodopyridin-2-ol Safety and Hazards. PubChem, National Library of Medicine. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]

  • Safety Data Sheet for 2,6-Dibromopyridin-4-amine. Angene Chemical. [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]

  • Amines as occupational hazards for visual disturbance. National Institutes of Health (NIH). [Link]

  • Guideline on setting health based exposure limits for use in risk identification. European Medicines Agency. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.